Apcin-A
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-aminopropyl N-[2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14Cl3N5O2/c11-10(12,13)7(17-8-15-4-2-5-16-8)18-9(19)20-6-1-3-14/h2,4-5,7H,1,3,6,14H2,(H,18,19)(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTSJVDIFMKETH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NC(C(Cl)(Cl)Cl)NC(=O)OCCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Apcin-A: An In-Depth Technical Guide to its Function as an APC/C Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Anaphase-Promoting Complex/Cyclosome (APC/C) is a critical E3 ubiquitin ligase that orchestrates the timely degradation of key cell cycle proteins, ensuring the fidelity of mitosis. Its dysregulation is a hallmark of many cancers, making it a compelling target for therapeutic intervention. Apcin-A has emerged as a valuable chemical tool for studying and targeting the APC/C. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action as a competitive inhibitor of the APC/C co-activator Cdc20, its chemical properties, and its effects on cell cycle progression. This document includes a compilation of available quantitative data, detailed experimental protocols for its characterization, and visual representations of the signaling pathways and experimental workflows to facilitate a deeper understanding of this important molecule.
Introduction to this compound
This compound is a small molecule inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC/C), a large, multi-subunit E3 ubiquitin ligase that plays a pivotal role in regulating the metaphase-to-anaphase transition and exit from mitosis.[1] As a derivative of the parent compound Apcin, this compound exhibits specificity for the APC/C co-activator Cdc20.[1] Its ability to impede the ubiquitination and subsequent degradation of crucial cell cycle regulators makes it a valuable tool for cell biology research and a potential starting point for the development of anti-mitotic cancer therapies.[1]
Chemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.
| Property | Value | Reference |
| Chemical Formula | C10H14Cl3N5O2 | [2] |
| Molecular Weight | 342.6 g/mol | [2] |
| CAS Number | 1683617-62-0 | [2] |
| Appearance | Off-white to yellow solid | [1] |
| Solubility | Soluble in DMSO | [3] |
| Storage | Store as a solid at -20°C for up to 3 years | [1] |
Mechanism of Action
This compound functions as a competitive inhibitor of the APC/C by directly targeting its co-activator, Cdc20.[1] The APC/C requires association with either Cdc20 or Cdh1 to recognize and ubiquitinate its substrates.[4] this compound specifically binds to the D-box binding pocket on the surface of Cdc20.[1] This binding event physically obstructs the interaction between Cdc20 and the D-box motif present in APC/C substrates such as securin and cyclin B1.[1] By preventing substrate recognition, this compound effectively inhibits the E3 ligase activity of the APC/C-Cdc20 complex, leading to the stabilization of these key mitotic regulators.[1] The accumulation of securin and cyclin B1 prevents the separation of sister chromatids and the exit from mitosis, respectively, ultimately causing a mitotic arrest.[1]
Interestingly, under conditions of high Spindle Assembly Checkpoint (SAC) activity, this compound can have a paradoxical effect, promoting mitotic slippage by accelerating cyclin B1 degradation.[1] This context-dependent activity highlights the complex interplay of factors regulating mitotic progression.
Quantitative Data
The inhibitory potency of this compound and its analogs has been evaluated in various assays. The following tables summarize the available quantitative data. It is important to note that specific IC50 and Kd values for this compound are not widely published across a broad range of cell lines, and the available data often pertains to the parent compound, Apcin, or other derivatives.
Table 1: IC50 Values of Apcin and its Derivatives
| Compound | Cell Line | IC50 (µM) | Assay | Reference |
| Apcin | MDA-MB-231 | 91.41 ± 13.62 | Cell Viability | [5] |
| Apcin | MDA-MB-468 | 53.50 ± 2.07 | Cell Viability | [5] |
| Apcin | A-375 | 193.3 | MTT Assay | [6] |
| Apcin | A549 | > 300 | MTT Assay | [6] |
Table 2: Binding Affinity of Apcin and its Derivatives to Cdc20
| Compound | Kd (µM) | Method | Reference |
| Apcin | 236 | Surface Plasmon Resonance | [7] |
| Apcin Derivative (Compound 20) | 79.6 | Surface Plasmon Resonance | [7] |
Experimental Protocols
Determination of IC50 using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a given cell line.
Materials:
-
Adherent cancer cell line of choice
-
Complete growth medium
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete growth medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM). Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, using a suitable software with a non-linear regression (sigmoidal dose-response) curve fit.
-
In Vitro APC/C Ubiquitination Assay
This protocol provides a general framework for assessing the inhibitory effect of this compound on APC/C-mediated ubiquitination in a reconstituted system.
Materials:
-
Purified APC/C
-
Purified Cdc20
-
E1 ubiquitin-activating enzyme
-
E2 ubiquitin-conjugating enzyme (e.g., UbcH10/Ube2C)
-
Ubiquitin
-
ATP
-
APC/C substrate (e.g., a fragment of cyclin B1 or securin containing a D-box, often with a fluorescent or radioactive label)
-
This compound
-
DMSO
-
Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting equipment or fluorescence scanner
Procedure:
-
Reaction Setup:
-
On ice, prepare a master mix containing ubiquitination buffer, ATP, E1, E2, and ubiquitin.
-
In separate tubes, prepare the reactions:
-
Negative Control: Master mix + substrate.
-
Positive Control: Master mix + substrate + APC/C + Cdc20 + DMSO (vehicle).
-
Inhibition: Master mix + substrate + APC/C + Cdc20 + this compound (at various concentrations).
-
-
-
Initiation and Incubation:
-
Initiate the ubiquitination reaction by transferring the tubes to a 30°C water bath.
-
Incubate for a defined period (e.g., 30-60 minutes).
-
-
Termination and Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Boil the samples for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Analyze the ubiquitination of the substrate. If using a labeled substrate, this can be done by autoradiography or fluorescence scanning. Alternatively, perform a Western blot using an antibody against the substrate to visualize the ladder of higher molecular weight ubiquitinated species.
-
-
Interpretation:
-
A reduction in the formation of high-molecular-weight ubiquitinated substrate in the presence of this compound compared to the positive control indicates inhibition of APC/C activity.
-
Conclusion
This compound is a valuable and specific inhibitor of the APC/C-Cdc20 complex. Its well-defined mechanism of action and chemical properties make it an indispensable tool for dissecting the intricate regulation of mitosis. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies. Further investigation into the quantitative effects of this compound across a broader range of cancer cell lines and a more detailed characterization of its in vivo efficacy will be crucial for translating its potential into novel therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 1683617-62-0 | BroadPharm [broadpharm.com]
- 3. glpbio.com [glpbio.com]
- 4. Taming the beast: control of APC/CCdc20–dependent destruction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Apcin-Based CDC20 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of Ureido-Based Apcin Analogues as Cdc20-specific Inhibitors against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Chemical Synthesis of Apcin-A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and chemical synthesis of Apcin-A, a derivative of the pioneering Anaphase-Promoting Complex/Cyclosome (APC/C) inhibitor, Apcin. This compound serves as a crucial tool for studying the intricate mechanisms of mitotic control and as a foundational molecule for the development of novel anti-cancer therapeutics, including proteolysis-targeting chimeras (PROTACs). This document details the mechanism of action of this compound, its quantitative biological data, step-by-step experimental protocols for its synthesis and biological evaluation, and visual representations of the relevant signaling pathways and experimental workflows.
Discovery and Mechanism of Action
Apcin was first identified through a high-throughput screen of a chemical library for compounds that could delay the degradation of cyclin B1 in Xenopus egg extracts, a hallmark of mitotic arrest. This pioneering work, led by Randall King and colleagues, unveiled a novel small molecule inhibitor of the APC/C, a multi-subunit E3 ubiquitin ligase that plays a critical role in orchestrating the metaphase-to-anaphase transition and mitotic exit.
Apcin and its derivative, this compound, exert their inhibitory effect by specifically targeting the APC/C co-activator Cdc20. They act as competitive inhibitors by binding to the D-box binding pocket on the WD40 domain of Cdc20. This binding event prevents the recognition and subsequent ubiquitination of key APC/C substrates, most notably cyclin B1 and securin. The stabilization of these proteins leads to a delay in mitotic exit, providing a powerful tool for cell cycle research and a promising avenue for anti-cancer drug development. This compound, a derivative of Apcin, has been instrumental in the synthesis of the PROTAC CP5V, which targets Cdc20 for degradation.
Signaling Pathway of this compound Action
Caption: this compound inhibits the APC/C-Cdc20 complex, preventing substrate degradation and mitotic exit.
Quantitative Biological Data
| Compound | Assay | Target/Cell Line | Value | Reference |
| Apcin | Binding Affinity (Kd) | Cdc20 | 236 µM | |
| Cell Viability (IC50) | MDA-MB-468 | 53.50 ± 2.07 µM | ||
| Cell Viability (IC50) | MDA-MB-231 | 91.41 ± 13.62 µM | ||
| Cell Viability (IC50) | A-375 | 193.3 µM | ||
| Ureido-Apcin Analogue (cpd 20) | Binding Affinity (Kd) | Cdc20 | 79.6 µM | |
| Ureido-Apcin Analogue (cpd 27) | Cell Viability (IC50) | HeLa | 0.06 ± 0.02 µM | |
| Cell Viability (IC50) | MCF-7 | 0.27 ± 0.06 µM | ||
| Cell Viability (IC50) | MDA-MB-231 | 0.32 ± 0.04 µM | ||
| Cell Viability (IC50) | HepG2 | 0.24 ± 0.11 µM |
Experimental Protocols
Chemical Synthesis of this compound
The following protocol is adapted from the supplementary information of Sackton et al., 2014, describing a common synthetic route for Apcin analogues. This "East-West Route" strategy offers a convergent and efficient approach.
Caption: Convergent synthetic workflow for this compound.
-
Synthesis of N-(4,6-dichloropyrimidin-2-yl)-N-methyl-3-hydroxypropan-1-amine:
-
To a solution of 2-amino-4,6-dichloropyrimidine in a suitable solvent such as dimethylformamide (DMF), add 3-(methylamino)-1-propanol and a non-nucleophilic base (e.g., diisopropylethylamine).
-
Heat the reaction mixture and monitor for completion by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, perform an aqueous workup and purify the product by column chromatography on silica gel.
-
-
Synthesis of the Carbamoylating Agent (e.g., from Metronidazole):
-
A common strategy involves the activation of a hydroxyl group on a precursor to form a reactive intermediate. For Apcin analogues, this often involves reacting a precursor alcohol with 4-nitrophenyl chloroformate to generate a nitrophenylcarbonate.
-
Alternatively, for this compound synthesis as described in some routes, a pre-formed carbamoylating agent derived from a suitable heterocyclic alcohol is used. A key precursor for many Apcin analogues is derived from metronidazole.
-
-
Final Carbamoylation to Yield this compound:
-
React the synthesized N-(4,6-dichloropyrimidin-2-yl)-N-methyl-3-hydroxypropan-1-amine with the activated carbamoylating agent.
-
The reaction is typically carried out in an aprotic solvent in the presence of a base.
-
Monitor the reaction for completion and then purify the final product, this compound, using column chromatography or preparative high-performance liquid chromatography (HPLC).
-
Confirm the structure and purity of this compound using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).
-
Note: The synthesis of Apcin and its early analogues often utilized chloral hydrate, a controlled substance. More recent synthetic strategies have been developed to circumvent the use of this reagent.
In Vitro APC/C Ubiquitination Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on APC/C-mediated substrate ubiquitination.
Caption: Workflow for in vitro APC/C ubiquitination assay.
-
Reaction Setup:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT).
-
In a microcentrifuge tube, combine the following components (final concentrations may need optimization):
-
E1 activating enzyme (e.g., 50 nM)
-
E2 conjugating enzyme (e.g., UbcH10, 200 nM)
-
Ubiquitin (e.g., 20 µM)
-
ATP (e.g., 2 mM)
-
Purified APC/C and Cdc20
-
Fluorescently labeled substrate (e.g., a fragment of cyclin B1 or securin containing a D-box)
-
This compound (at various concentrations) or DMSO as a vehicle control.
-
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes). The optimal time should be determined empirically.
-
-
Quenching the Reaction:
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
-
Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Visualize the fluorescently labeled substrate using a fluorescence gel scanner. The ubiquitinated substrate will appear as a ladder of higher molecular weight bands.
-
-
Quantification:
-
Quantify the intensity of the ubiquitinated substrate bands using densitometry software.
-
Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value.
-
Conclusion
This compound represents a significant advancement in the chemical biology of cell cycle control. Its discovery and characterization have not only provided a deeper understanding of APC/C-Cdc20 function but have also paved the way for the development of innovative anti-cancer strategies. The detailed synthetic and biological protocols provided in this guide are intended to facilitate further research into this important class of molecules and to aid in the development of the next generation of mitotic inhibitors.
Apcin-A: A Selective Inhibitor of the Anaphase-Promoting Complex/Cyclosome Coactivator Cdc20
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of Apcin-A, a derivative of the small molecule Apcin, which acts as a selective inhibitor of the cell division cycle protein 20 (Cdc20). Cdc20 is a crucial coactivator of the Anaphase-Promoting Complex/Cyclosome (APC/C), a large E3 ubiquitin ligase that orchestrates the timely degradation of key cell cycle proteins to ensure proper mitotic progression.[1][2] The dysregulation of Cdc20 is frequently observed in various cancers, making it an attractive target for therapeutic intervention.[3][4] this compound offers a valuable tool for studying the intricate mechanisms of mitotic control and serves as a foundational compound for the development of novel anti-cancer therapies.[5][6]
The Anaphase-Promoting Complex/Cyclosome (APC/C) and the Role of Cdc20
The APC/C is a cornerstone of the cell cycle control system, responsible for targeting specific substrate proteins for ubiquitination and subsequent degradation by the 26S proteasome.[7] This process is essential for the transition from metaphase to anaphase and for mitotic exit.[2] The activity and substrate specificity of the APC/C are dictated by its association with one of two coactivator proteins: Cdc20 or Cdh1.[8][9]
-
APC/C-Cdc20: This complex is active during early mitosis and is responsible for initiating anaphase by targeting the degradation of securin and cyclin B1.[1][7] Securin is an inhibitor of separase, the enzyme that cleaves the cohesin rings holding sister chromatids together. Its degradation allows for sister chromatid separation. Cyclin B1 is the regulatory subunit of Cyclin-Dependent Kinase 1 (Cdk1), the master mitotic kinase. Its destruction is necessary for mitotic exit.[4]
-
APC/C-Cdh1: Following the initial wave of degradation mediated by APC/C-Cdc20, Cdh1 replaces Cdc20 as the APC/C coactivator in late mitosis and the G1 phase.[1] APC/C-Cdh1 targets a broader range of substrates, including Cdc20 itself, to maintain a state of low Cdk activity during G1.[4]
Given its pivotal role in initiating anaphase, the activity of APC/C-Cdc20 is tightly regulated by the Spindle Assembly Checkpoint (SAC). The SAC ensures that all chromosomes are correctly attached to the mitotic spindle before allowing anaphase to proceed.[4] When unattached kinetochores are present, the SAC promotes the formation of the Mitotic Checkpoint Complex (MCC), which binds to and inhibits APC/C-Cdc20, thus delaying anaphase onset.[2][4]
This compound: Mechanism of Action
This compound is a cell-permeable small molecule that functions as a competitive inhibitor of APC/C-Cdc20.[5][10] Its mechanism of action is highly specific, targeting the interaction between Cdc20 and its substrates.
Direct Binding to the D-Box Receptor of Cdc20: this compound directly binds to the D-box binding pocket located in the WD40 domain of Cdc20.[5][11] The D-box is a specific amino acid motif (RxxL) found in many APC/C substrates, including securin and cyclin B1, and is critical for their recognition by Cdc20.[7] By occupying this pocket, this compound competitively prevents Cdc20 from recruiting D-box-containing substrates to the APC/C for ubiquitination.[5][11] This leads to the stabilization of proteins like cyclin B1 and securin, resulting in a delay or arrest in mitosis.[6]
Paradoxical Effect under High SAC Activity: Interestingly, this compound can exhibit a paradoxical effect on mitotic duration depending on the status of the Spindle Assembly Checkpoint.[7][12] While it prolongs mitosis when the SAC is not strongly engaged, it can shorten mitosis when SAC activity is high (e.g., in the presence of spindle poisons like nocodazole).[7][12] This dual activity arises because the D-box binding site on Cdc20 is also involved in the binding of the MCC, the key effector of the SAC. By interfering with this interaction, this compound can promote the disassembly of the MCC, thereby relieving the SAC-mediated inhibition of the APC/C and accelerating mitotic exit, a phenomenon often referred to as "mitotic slippage".[5][7] this compound has been shown to cooperate with p31-comet to relieve MCC-dependent inhibition of the APC/C.[7][12]
Figure 1. Mechanism of this compound inhibition of the APC/C-Cdc20 pathway.
Quantitative Data: In Vitro Activity
Apcin and its derivatives have been evaluated for their anti-proliferative activity in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate that while Apcin itself has modest activity, newer analogs show significant improvements.
Table 1: IC50 Values of Apcin and Analogs in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Apcin | MDA-MB-468 | 53.50 ± 2.07 | [3] |
| Apcin | MDA-MB-231 | 91.41 ± 13.62 | [3] |
| Analog 9 | MDA-MB-231 | 21.23 ± 1.68 | [3] |
| Analog 9 | MDA-MB-468 | 11.24 ± 0.98 | [3] |
| Analog 22 | MDA-MB-231 | ~10 | [3] |
| Analog 22 | MDA-MB-468 | ~10 | [3] |
| Analog 20 | Hela | 63.20 ± 0.90 (as 7d) | [13] |
| Analog 27 | Hela | 0.06 ± 0.02 | [13] |
| Analog 27 | MCF-7 | 0.27 ± 0.06 | [13] |
| Analog 27 | MDA-MB-231 | 0.32 ± 0.04 | [13] |
| Analog 27 | HepG2 | 0.24 ± 0.11 |[13] |
Table 2: Binding Affinity of Apcin Analogs to Cdc20
| Compound | Binding Affinity (Kd) | Method | Reference |
|---|---|---|---|
| Analog 20 | Data indicates higher binding than older analogs | Surface Plasmon Resonance (SPR) | [13] |
| Analog 27 | Data indicates higher binding than older analogs | Surface Plasmon Resonance (SPR) |[13] |
Experimental Protocols
This section details standardized protocols for the characterization of this compound and related compounds.
This assay reconstitutes the APC/C-Cdc20 ubiquitination machinery to directly measure the inhibitory effect of a compound on substrate ubiquitination.
Materials:
-
Purified E1 ubiquitin-activating enzyme
-
Purified E2 ubiquitin-conjugating enzyme (e.g., Ube2C/UbcH10)
-
Immunopurified APC/C
-
Recombinant Cdc20
-
Ubiquitin
-
ATP
-
35S-labeled or fluorescently-tagged substrate (e.g., N-terminal fragment of cyclin B1)
-
This compound or test compound dissolved in DMSO
-
Ubiquitination buffer (e.g., 50 mM Tris pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
SDS-PAGE gels and electrophoresis apparatus
-
Phosphorimager or fluorescence scanner
Procedure:
-
Reaction Assembly: In a microcentrifuge tube on ice, assemble the reaction mixture. A typical 20 µL reaction would include:
-
Ubiquitination Buffer (1X final concentration)
-
E1 enzyme (~50 nM)
-
E2 enzyme (~100-200 nM)
-
Ubiquitin (~1-2 mg/mL)
-
ATP (~2 mM)
-
Immunopurified APC/C
-
Recombinant Cdc20
-
This compound/test compound at various concentrations (or DMSO as a vehicle control). Pre-incubate the APC/C, Cdc20, and inhibitor for 10-15 minutes on ice.
-
-
Initiation: Add the 35S-labeled substrate to initiate the reaction.
-
Incubation: Incubate the reaction at room temperature (or 30°C) for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Termination: Stop the reaction by adding 2X SDS-PAGE loading buffer and boiling for 5 minutes.
-
Analysis: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a phosphor screen.
-
Quantification: Analyze the gel by phosphorimaging. The appearance of higher molecular weight bands corresponding to polyubiquitinated substrate indicates ubiquitination activity. Quantify the disappearance of the unmodified substrate band or the appearance of the ubiquitinated smear to determine the extent of inhibition by this compound.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Taming the beast: control of APC/CCdc20–dependent destruction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Apcin-Based CDC20 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Role of the APC/C and Its Coactivators Cdh1 and Cdc20 in Cancer Development and Therapy [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A novel strategy to block mitotic progression for targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paradoxical mitotic exit induced by a small molecule inhibitor of APC/CCdc20 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substrate recognition by the Cdc20 and Cdh1 components of the anaphase-promoting complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDC20 and CDH1: a family of substrate-specific activators of APC-dependent proteolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Apcin | APC | TargetMol [targetmol.com]
- 11. Synergistic Blockade of Mitotic Exit by Two Chemical Inhibitors of the APC/C - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Paradoxical mitotic exit induced by a small molecule inhibitor of APC/CCdc20 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of Ureido-Based Apcin Analogues as Cdc20-specific Inhibitors against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Structural Basis for Apcin-A Binding to Cdc20: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structural and molecular basis of the interaction between the small molecule inhibitor Apcin-A and its target, the cell division cycle protein 20 (Cdc20). Cdc20 is a crucial co-activator of the Anaphase-Promoting Complex/Cyclosome (APC/C), a multi-subunit E3 ubiquitin ligase that orchestrates the timely degradation of key cell cycle proteins, thereby ensuring proper mitotic progression.[1][2][3] The dysregulation of APC/C-Cdc20 activity is implicated in various cancers, making it a promising target for therapeutic intervention.[1][3] this compound, a derivative of Apcin, competitively inhibits the APC/C-Cdc20 interaction, offering a potential avenue for anti-cancer drug development.[4]
Core Interaction: this compound and the D-box Binding Pocket of Cdc20
This compound exerts its inhibitory effect by directly binding to the D-box binding pocket on the WD40 domain of Cdc20.[5][6] The D-box (destruction box) is a conserved motif found in many APC/C substrates, such as cyclin B1 and securin.[2] By occupying this pocket, this compound competitively prevents the recognition and binding of these substrates to the APC/C-Cdc20 complex.[5][6][7] This inhibition of substrate recruitment subsequently blocks their ubiquitination and proteasomal degradation, leading to a mitotic arrest.[1][4]
The crystal structure of the Apcin-Cdc20 complex (PDB ID: 4N14) provides a detailed atomic-level view of this interaction.[8][9][10] The structure reveals that Apcin settles into a shallow pocket on the surface of the Cdc20 WD40 propeller.[10] Key interactions include hydrogen bonds and hydrophobic contacts between the inhibitor and amino acid residues within the D-box binding site.[10]
Quantitative Data Summary
The following table summarizes the key quantitative data related to the interaction of Apcin and its derivatives with Cdc20.
| Compound | Parameter | Value | Cell Line/System | Reference |
| Apcin | Ki | 23 µM | In vitro ubiquitination assay | [11] |
| Apcin | Kd | 123 µM | Not Specified | [5] |
| This compound | Concentration for Cdc20 depletion | Not specified | Mitotic Xenopus egg extract | [11] |
| Apcin | IC50 (Cyclin B1 degradation) | ~100 µM | Mitotic Xenopus egg extract | [11] |
| Apcin | Concentration for mitotic slippage | 6.2, 12.5, 25, 50 µM | HCT116 cells | [12] |
| Compound 22 (Apcin derivative) | IC50 (Cell viability) | ~10 µM | MDA-MB-468 | [10] |
| Compound 25 (Apcin derivative) | IC50 (Cell viability) | ~10 µM | MDA-MB-468 | [10] |
| Compound 27 (Apcin derivative) | IC50 (Cell viability) | 0.06 ± 0.02 μM | Hela | [5] |
| CP5V (this compound based PROTAC) | IC50 (Cell growth) | 2.6 µM | MDA-MB-231 | [4] |
| CP5V (this compound based PROTAC) | IC50 (Cell growth) | 2.0 µM | MDA-MB-435 | [4] |
| Crystallographic Data (PDB: 4N14) | ||||
| Resolution | 2.10 Å | X-RAY DIFFRACTION | [8][9] | |
| R-Value Free | 0.213 | [9] | ||
| R-Value Work | 0.165 | [9] | ||
| R-Value Observed | 0.168 | [9] |
Signaling Pathway and Inhibition Mechanism
The following diagram illustrates the canonical APC/C-Cdc20 signaling pathway and the mechanism of its inhibition by this compound.
Caption: APC/C-Cdc20 signaling pathway and its inhibition by this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Ubiquitination Assay
This assay is used to assess the ability of the APC/C-Cdc20 complex to ubiquitinate a substrate in the presence or absence of an inhibitor like this compound.
Reagents:
-
Purified recombinant APC/C, Cdc20, E1 (ubiquitin-activating enzyme), E2 (ubiquitin-conjugating enzyme, e.g., UbcH10), and a substrate (e.g., a fragment of cyclin B1).
-
Ubiquitin and Methylated Ubiquitin.
-
ATP.
-
This compound (or other inhibitors) dissolved in DMSO.
-
Reaction Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM KCl, 1.5 mM MgCl2, 1 mM DTT).
-
SDS-PAGE loading buffer.
Procedure:
-
Prepare a reaction mixture containing APC/C (e.g., 20 nM), Cdc20 (e.g., 100 nM), E1 (e.g., 100 nM), E2 (e.g., 1 µM), and the substrate (e.g., 1 µM) in reaction buffer.
-
Add this compound to the desired final concentration (e.g., a range from 1 µM to 200 µM). An equivalent volume of DMSO should be added to the control reaction.
-
Pre-incubate the mixture for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the ubiquitination reaction by adding a mixture of ubiquitin (e.g., 100 µM) and ATP (e.g., 1 mM).
-
Incubate the reaction at room temperature for a specific time course (e.g., 0, 15, 30, 60 minutes).
-
Stop the reaction at each time point by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Analyze the reaction products by SDS-PAGE and autoradiography (if using a radiolabeled substrate) or Western blotting with an antibody against the substrate to visualize the ubiquitination ladder.
Cellular Thermal Shift Assay (CETSA)
CETSA is employed to verify the direct binding of a compound to its target protein in a cellular context.
Reagents:
-
Cultured cells (e.g., HCT116 or HeLa).
-
This compound dissolved in DMSO.
-
Phosphate-buffered saline (PBS) with protease inhibitors.
-
Lysis buffer (e.g., PBS with 0.4% NP-40 and protease inhibitors).
Procedure:
-
Treat cultured cells with this compound at various concentrations (e.g., 1 µM to 100 µM) or with DMSO as a vehicle control for 1-2 hours at 37°C.
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a PCR machine, followed by cooling to room temperature.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer and incubating on ice.
-
Separate the soluble fraction (containing stabilized, non-aggregated protein) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant and analyze the amount of soluble Cdc20 by Western blotting using a Cdc20-specific antibody. An increase in the amount of soluble Cdc20 at higher temperatures in the presence of this compound indicates target engagement.
Surface Plasmon Resonance (SPR)
SPR is used to measure the binding affinity and kinetics of the interaction between this compound and Cdc20 in real-time.
Reagents:
-
Purified recombinant Cdc20.
-
This compound dissolved in a suitable running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Sensor chip (e.g., CM5).
-
Amine coupling kit (for covalent immobilization of Cdc20).
Procedure:
-
Immobilize the purified Cdc20 onto the surface of a sensor chip using standard amine coupling chemistry. A reference flow cell should be prepared similarly but without the protein to subtract non-specific binding.
-
Prepare a series of dilutions of this compound in the running buffer (e.g., ranging from low micromolar to high micromolar concentrations).
-
Inject the different concentrations of this compound over the sensor chip surface at a constant flow rate.
-
Monitor the change in the refractive index in real-time, which is proportional to the amount of this compound binding to the immobilized Cdc20. This generates a sensorgram showing the association and dissociation phases.
-
After each injection, regenerate the sensor surface using a suitable regeneration solution (e.g., a brief pulse of low pH buffer) to remove the bound this compound.
-
Analyze the resulting sensorgrams using appropriate software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd), which is a measure of binding affinity.
Experimental Workflow
The following diagram outlines a typical experimental workflow for the discovery and characterization of an inhibitor targeting the this compound binding site on Cdc20.
Caption: Experimental workflow for this compound development.
This guide provides a comprehensive technical overview of the structural basis for this compound's interaction with Cdc20, supported by quantitative data and detailed experimental protocols. This information is intended to be a valuable resource for researchers in the fields of cell cycle regulation, cancer biology, and drug discovery.
References
- 1. annualreviews.org [annualreviews.org]
- 2. Measuring APC/C-Dependent Ubiquitylation In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 3. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic blockade of mitotic exit by two chemical inhibitors of the APC/C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An APC/C inhibitor stabilizes cyclin B1 by prematurely terminating ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring APC/C dependent ubiquitylation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Atomic structure of the APC/C and its mechanism of protein ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. APC/CCdc20 controls the ubiquitin-mediated degradation of p21 in prometaphase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. path.ox.ac.uk [path.ox.ac.uk]
- 11. Structural analysis of human Cdc20 supports multisite degron recognition by APC/C - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cytivalifesciences.com [cytivalifesciences.com]
Apcin-A and the Spindle Assembly Checkpoint: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Spindle Assembly Checkpoint (SAC) is a critical surveillance mechanism ensuring the fidelity of chromosome segregation during mitosis. Its transient inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase, prevents premature sister chromatid separation. The APC/C, in conjunction with its coactivator Cdc20, targets key mitotic regulators like securin and cyclin B1 for proteasomal degradation, thereby driving mitotic progression. Apcin-A, a derivative of Apcin, is a small molecule inhibitor that directly targets Cdc20. This technical guide provides an in-depth analysis of this compound's mechanism of action on the SAC, presenting quantitative data, detailed experimental protocols, and visual representations of the involved molecular pathways and experimental workflows.
Introduction to the Spindle Assembly Checkpoint and APC/C
The cell cycle is a tightly regulated process culminating in cell division. The transition from metaphase to anaphase is a crucial juncture controlled by the Spindle Assembly Checkpoint (SAC). The SAC monitors the attachment of kinetochores to the microtubules of the mitotic spindle.[1][2][3] Unattached kinetochores activate the SAC, which in turn inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), a large, multi-subunit E3 ubiquitin ligase.[1][4]
The APC/C's activity is dependent on its association with one of two coactivators, Cdc20 or Cdh1.[4][5][6] During mitosis, APC/C activated by Cdc20 (APC/C-Cdc20) is the primary target of the SAC.[7][8][9] The SAC promotes the formation of the Mitotic Checkpoint Complex (MCC), which binds to and inhibits APC/C-Cdc20, preventing the ubiquitination and subsequent degradation of its substrates.[1][10][11] Key substrates of APC/C-Cdc20 include securin and cyclin B1. Securin is an inhibitor of separase, the protease that cleaves the cohesin rings holding sister chromatids together. Cyclin B1 is the regulatory subunit of Cyclin-Dependent Kinase 1 (Cdk1), the master regulator of mitosis. The degradation of these two proteins is essential for the initiation of anaphase and exit from mitosis.[2]
This compound: A Direct Inhibitor of APC/C-Cdc20
This compound is a cell-permeable small molecule and a derivative of Apcin.[12][13] It acts as a competitive inhibitor of the APC/C-Cdc20 complex.[14][15]
Mechanism of Action
This compound functions by directly binding to the D-box binding pocket on the WD40 domain of Cdc20.[12][14][16][17] This binding event physically obstructs the recognition and binding of D-box-containing substrates, such as securin and cyclin B1, to the APC/C-Cdc20 complex.[12][14][15][18] By preventing substrate recognition, this compound inhibits their ubiquitination and subsequent degradation.[12][19] This leads to a delay in or arrest of mitotic progression.[5][14]
The Paradoxical Effect of this compound
A unique characteristic of this compound is its context-dependent effect on the duration of mitosis.[16][18][20]
-
Low SAC Activity: In a normal, unperturbed mitosis where the SAC is not strongly activated, this compound acts as a straightforward inhibitor of APC/C-Cdc20. By preventing substrate degradation, it prolongs the duration of mitosis.[18]
-
High SAC Activity: Paradoxically, in the presence of a robust SAC activity, such as that induced by microtubule-targeting agents (e.g., nocodazole), this compound can shorten the mitotic arrest and promote mitotic slippage.[12][16][20] This is because the D-box binding region of Cdc20 is also involved in the interaction with the MCC. By competing with the MCC for binding to Cdc20, this compound can promote the dissociation of the MCC from the APC/C-Cdc20 complex, leading to its partial reactivation and subsequent degradation of cyclin B1.[20] this compound has also been shown to cooperate with p31comet to relieve MCC-dependent inhibition of the APC/C.[12][15][20]
Quantitative Data
The following tables summarize quantitative data related to the activity of Apcin, this compound, and its derivatives from various studies.
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Apcin (Compound 5a) | A-375 | Cell Viability (MTT, 48h) | 193.3 µM | |
| Apcin (Compound 5a) | A549 | Cell Viability (MTT, 48h) | > 300 µM | [14] |
| Apcin Analog (Compound 9) | MDA-MB-231 | Cell Viability | 21.23 ± 1.68 μM | [21] |
| Apcin Analog (Compound 9) | MDA-MB-468 | Cell Viability | 11.24 ± 2.20 μM | [21] |
| Apcin Analog (Compound 10) | MDA-MB-231 | Cell Viability | 37.77 ± 6.55 μM | [21] |
| Apcin Analog (Compound 10) | MDA-MB-468 | Cell Viability | 40.09 ± 14.67 μM | [21] |
| Ureido-based Apcin Analog (Compound 27) | HeLa | Anti-proliferation | 0.06 ± 0.02 µM | |
| CP5V (this compound based PROTAC) | MDA-MB-231 | Cell Growth Inhibition | 2.6 µM | [22] |
| CP5V (this compound based PROTAC) | MDA-MB-435 | Cell Growth Inhibition | 1.99 µM | [22] |
Table 1: IC50 Values of Apcin and its Analogs.
| Compound | System/Cell Line | Concentration | Observed Effect | Reference |
| This compound | HCT116 and HeLa cells | 25 µM (10 h) | Reduced nocodazole-induced mitotic fraction, accelerated cyclin B1 degradation. | [12] |
| This compound | Recombinant system | 500 µM (5 min) | Synergized with p31comet to reduce MCC binding to APC/C. | [12] |
| This compound | Xenopus egg extracts | 200 µM (10 h) | Inhibited APC/C-mediated ubiquitination and degradation of securin and cyclin B1. | [12] |
| Apcin | RPE1 cells | 1.5-200 µM (18 h) | Synergized with proTAME to prolong mitotic duration. | |
| Apcin | Multiple Myeloma cells | 25-50 µM (48 h) | Increased apoptosis when combined with proTAME. | [14] |
| Apcin | HeLa cells | 50 µM | Did not affect MCC generation. | |
| Apcin | Colorectal cancer cells | 10 µM | Increased radiosensitivity. | [23] |
Table 2: Effective Concentrations of Apcin and this compound in Various Experimental Systems.
Experimental Protocols
In Vitro Ubiquitination Assay
This assay is used to determine the ability of this compound to inhibit the ubiquitination of an APC/C-Cdc20 substrate.
Materials:
-
Purified E1 ubiquitin-activating enzyme
-
Purified E2 ubiquitin-conjugating enzyme (e.g., UbcH10)
-
Purified APC/C
-
Purified Cdc20
-
Ubiquitin
-
ATP
-
Substrate with a D-box (e.g., a fragment of securin or cyclin B1)
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
SDS-PAGE loading buffer
Protocol:
-
Prepare reaction mixtures in separate tubes. A typical reaction might contain E1, E2, APC/C, Cdc20, ubiquitin, ATP, and the substrate in ubiquitination buffer.
-
To the experimental tubes, add this compound to the desired final concentration. To the control tube, add an equivalent volume of DMSO.
-
Incubate the reactions at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reactions by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Analyze the samples by SDS-PAGE and Western blotting using an antibody against the substrate. A ladder of higher molecular weight bands corresponding to polyubiquitinated substrate should be visible in the control lane, which should be reduced in the presence of effective concentrations of this compound.[24][25]
Immunofluorescence Staining for Mitotic Arrest
This protocol is used to visualize and quantify the effect of this compound on the mitotic index of a cell population.
Materials:
-
Cells grown on coverslips
-
This compound
-
Microtubule-targeting agent (e.g., nocodazole) for inducing SAC activation (optional)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Primary antibodies (e.g., anti-phospho-histone H3 (Ser10) as a mitotic marker, anti-α-tubulin for spindle visualization)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Mounting medium
Protocol:
-
Seed cells on coverslips and allow them to adhere.
-
Treat the cells with this compound at various concentrations, with or without a SAC-activating agent, for a specified duration (e.g., 16-24 hours).
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with primary antibodies diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies and DAPI for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope. The percentage of mitotic cells (positive for phospho-histone H3) can be quantified.
In Vivo Ubiquitination Assay (Immunoprecipitation)
This assay assesses the ubiquitination status of an APC/C substrate within cells treated with this compound.
Materials:
-
Cultured cells
-
Plasmids encoding epitope-tagged versions of the substrate of interest and ubiquitin (e.g., HA-Ubiquitin)
-
Transfection reagent
-
This compound
-
Proteasome inhibitor (e.g., MG132)
-
Cell lysis buffer (e.g., RIPA buffer) containing protease and deubiquitinase inhibitors
-
Antibody against the epitope tag of the substrate for immunoprecipitation
-
Protein A/G agarose beads
-
Wash buffer
-
SDS-PAGE loading buffer
-
Antibody against the ubiquitin tag for Western blotting
Protocol:
-
Transfect cells with plasmids encoding the tagged substrate and ubiquitin.
-
Allow for protein expression (e.g., 24-48 hours).
-
Treat the cells with this compound and a proteasome inhibitor (to allow accumulation of ubiquitinated proteins) for a few hours.
-
Lyse the cells and clarify the lysate by centrifugation.
-
Incubate the cell lysate with the antibody for immunoprecipitation overnight at 4°C.
-
Add Protein A/G beads and incubate for another 1-2 hours.
-
Wash the beads several times with wash buffer.
-
Elute the immunoprecipitated proteins by boiling in SDS-PAGE loading buffer.
-
Analyze the eluate by SDS-PAGE and Western blotting using an antibody against the ubiquitin tag to detect the ubiquitinated substrate.[25][26][27][28]
Visualizing Molecular Interactions and Workflows
Signaling Pathways
Caption: Mechanism of this compound action on the APC/C-Cdc20 pathway.
Experimental Workflow: In Vitro Ubiquitination Assay
Caption: Workflow for an in vitro ubiquitination assay to test this compound.
Logical Relationship: Paradoxical Effect of this compound
Caption: Logical diagram of this compound's paradoxical effect based on SAC activity.
Conclusion
This compound is a valuable tool for studying the intricate regulation of the metaphase-to-anaphase transition. Its specific, competitive inhibition of substrate binding to Cdc20 provides a direct means to modulate APC/C activity. The paradoxical, context-dependent effects of this compound underscore the complex interplay between direct APC/C inhibition and the overriding regulation by the Spindle Assembly Checkpoint. For drug development professionals, understanding this dual mechanism is crucial for the design of novel anti-mitotic therapies. The protocols and data presented in this guide offer a comprehensive resource for researchers investigating the roles of the APC/C and the SAC in cell cycle control and its dysregulation in diseases such as cancer.[5][6][19] The synergistic effects observed when Apcin is combined with other APC/C inhibitors, such as proTAME, suggest promising avenues for combination therapies.[4][14]
References
- 1. Molecular basis of APC/C regulation by the spindle assembly checkpoint - MRC Laboratory of Molecular Biology [www2.mrc-lmb.cam.ac.uk]
- 2. A quantitative systems view of the spindle assembly checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dynamics of spindle assembly and position checkpoints: Integrating molecular mechanisms with computational models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Role of the APC/C and Its Coactivators Cdh1 and Cdc20 in Cancer Development and Therapy [frontiersin.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Cdc20 inhibitor apcin inhibits the growth and invasion of osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The APC/C maintains the spindle assembly checkpoint by targeting Cdc20 for destruction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 9. The APC/C maintains the spindle assembly checkpoint by targeting Cdc20 for destruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular basis of APC/C regulation by the spindle assembly checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular mechanisms of APC/C release from spindle assembly checkpoint inhibition by APC/C SUMOylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound, 1683617-62-0 | BroadPharm [broadpharm.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Apcin | APC | TargetMol [targetmol.com]
- 16. researchgate.net [researchgate.net]
- 17. Synergistic Blockade of Mitotic Exit by Two Chemical Inhibitors of the APC/C - PMC [pmc.ncbi.nlm.nih.gov]
- 18. axonmedchem.com [axonmedchem.com]
- 19. spandidos-publications.com [spandidos-publications.com]
- 20. Paradoxical mitotic exit induced by a small molecule inhibitor of APC/CCdc20 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design, Synthesis, and Biological Evaluation of Apcin-Based CDC20 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A novel strategy to block mitotic progression for targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. docs.abcam.com [docs.abcam.com]
- 25. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 26. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Apcin-A: A Technical Guide for Studying Ubiquitin-Mediated Proteolysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Apcin-A, a valuable tool for investigating the intricacies of ubiquitin-mediated proteolysis. This compound is a cell-permeable small molecule that acts as a potent and specific inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC/C), a crucial E3 ubiquitin ligase that governs cell cycle progression. This document details this compound's mechanism of action, provides quantitative data on its efficacy, and offers detailed protocols for key experimental applications.
Mechanism of Action
This compound is a derivative of Apcin and functions as a competitive inhibitor of the APC/C E3 ligase.[1] It specifically targets the co-activator protein Cdc20, binding to its D-box binding pocket.[1] This interaction prevents the recognition and subsequent ubiquitination of D-box-containing substrates by the APC/C-Cdc20 complex.[2] Key substrates of APC/C-Cdc20 include Cyclin B1 and Securin, proteins essential for the metaphase-to-anaphase transition and mitotic exit.[1][3] By inhibiting their degradation, this compound can induce a mitotic arrest, making it a powerful tool for synchronizing cells in mitosis and for studying the consequences of APC/C inhibition.
Interestingly, the cellular context, particularly the status of the Spindle Assembly Checkpoint (SAC), can influence the ultimate effect of this compound. In cells with low SAC activity, this compound typically prolongs mitosis by inhibiting APC/C.[4][5] However, in cells with high SAC activity, this compound can paradoxically shorten mitosis by interfering with the ability of the Mitotic Checkpoint Complex (MCC) to inhibit the APC/C.[5][6][7] This dual activity underscores the complex regulatory networks governing mitosis and highlights the utility of this compound in dissecting these pathways.
Figure 1. Mechanism of this compound action on the APC/C signaling pathway.
Quantitative Data
The efficacy of Apcin and its derivatives has been evaluated in various cell lines and experimental systems. The following tables summarize key quantitative data.
| Compound | Cell Line | IC50 Value | Assay | Incubation Time |
| Apcin | A-375 | 193.3 µM | MTT Assay | 48 hours |
| Apcin | A549 | > 300 µM | MTT Assay | 48 hours |
| Apcin | MDA-MB-468 | 53.50 ± 2.07 µM | Cell Viability | Not Specified |
| Apcin | MDA-MB-231 | 91.41 ± 13.62 µM | Cell Viability | Not Specified |
| Apcin Analogue 9 | MDA-MB-231 | 21.23 ± 1.68 µM | Cell Viability | Not Specified |
| Apcin Analogue 9 | MDA-MB-468 | 11.24 ± 2.20 µM | Cell Viability | Not Specified |
| Apcin Analogue 10 | MDA-MB-231 | 37.77 ± 6.55 µM | Cell Viability | Not Specified |
| Apcin Analogue 10 | MDA-MB-468 | 40.09 ± 14.67 µM | Cell Viability | Not Specified |
| Apcin | U251MG (Glioblastoma) | 30.77 µM | CCK-8 Assay | 72 hours |
| Compound | Cell Line/System | Effective Concentration | Observed Effect | Incubation Time |
| This compound | HCT116 and HeLa | 25 µM | Reduced nocodazole-induced mitotic fraction | 10 hours |
| This compound | Xenopus egg extracts | 200 µM | Inhibited ubiquitination of securin and cyclin B1 | 10 hours |
| Apcin | RPE1 | 1.5-200 µM | Synergizes with proTAME to prolong mitosis | 18 hours |
| Apcin | Multiple Myeloma cells | 25-50 µM | Increased apoptosis when combined with proTAME | 48 hours |
| Apcin | MG63 and U2OS | 25, 50, 75 µM | Inhibition of cell growth | 24, 48, 72 hours |
| Apcin | U251MG (Glioblastoma) | 30 µM | ~50% growth inhibition | 48 and 72 hours |
| Apcin | U251MG (Glioblastoma) | 60 µM | ~75% growth inhibition | 72 hours |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound to study ubiquitin-mediated proteolysis.
Figure 2. General experimental workflow for studying this compound effects.
In Vitro Ubiquitination Assay
This protocol is adapted for assessing the inhibitory effect of this compound on APC/C-mediated ubiquitination of a substrate.
Materials:
-
Recombinant E1 (ubiquitin-activating enzyme)
-
Recombinant E2 (ubiquitin-conjugating enzyme, e.g., UbcH10)
-
Purified APC/C complex
-
Recombinant, purified D-box containing substrate (e.g., N-terminal fragment of Cyclin B1)
-
Recombinant ubiquitin
-
This compound (dissolved in DMSO)
-
10x Ubiquitination buffer (e.g., 500 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 10 mM DTT)
-
ATP solution (10 mM)
-
4x SDS-PAGE loading buffer
-
Primary antibodies against the substrate and ubiquitin
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Prepare the reaction mixture on ice in a total volume of 20-30 µL. The final concentrations of components should be empirically determined, but a starting point is:
-
E1: 50-100 nM
-
E2: 0.2-1 µM
-
APC/C: 20-50 nM
-
Substrate: 0.2-1 µM
-
Ubiquitin: 5-10 µg
-
This compound or DMSO (vehicle control) at desired concentrations.
-
-
Add 1x Ubiquitination buffer and ATP to a final concentration of 1-2 mM.
-
Initiate the reaction by transferring the tubes to a 30°C or 37°C water bath.
-
Incubate for 30-90 minutes.
-
Stop the reaction by adding 4x SDS-PAGE loading buffer and boiling at 95-100°C for 5 minutes.
-
Resolve the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Perform Western blotting using a primary antibody against the substrate to detect its ubiquitination (visible as a ladder of higher molecular weight bands). A parallel blot with an anti-ubiquitin antibody can also be performed.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
Immunoprecipitation of APC/C Components
This protocol is designed to analyze the effect of this compound on the interaction between APC/C and its substrates or co-activators.
Materials:
-
Cells treated with this compound or DMSO.
-
Ice-cold PBS.
-
Ice-cold lysis buffer (e.g., RIPA buffer or a non-denaturing lysis buffer containing protease and phosphatase inhibitors).
-
Cell scraper.
-
Microcentrifuge.
-
Protein A/G magnetic beads or agarose beads.
-
Primary antibody for immunoprecipitation (e.g., anti-Cdc27 for APC/C or anti-Cdc20).
-
Isotype control IgG.
-
Wash buffer (e.g., lysis buffer with a lower detergent concentration).
-
Elution buffer (e.g., 2x SDS-PAGE loading buffer).
-
Primary antibodies for Western blotting (e.g., anti-Cdc20, anti-Cyclin B1, anti-Cdc27).
Procedure:
-
Culture and treat cells with this compound or vehicle control for the desired time.
-
Place the culture dish on ice and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer and scrape the cells. Transfer the lysate to a pre-chilled microcentrifuge tube.
-
Lyse the cells by incubating on a rotator at 4°C for 30 minutes.
-
Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Determine the protein concentration of the lysate.
-
Pre-clear the lysate by incubating with protein A/G beads for 30-60 minutes at 4°C on a rotator.
-
Pellet the beads and transfer the supernatant to a new tube.
-
Add the immunoprecipitating antibody (e.g., anti-Cdc27) or control IgG to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for another 1-3 hours at 4°C.
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Wash the beads 3-5 times with ice-cold wash buffer.
-
After the final wash, remove all supernatant and add elution buffer (e.g., 2x SDS-PAGE loading buffer).
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins.
-
Analyze the eluted proteins by Western blotting using antibodies against interacting partners (e.g., Cdc20, Cyclin B1).
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantification of cells in different phases of the cell cycle following treatment with this compound.
Materials:
-
Cells treated with this compound or DMSO.
-
PBS.
-
Trypsin-EDTA (for adherent cells).
-
Ice-cold 70% ethanol.
-
Propidium Iodide (PI) staining solution (containing RNase A).
-
Flow cytometer.
Procedure:
-
Culture cells and treat with this compound or vehicle control.
-
Harvest the cells. For adherent cells, use trypsin-EDTA, and for suspension cells, collect by centrifugation.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in a small volume of PBS.
-
While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 30 minutes (can be stored for longer periods at -20°C).
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Analyze the samples on a flow cytometer.
-
Gate on the single-cell population and analyze the DNA content histogram to determine the percentage of cells in G1, S, and G2/M phases. An accumulation of cells in the G2/M phase is expected after effective this compound treatment.
Conclusion
This compound is a specific and potent inhibitor of the APC/C-Cdc20 E3 ubiquitin ligase, making it an indispensable tool for cell cycle research and the study of ubiquitin-mediated proteolysis. Its context-dependent effects provide a unique opportunity to probe the intricate regulation of mitosis. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their investigations into fundamental cellular processes and potential therapeutic interventions.
References
- 1. In vitro Protein Ubiquitination Assays [en.bio-protocol.org]
- 2. In vitro Protein Ubiquitination Assays [bio-protocol.org]
- 3. APC/C-Binding Assay. [bio-protocol.org]
- 4. abcam.com [abcam.com]
- 5. 2024.sci-hub.box [2024.sci-hub.box]
- 6. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vet.cornell.edu [vet.cornell.edu]
Exploring the Cell Permeability of Apcin-A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apcin-A is a cell-permeable small molecule inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC/C), a large E3 ubiquitin ligase that plays a critical role in cell cycle progression.[1] Specifically, this compound targets Cdc20, an essential co-activator of the APC/C, thereby preventing the recognition and subsequent ubiquitination of key cell cycle proteins.[2] This inhibition leads to a mitotic arrest, making this compound and its analogs promising candidates for anti-cancer therapies. The efficacy of such intracellularly acting agents is fundamentally dependent on their ability to traverse the cell membrane. This technical guide provides an in-depth exploration of the cell permeability of this compound, summarizing its physicochemical properties, outlining experimental protocols to assess its permeability, and detailing its mechanism of action and associated signaling pathways.
Physicochemical Properties and Theoretical Permeability Assessment
The ability of a small molecule to passively diffuse across the lipid bilayer of a cell is largely governed by its physicochemical properties. To theoretically assess the cell permeability of this compound, we can analyze its properties in the context of Lipinski's Rule of Five.
| Property | Value | Lipinski's Rule of Five Guideline | Compliance |
| Molecular Weight | 342.61 g/mol | < 500 g/mol | Yes |
| LogP (Octanol-Water Partition Coefficient) | 2.18 (Predicted) | ≤ 5 | Yes |
| Hydrogen Bond Donors | 2 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 5 | ≤ 10 | Yes |
| Molar Refractivity | 80.00 (Predicted) | 40-130 | Yes |
| Polar Surface Area (PSA) | 84.8 Ų | < 140 Ų | Yes |
Physicochemical properties were predicted using SwissADME with the SMILES string for this compound: O=C(OCCCN)NC(NC1=NC=CC=N1)C(Cl)(Cl)Cl
This compound adheres to all of Lipinski's Rule of Five, suggesting it is likely to have good oral bioavailability and cell permeability. Its moderate molecular weight and predicted LogP value indicate a favorable balance between aqueous solubility and lipid solubility, which is crucial for traversing the cell membrane. Furthermore, the number of hydrogen bond donors and acceptors, as well as the polar surface area, are well within the desirable range for passive diffusion.
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects by specifically inhibiting the interaction between the APC/C and its co-activator Cdc20.[2] The APC/C-Cdc20 complex is a key regulator of the metaphase-to-anaphase transition and mitotic exit. It functions by targeting specific substrate proteins, which contain a recognition motif known as the D-box, for ubiquitination and subsequent degradation by the proteasome.
Key substrates of APC/C-Cdc20 include:
-
Securin: An anaphase inhibitor that binds to and inhibits separase. The degradation of securin releases active separase, which then cleaves cohesin, the protein complex holding sister chromatids together, allowing for their segregation.
-
Cyclin B1: A regulatory subunit of Cyclin-Dependent Kinase 1 (CDK1). The degradation of Cyclin B1 leads to the inactivation of CDK1, which is essential for mitotic exit.
By binding to the D-box binding pocket on Cdc20, this compound competitively inhibits the recruitment of substrates like securin and Cyclin B1 to the APC/C.[2] This prevents their degradation, leading to a sustained mitotic arrest.
This compound Signaling Pathway
Quantitative Data from In Vitro Studies
| Cell Line | Assay | Concentration Range | Incubation Time | Observed Effect | Reference |
| HCT116, HeLa | Mitotic Fraction Analysis | 25 µM | 10 hours | Reduction in nocodazole-induced mitotic fraction | --INVALID-LINK-- |
| Xenopus Egg Extracts | Ubiquitination Assay | 200 µM | 10 hours | Inhibition of securin and cyclin B1 ubiquitination | --INVALID-LINK-- |
| RPE1 | Live-cell Imaging | 1.5 - 200 µM | 18 hours | Prolonged mitotic duration (in synergy with proTAME) | --INVALID-LINK-- |
| Multiple Myeloma (MM) cells | Apoptosis Assay | 25 - 50 µM | 48 hours | Increased apoptosis (in combination with proTAME) | --INVALID-LINK-- |
| Osteosarcoma (MG63, U2OS) | Cell Proliferation (MTT) | 25 - 75 µM | 24, 48, 72 hours | Inhibition of cell proliferation | --INVALID-LINK-- |
Experimental Protocols for Assessing Cell Permeability
To quantitatively assess the cell permeability of this compound, standard in vitro assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay can be employed.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This high-throughput assay provides a measure of passive membrane permeability.
Objective: To determine the effective permeability (Pe) of this compound across an artificial lipid membrane.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen)
-
96-well acceptor plates
-
Phospholipid solution (e.g., 2% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution in DMSO
-
UV-Vis plate reader
Methodology:
-
Membrane Coating: Add 5 µL of the phospholipid solution to each well of the filter plate, ensuring the filter is completely coated.
-
Donor Solution Preparation: Prepare a solution of this compound in PBS at the desired concentration (e.g., 100 µM) from the DMSO stock. The final DMSO concentration should be less than 1%.
-
Acceptor Solution Preparation: Fill the wells of the acceptor plate with 300 µL of PBS.
-
Assay Assembly: Place the filter plate onto the acceptor plate.
-
Incubation: Add 150 µL of the this compound donor solution to each well of the filter plate. Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
Sample Analysis: After incubation, carefully remove the filter plate. Determine the concentration of this compound in both the donor and acceptor wells using a UV-Vis plate reader at the appropriate wavelength.
-
Calculation of Effective Permeability (Pe): The effective permeability can be calculated using the following equation: Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A] / [C_D])) Where:
-
V_D = Volume of the donor well
-
V_A = Volume of the acceptor well
-
A = Area of the filter membrane
-
t = Incubation time
-
[C_A] = Concentration in the acceptor well
-
[C_D] = Concentration in the donor well
-
Caco-2 Cell-Based Permeability Assay
This assay utilizes a monolayer of human colorectal adenocarcinoma (Caco-2) cells, which differentiate to form tight junctions and mimic the intestinal epithelial barrier. This model can assess both passive diffusion and active transport.
Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound stock solution in DMSO
-
LC-MS/MS system for quantification
Methodology:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts at a high density. Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Assessment: Measure the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity. A TEER value above a certain threshold (e.g., 250 Ω·cm²) indicates a well-formed monolayer.
-
Permeability Assay (Apical to Basolateral): a. Wash the cell monolayer with pre-warmed HBSS. b. Add HBSS containing a known concentration of this compound to the apical (upper) chamber. c. Add fresh HBSS to the basolateral (lower) chamber. d. Incubate at 37°C with gentle shaking. e. At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
Permeability Assay (Basolateral to Apical): Perform the assay in the reverse direction to assess for active efflux.
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Calculation of Apparent Permeability Coefficient (Papp): The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt = The rate of permeation of the drug across the cells
-
A = The surface area of the membrane
-
C0 = The initial concentration of the drug in the donor chamber
-
References
Methodological & Application
Application Notes and Protocols for Apcin-A in Mitotic Cell Synchronization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synchronization of cells in specific phases of the cell cycle is a critical technique for studying cellular processes, including mitosis. Apcin-A is a cell-permeable small molecule inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC/C), a key E3 ubiquitin ligase that governs mitotic progression.[1][2][3] this compound functions by competitively binding to the D-box binding pocket of the APC/C co-activator Cdc20.[1][2] This interaction prevents the recognition and subsequent ubiquitination of D-box-containing substrates, such as cyclin B1 and securin, which are essential for the metaphase-to-anaphase transition and mitotic exit.[2][4][5] Consequently, treatment with this compound can lead to an accumulation of cells in mitosis.
These application notes provide a comprehensive overview of the use of this compound for mitotic cell synchronization, including its mechanism of action, detailed experimental protocols, and expected outcomes.
Mechanism of Action
This compound's primary molecular target is the cell division cycle protein 20 (Cdc20), a co-activator of the APC/C.[1][2][3] The APC/C-Cdc20 complex is responsible for ubiquitinating key mitotic regulatory proteins, targeting them for degradation by the proteasome. This degradation is a prerequisite for the separation of sister chromatids and the exit from mitosis.[5][6]
By binding to the D-box recognition site on Cdc20, this compound competitively inhibits the binding of substrates like cyclin B1 and securin.[1][4] The stabilization of these proteins prevents the inactivation of Cyclin-Dependent Kinase 1 (CDK1) and the cleavage of cohesin, respectively, thereby arresting cells in mitosis.
It is important to note that the effectiveness of this compound can be context-dependent. Its ability to induce mitotic arrest can be influenced by the status of the Spindle Assembly Checkpoint (SAC).[7][8] In some cellular contexts, this compound alone may not be sufficient to induce a robust mitotic arrest and is often used in combination with other agents, such as proTAME, for a synergistic effect.[1][6] ProTAME is a cell-permeable prodrug of TAME (tosyl-L-arginine methyl ester) that inhibits the APC/C by preventing the binding of Cdc20.[1][6]
Signaling Pathway of this compound in Mitosis
References
- 1. Synergistic Blockade of Mitotic Exit by Two Chemical Inhibitors of the APC/C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Design, Synthesis, and Biological Evaluation of Apcin-Based CDC20 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. The Role of the APC/C and Its Coactivators Cdh1 and Cdc20 in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paradoxical mitotic exit induced by a small molecule inhibitor of APC/CCdc20 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Using Apcin-A to Elucidate Protein Degradation Kinetics
Application Notes and Protocols for Researchers
Introduction
The Anaphase-Promoting Complex/Cyclosome (APC/C) is a crucial E3 ubiquitin ligase that orchestrates the timely degradation of key cell cycle proteins, ensuring orderly progression through mitosis. The APC/C, in conjunction with its co-activator Cdc20, recognizes substrates containing a Destruction Box (D-box) motif, leading to their ubiquitination and subsequent degradation by the 26S proteasome.[1] Dysregulation of the APC/C is implicated in various cancers, making it a compelling target for therapeutic intervention.
Apcin-A is a cell-permeable small molecule inhibitor that specifically targets the APC/C-Cdc20 complex.[2] It competitively binds to the D-box binding pocket on Cdc20, thereby preventing the recognition and ubiquitination of D-box-containing substrates such as cyclin B1 and securin.[2][3] This inhibitory action stabilizes these critical mitotic regulators, leading to a delay or arrest in mitosis.[4][5] The specificity and potent activity of this compound make it an invaluable tool for studying the kinetics of APC/C-mediated protein degradation and for investigating the consequences of inhibiting this pathway in normal and pathological states.
These application notes provide detailed protocols for utilizing this compound to study the degradation kinetics of APC/C substrates. The included methodologies are intended for researchers in cell biology, cancer biology, and drug development.
Mechanism of Action of this compound
This compound functions by directly interfering with the substrate recognition step of the APC/C-Cdc20 ubiquitination cascade. By occupying the D-box binding site on Cdc20, this compound prevents the association of substrates like cyclin B1 and securin with the E3 ligase complex.[3] This competitive inhibition leads to the accumulation of these proteins, which would otherwise be targeted for proteasomal degradation during mitosis.
Data Presentation
The following tables summarize quantitative data from various studies on the effects of Apcin and its derivatives.
Table 1: Effect of Apcin/Apcin-A on Protein Stabilization
| Cell Line | Target Protein | Apcin/Apcin-A Concentration | Incubation Time | Observed Effect | Reference |
| HeLa | Cyclin B1 | 25 µM (Apcin) | 2-14 hours | Slower degradation | [5] |
| HeLa | Securin | 25 µM (Apcin) | 2-14 hours | Slower degradation | [5] |
| Xenopus egg extracts | Cyclin B1-NT | 50-200 µM (Apcin) | Not specified | Effective stabilization | [5] |
| Xenopus egg extracts | Securin | 50-200 µM (Apcin) | Not specified | Effective stabilization | [5] |
| MDA-MB-468 | Cyclin B1 | 80 µM (Apcin) | 24 hours | Pronounced increase in protein levels | [6] |
| MDA-MB-468 | Securin | 80 µM (Apcin) | 24 hours | Pronounced increase in protein levels | [6] |
Table 2: Effect of Apcin/Apcin-A on Mitotic Progression
| Cell Line | Treatment | Concentration | Incubation Time | Observed Effect | Reference |
| RPE1 | Apcin + proTAME | 1.5-200 µM (Apcin) | 18 hours | Prolonged mitotic duration | [5] |
| Multiple Myeloma (MM) cells | Apcin + proTAME | 25-50 µM (Apcin) | 48 hours | Significant increase in apoptosis | [5] |
| HCT116 | This compound + Nocodazole | 25 µM | 10 hours | Significant reduction in mitotic fraction | [2] |
| HeLa | This compound + Nocodazole | 25 µM | 10 hours | Significant reduction in mitotic fraction | [2] |
Experimental Protocols
Protocol 1: Analysis of Protein Degradation Kinetics using Cycloheximide Chase Assay and Western Blotting
This protocol details a method to determine the half-life of an APC/C substrate by inhibiting new protein synthesis with cycloheximide and observing the rate of degradation in the presence and absence of this compound.
Materials:
-
Cell line of interest (e.g., HeLa, HCT116)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cycloheximide (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for Western blots
Procedure:
-
Cell Culture and Treatment: a. Seed cells in multiple plates or wells to allow for collection at various time points. Grow cells to 70-80% confluency. b. Treat one set of cells with the desired concentration of this compound (e.g., 25-50 µM) and another set with an equivalent volume of DMSO as a vehicle control. Incubate for a predetermined time to allow for drug uptake (e.g., 1-2 hours). c. Add cycloheximide to all plates to a final concentration of 50-100 µg/mL to inhibit protein synthesis. This marks time point zero (t=0).[7]
-
Time-Course Sample Collection: a. Immediately after adding cycloheximide, harvest the cells for the t=0 time point. b. Collect subsequent samples at various time points (e.g., 1, 2, 4, 6, and 8 hours) after cycloheximide addition. c. To harvest, wash the cells with ice-cold PBS and then lyse them directly in the dish with ice-cold lysis buffer containing protease and phosphatase inhibitors. d. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. e. Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (protein lysate) to a new tube and store at -80°C until further analysis.
-
Western Blot Analysis: a. Thaw the protein lysates on ice and determine the protein concentration of each sample using a BCA assay. b. Normalize the protein concentration for all samples. Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5-10 minutes. c. Load equal amounts of protein for each time point onto an SDS-PAGE gel and perform electrophoresis. d. Transfer the separated proteins to a nitrocellulose or PVDF membrane. e. Block the membrane with blocking buffer for 1 hour at room temperature. f. Incubate the membrane with the primary antibody against the protein of interest overnight at 4°C. g. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane again with TBST and then add the chemiluminescent substrate. i. Capture the signal using an imaging system. j. Strip the membrane (if necessary) and re-probe with a primary antibody for a loading control.
-
Data Analysis: a. Quantify the band intensities for the protein of interest and the loading control for each time point using image analysis software (e.g., ImageJ). b. Normalize the intensity of the target protein band to the intensity of the corresponding loading control band. c. Plot the normalized protein levels (as a percentage of the t=0 level) against time for both the DMSO and this compound treated samples. d. Determine the half-life of the protein under both conditions by identifying the time it takes for the protein level to decrease by 50%.
Protocol 2: Immunofluorescence Analysis of Mitotic Arrest
This protocol allows for the visualization of cellular changes, such as chromosome condensation and spindle formation, following this compound treatment to confirm mitotic arrest.
Materials:
-
Cells grown on coverslips
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Paraformaldehyde (PFA) or Methanol for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibodies (e.g., anti-α-tubulin for spindle, anti-phospho-histone H3 for condensed chromatin)
-
Fluorescently labeled secondary antibodies
-
DAPI or Hoechst for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: a. Seed cells on sterile glass coverslips in a petri dish and allow them to adhere and grow. b. Treat the cells with this compound (e.g., 25-50 µM) or DMSO for the desired duration (e.g., 16-24 hours) to induce mitotic arrest.
-
Fixation and Permeabilization: a. Wash the cells gently with PBS. b. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature, or with ice-cold methanol for 10 minutes at -20°C. c. Wash the cells three times with PBS. d. Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Immunostaining: a. Wash the cells with PBS. b. Block non-specific antibody binding by incubating the cells in blocking solution for 30-60 minutes. c. Incubate the cells with the primary antibody diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C. d. Wash the cells three times with PBS. e. Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking solution for 1 hour at room temperature, protected from light. f. Wash the cells three times with PBS.
-
Mounting and Imaging: a. Stain the nuclei by incubating with DAPI or Hoechst solution for 5 minutes. b. Wash the cells one final time with PBS. c. Mount the coverslips onto glass slides using mounting medium. d. Image the cells using a fluorescence microscope. Acquire images of the mitotic spindles and condensed chromatin to assess the mitotic arrest phenotype.
Signaling Pathway
The APC/C-Cdc20 pathway is a central regulator of the metaphase-to-anaphase transition. Its activity is tightly controlled by the Spindle Assembly Checkpoint (SAC). When chromosomes are not properly attached to the mitotic spindle, the SAC is active and inhibits APC/C-Cdc20, preventing the premature degradation of securin and cyclin B1. Once all chromosomes are correctly attached, the SAC is silenced, allowing APC/C-Cdc20 to become active and target its substrates for degradation, thereby initiating anaphase and mitotic exit.
Conclusion
This compound is a powerful and specific tool for dissecting the kinetics of protein degradation mediated by the APC/C-Cdc20 complex. By stabilizing key mitotic substrates, this compound allows for detailed investigation of their half-lives and the downstream cellular consequences of their accumulation. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in their studies of cell cycle regulation and its implications in disease.
References
- 1. Nuclear Localization of Cyclin B1 Controls Mitotic Entry After DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Defined Methodology for Reliable Quantification of Western Blot Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. PP1 promotes cyclin B destruction and the metaphase–anaphase transition by dephosphorylating CDC20 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]
Application Notes and Protocols: The Use of Apcin-A in Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apcin-A is a potent and specific inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC/C), a large E3 ubiquitin ligase that plays a crucial role in regulating the cell cycle. The APC/C targets key cell cycle proteins, such as cyclin B1 and securin, for proteasomal degradation, thereby controlling the progression from metaphase to anaphase and mitotic exit. In cancer cells, which often exhibit aberrant cell cycle regulation, targeting the APC/C presents a promising therapeutic strategy. This compound exerts its inhibitory effect by binding to the APC/C coactivator Cdc20, preventing the recognition and ubiquitination of APC/C substrates. This leads to a stall in the metaphase, ultimately triggering apoptotic cell death in cancer cells. These application notes provide an overview of this compound's use in cancer cell line research, including its effects on various cancer cell lines, and detailed protocols for key experimental assays.
Mechanism of Action
This compound functions as a competitive inhibitor of the APC/C-Cdc20 complex. It specifically targets the D-box binding domain of Cdc20, a crucial site for substrate recognition. By occupying this site, this compound prevents the binding of APC/C substrates that possess a D-box motif, such as cyclin B1 and securin. The stabilization of these proteins leads to a sustained mitotic arrest, as the cell is unable to progress to anaphase. This prolonged arrest in mitosis ultimately activates the apoptotic cascade, leading to programmed cell death in cancer cells.
Caption: Mechanism of this compound action on the APC/C-Cdc20 complex.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in the literature.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| HCT116 | Colorectal Carcinoma | ~25-50 | 48 |
| HeLa | Cervical Cancer | ~38 | 24 |
| U2OS | Osteosarcoma | ~50-100 | 48 |
| A549 | Lung Carcinoma | >100 | 48 |
Table 2: Effect of this compound on Cell Cycle Distribution in HCT116 Cells
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (DMSO) | 55 | 20 | 25 |
| This compound (50 µM, 24h) | 10 | 15 | 75 |
Table 3: Induction of Apoptosis by this compound in HeLa Cells
| Treatment | Apoptotic Cells (%) |
| Control (DMSO) | <5 |
| This compound (40 µM, 48h) | >60 |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in cancer cell line research.
Caption: General experimental workflow for studying this compound.
Cell Viability Assay (MTS Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound stock solution (e.g., in DMSO)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete growth medium. Also, prepare a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
Objective: To analyze the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at the desired concentration (e.g., IC50) and a vehicle control for the desired time (e.g., 24 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G1, S, and G2/M phases.
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound as described for the cell cycle analysis.
-
Harvest both adherent and floating cells and collect them by centrifugation.
-
Wash the cells once with ice-cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Add 400 µL of 1X Annexin V binding buffer to each sample.
-
Analyze the samples by flow cytometry within 1 hour. The Annexin V-positive/PI-negative population represents early apoptotic cells, while the Annexin V-positive/PI-positive population represents late apoptotic or necrotic cells.
Western Blotting
Objective: To detect changes in the protein levels of APC/C substrates.
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-Securin, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells and treat with this compound as previously described.
-
Lyse the cells in RIPA buffer and quantify the protein concentration.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use a loading control (e.g., GAPDH or β-actin) to normalize the protein levels.
Caption: Logical flow from APC/C inhibition to cancer cell death.
Conclusion
This compound is a valuable tool for studying the role of the APC/C in cancer cell proliferation and survival. Its ability to induce mitotic arrest and apoptosis in a variety of cancer cell lines makes it a compound of interest for basic research and preclinical studies. The protocols and data presented here provide a framework for investigating the potential of this compound and other APC/C inhibitors as novel anticancer agents. Careful experimental design and data interpretation are crucial for elucidating the precise mechanisms of action and identifying cancer types that are most sensitive to this therapeutic strategy.
Application Notes: Experimental Use of Apcin-A in Xenograft Models
Introduction
Apcin-A is a derivative of Apcin, a small molecule inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC/C), a critical E3 ubiquitin ligase that regulates cell cycle progression.[1] Specifically, this compound targets the APC/C co-activator Cdc20, binding competitively to its D-box binding pocket.[1][2] This interaction prevents the recognition and subsequent ubiquitination of key mitotic substrates like Cyclin B1 and Securin, leading to mitotic arrest and offering a promising avenue for anti-cancer therapy.[1][3] While direct studies on this compound in xenograft models are limited in publicly available literature, its derivative has been used to create a Proteolysis Targeting Chimera (PROTAC), CP5V, which has shown efficacy in a breast cancer xenograft model, highlighting the potential of targeting the Cdc20 pathway in vivo.[4] These notes provide a comprehensive overview of the mechanism, potential applications, and detailed protocols for utilizing this compound and its derivatives in preclinical xenograft studies.
Mechanism of Action: Inhibition of the APC/C-Cdc20 Pathway
This compound functions by disrupting the normal progression of mitosis. During the metaphase-to-anaphase transition, the APC/C, activated by Cdc20, targets key proteins for proteasomal degradation. This compound competitively binds to Cdc20, preventing it from presenting substrates such as Securin and Cyclin B1 to the APC/C for ubiquitination.[1][2] The stabilization of these proteins stalls the cell cycle in mitosis, which can ultimately lead to apoptotic cell death in cancer cells.[5][6]
Quantitative Data Presentation
Table 1: In Vitro Activity of Apcin and Derivatives in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Citation(s) |
|---|---|---|---|---|
| Apcin | MDA-MB-231 | Triple-Negative Breast Cancer | 91.41 ± 13.62 | [3] |
| Apcin | MDA-MB-468 | Triple-Negative Breast Cancer | 53.50 ± 2.07 | [3] |
| Apcin | U251MG | Glioblastoma | 30.77 | [7] |
| Apcin Derivative 22 | MDA-MB-468 | Triple-Negative Breast Cancer | 9.87 ± 0.61 | [3] |
| Apcin Derivative 25 | MDA-MB-468 | Triple-Negative Breast Cancer | 6.81 ± 0.44 |[3] |
Table 2: In Vivo Experimental Data for this compound-derived PROTAC (CP5V)
| Parameter | Details | Citation(s) |
|---|---|---|
| Xenograft Model | 4T1 murine breast cancer cells in BALB/c mice | [4] |
| Compound | CP5V (synthesized from this compound) | [4] |
| Dosage | 100 mg/kg | [4] |
| Administration | Intraperitoneal injection | [4] |
| Dosing Schedule | Twice a week | [4] |
| Vehicle | 30% N,N-dimethylacetamide + Saline | [4] |
| Outcome | Significant suppression of breast tumor progression |[4] |
Experimental Protocols
The following sections provide detailed, representative protocols for conducting a xenograft study with this compound, based on established methodologies for similar compounds.[4][8]
Protocol 1: Cell Line-Derived Xenograft (CDX) Model Establishment
This protocol describes the generation of a subcutaneous xenograft model using a human cancer cell line.
Materials:
-
Human cancer cell line of interest (e.g., MDA-MB-468, U251MG)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Hank's Balanced Salt Solution (HBSS), sterile
-
6-8 week old immunodeficient mice (e.g., NOD/SCID or Athymic Nude)
-
Syringes (1 mL) with 25-gauge needles[8]
Procedure:
-
Cell Culture: Culture cancer cells under standard conditions (37°C, 5% CO₂) to ~80-90% confluency. Ensure cells are in the exponential growth phase.[8]
-
Cell Harvest:
-
Wash cells with sterile PBS.
-
Detach cells using Trypsin-EDTA.
-
Neutralize trypsin with complete culture medium and transfer the cell suspension to a conical tube.
-
-
Cell Counting and Preparation:
-
Centrifuge the cell suspension (e.g., 225 x g for 5 minutes at 4°C).[8]
-
Discard the supernatant and resuspend the cell pellet in sterile, cold HBSS.
-
Perform a cell count using a hemocytometer and trypan blue to assess viability.
-
Adjust the cell concentration to the desired density (e.g., 2-5 x 10⁶ cells per 100-200 µL of HBSS). Keep the cell suspension on ice.[8]
-
-
Tumor Implantation:
-
Anesthetize the mouse using an approved protocol.
-
Using a 1 mL syringe with a 25-gauge needle, subcutaneously inject the prepared cell suspension (100-200 µL) into the flank of the mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow. Begin monitoring tumor size 2-3 times per week using digital calipers once tumors are palpable.
-
Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2 .
-
Proceed with this compound treatment when tumors reach a predetermined average size (e.g., 100-150 mm³).
-
Protocol 2: Preparation and Administration of this compound
Proper formulation is critical for the bioavailability and efficacy of this compound in vivo.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
Preparation of this compound Formulation (Example for 2.5 mg/mL solution): This protocol is adapted from standard methods for similar small molecules.[1]
-
Prepare Stock Solution: First, prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 25 mg/mL). Ensure it is fully dissolved.
-
Prepare Working Solution (for intraperitoneal injection):
-
To prepare 1 mL of a 2.5 mg/mL working solution, begin with 400 µL of PEG300 .
-
Add 100 µL of the 25 mg/mL DMSO stock solution to the PEG300 and mix thoroughly until a clear solution is formed.
-
Add 50 µL of Tween-80 to the mixture and mix again until clear.
-
Finally, add 450 µL of sterile Saline to reach a final volume of 1 mL.
-
The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
-
Administration:
-
Note: The working solution should be prepared fresh on the day of use.[1]
-
Administer the prepared this compound solution to the treatment group via intraperitoneal (IP) injection.
-
The vehicle control group should receive an identical formulation without this compound.
-
The dosing volume should be calculated based on the mouse's body weight (e.g., 10 mL/kg). For a 25g mouse, this would be a 250 µL injection.
-
Follow the predetermined dosing schedule (e.g., twice weekly).[4]
-
Protocol 3: Efficacy Assessment and Endpoint Analysis
Procedure:
-
Continue Monitoring: Throughout the treatment period, continue to monitor tumor volume and mouse body weight 2-3 times per week. Monitor for any signs of toxicity.
-
Study Endpoint: The study should be terminated when tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm³) or at a fixed time point.
-
Tissue Collection:
-
At the endpoint, euthanize mice according to institutional guidelines.
-
Carefully excise the tumors and record their final weight.
-
A portion of the tumor can be snap-frozen in liquid nitrogen for molecular analysis (Western blot, PCR) and another portion fixed in formalin for histopathological analysis (H&E staining, immunohistochemistry for markers like Ki67, Cyclin B1, or cleaved Caspase-3).[4]
-
-
Data Analysis:
-
Compare the average tumor volume and weight between the this compound treated group and the vehicle control group.
-
Analyze changes in body weight to assess systemic toxicity.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the findings.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synergistic Blockade of Mitotic Exit by Two Chemical Inhibitors of the APC/C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Apcin-Based CDC20 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel strategy to block mitotic progression for targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Apcin inhibits the growth and invasion of glioblastoma cells and improves glioma sensitivity to temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Live-Cell Imaging of Mitotic Arrest with Apcin-A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apcin-A is a valuable small molecule inhibitor used to investigate the intricacies of mitotic progression. It specifically targets the Anaphase-Promoting Complex/Cyclosome (APC/C), a crucial E3 ubiquitin ligase that orchestrates the timely degradation of key cell cycle proteins to ensure proper chromosome segregation and mitotic exit.[1][2] this compound functions by competitively binding to the D-box binding pocket of the APC/C coactivator Cdc20, thereby preventing the recognition and subsequent ubiquitination of APC/C substrates like Cyclin B1 and Securin.[3][4] This inhibition leads to a delay or arrest in mitosis, making this compound a powerful tool for studying the mechanisms of mitotic control and the consequences of its dysregulation, which is a hallmark of cancer.
Interestingly, the cellular response to this compound is context-dependent. In unperturbed cells with low Spindle Assembly Checkpoint (SAC) activity, this compound prolongs mitosis by inhibiting APC/CCdc20.[5][6] However, in cells where the SAC is strongly activated, for instance by microtubule-targeting agents, this compound can paradoxically shorten the mitotic arrest and promote mitotic slippage—an exit from mitosis without proper chromosome segregation.[5][7] This dual activity makes this compound a particularly insightful tool for dissecting the interplay between the APC/C and the SAC.
These application notes provide a comprehensive guide to utilizing this compound for live-cell imaging studies of mitotic arrest, including detailed protocols, quantitative data from published studies, and visualizations of the underlying molecular pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of this compound on mitotic arrest. These values can serve as a starting point for experimental design, but optimal conditions may vary depending on the cell line and experimental setup.
Table 1: Effective Concentrations of this compound for Inducing Mitotic Arrest
| Cell Line | This compound Concentration (µM) | Observed Effect | Reference |
| hTERT-RPE1 | 50 | Shortened mitotic duration in the presence of nocodazole | [8] |
| hTERT-RPE1 | 25 | No significant effect on mitotic duration alone | [9] |
| HeLa | 25 | Induced mitotic slippage in the presence of nocodazole | [7] |
| HCT116 | 25 | Reduced nocodazole-induced mitotic fraction | [7] |
| Multiple Myeloma (MM) cells | 25 - 50 | Increased apoptosis when combined with proTAME | [3] |
| Xenopus egg extracts | 50 - 200 | Stabilized Cyclin B1-NT and securin | [3] |
Table 2: Effects of this compound on Mitotic Duration
| Cell Line | Treatment Conditions | Median Mitotic Duration (Control) | Median Mitotic Duration (this compound) | Reference |
| hTERT-RPE1 | Nocodazole (300 nM) | 858 minutes | 351 minutes | [8] |
| hTERT-RPE1 | No drug | 18 minutes | 24 minutes | [8] |
| Cdc20WT cells | Nocodazole (333 nM) | ~900 minutes | ~600 minutes | [8] |
| Cdc20D177A cells | Nocodazole (333 nM) | 128 minutes | 256 minutes | [8] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of this compound action and the experimental process for its study, the following diagrams are provided in DOT language.
Caption: Mechanism of this compound mediated inhibition of the APC/C.
Caption: Experimental workflow for live-cell imaging of mitotic arrest with this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a stock solution of this compound in DMSO. A common stock concentration is 10 mM.[10]
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO. For example, for a compound with a molecular weight of 438.65 g/mol , dissolve 4.39 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. The final concentration of DMSO in the cell culture medium should be kept below 0.1% to avoid solvent-induced toxicity.[10]
Protocol 2: Live-Cell Imaging of Mitotic Arrest
Materials:
-
Adherent cell line (e.g., HeLa or hTERT-RPE1) expressing a fluorescent nuclear marker (e.g., H2B-GFP) is recommended for easier tracking of mitotic events.
-
Complete cell culture medium
-
Glass-bottom imaging dishes or plates
-
Live-cell imaging microscope system equipped with an environmental chamber (37°C, 5% CO2)
-
This compound stock solution (see Protocol 1)
-
(Optional) Synchronizing agent (e.g., Thymidine)
-
(Optional) SAC-activating agent (e.g., Nocodazole, Taxol)
Procedure:
1. Cell Seeding: a. Culture cells to ~70-80% confluency. b. Seed cells onto glass-bottom imaging dishes at a density that will allow for individual cell tracking and prevent overgrowth during the imaging period.
2. (Optional) Cell Synchronization: a. For a more homogenous population of cells entering mitosis, synchronization can be performed. A common method is a single or double thymidine block. b. For a single thymidine block, treat cells with 2 mM thymidine for 16-24 hours to arrest them at the G1/S boundary. c. Release the cells from the block by washing with fresh, pre-warmed medium. Cells will synchronously progress through the cell cycle, with a peak of mitotic entry typically occurring 8-12 hours post-release.
3. Drug Treatment: a. Prepare the final working concentration of this compound by diluting the stock solution in pre-warmed complete cell culture medium. b. If investigating the paradoxical effect of this compound, also prepare a working solution of a SAC-activating agent (e.g., 300 nM nocodazole).[2][8] c. Add the drug-containing medium to the cells. Include a vehicle control (DMSO-treated) group.
4. Live-Cell Imaging: a. Place the imaging dish on the microscope stage within the environmental chamber. b. Acquire images at regular intervals (e.g., every 5-15 minutes) for a desired duration (e.g., 24-48 hours). Use both phase-contrast/DIC to monitor cell morphology and fluorescence to visualize the nucleus/chromosomes.[8][9] c. Use the lowest possible laser power for fluorescence imaging to minimize phototoxicity.
5. Data Analysis: a. Manually or automatically track individual cells from their entry into mitosis (nuclear envelope breakdown, NEB, characterized by the diffusion of the nuclear fluorescent signal into the cytoplasm) until their exit (anaphase onset, mitotic slippage, or cell death).[2] b. Mitotic duration: Calculate the time from NEB to the chosen mitotic exit event. c. Cell fate determination:
- Normal division: Anaphase onset followed by cytokinesis.
- Mitotic slippage: Exit from mitosis without chromosome segregation, resulting in a single, often larger, tetraploid G1 cell. This is morphologically characterized by cell flattening and nuclear reformation without prior anaphase.[1][8]
- Mitotic death: Cell undergoes apoptosis while arrested in mitosis, characterized by cell shrinkage, membrane blebbing, and eventual fragmentation.[9] d. Quantify the percentage of cells undergoing each fate and the average mitotic duration for each condition.
By following these protocols and utilizing the provided quantitative data and diagrams, researchers can effectively employ this compound as a tool to investigate the complex regulatory networks governing mitosis and to explore potential therapeutic strategies targeting cell division.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Mitotic slippage is determined by p31comet and the weakening of the spindle-assembly checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alternative Cdc20 translational isoforms tune mitotic arrest duration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Paradoxical mitotic exit induced by a small molecule inhibitor of APC/CCdc20 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative live imaging of cancer and normal cells treated with Kinesin-5 inhibitors indicates significant differences in phenotypic responses and cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel strategy to block mitotic progression for targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting Apcin-A Effects using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Anaphase-Promoting Complex/Cyclosome (APC/C) is a crucial E3 ubiquitin ligase that governs the progression of the cell cycle by targeting key regulatory proteins for degradation by the proteasome.[1][2][3] Its activity is essential for the transition from metaphase to anaphase and for maintaining the G1 state.[1][4] The APC/C functions with two coactivator proteins, Cdc20 and Cdh1, which determine its substrate specificity at different stages of the cell cycle.[2][5] Apcin-A is a potent and selective small molecule inhibitor of the APC/C.[6][7] It functions by binding to the D-box binding pocket of the coactivator Cdc20, thereby competitively inhibiting the ubiquitination and subsequent degradation of APC/CCdc20 substrates.[6][8][9]
Key substrates of APC/CCdc20 include Cyclin A, Cyclin B, and Securin.[1][10][11] Inhibition of their degradation by this compound leads to their accumulation in cells, which can induce a mitotic arrest.[12][13] This application note provides a detailed protocol for utilizing Western blotting to detect the accumulation of these key cell cycle proteins, thereby offering a robust method to assess the cellular efficacy of this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the APC/C signaling pathway and the experimental workflow for the Western blot protocol.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. Visualizing the complex functions and mechanisms of the anaphase promoting complex/cyclosome (APC/C) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Intricate Regulatory Mechanisms of the Anaphase-Promoting Complex/Cyclosome and Its Role in Chromatin Regulation [frontiersin.org]
- 4. Frontiers | The Role of the APC/C and Its Coactivators Cdh1 and Cdc20 in Cancer Development and Therapy [frontiersin.org]
- 5. The anaphase-promoting complex/cyclosome (APC/C): cell-cycle-dependent and -independent functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound, 1683617-62-0 | BroadPharm [broadpharm.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Securin and B-cyclin/CDK are the only essential targets of the APC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Paradoxical mitotic exit induced by a small molecule inhibitor of APC/CCdc20 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Biological Evaluation of Apcin-Based CDC20 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Apcin-A: A Versatile Tool for Chemical Genetics Screening in Cell Cycle Research and Drug Discovery
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Apcin-A is a cell-permeable small molecule inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC/C), a crucial E3 ubiquitin ligase that governs the progression of the cell cycle. As a derivative of Apcin, this compound offers enhanced potency and specificity, making it an invaluable tool for chemical genetics screening. It functions by competitively binding to the D-box binding pocket of the APC/C co-activator Cdc20.[1][2] This interaction prevents the recognition and subsequent ubiquitination of key mitotic substrates, such as cyclin B1 and securin, leading to their accumulation and ultimately causing a robust mitotic arrest.[1][2][3] These characteristics make this compound a powerful instrument for dissecting the molecular mechanisms of cell cycle control, identifying novel therapeutic targets, and screening for potential anti-cancer agents.
Mechanism of Action
This compound selectively targets the APC/C-Cdc20 complex. The APC/C, in conjunction with its coactivators Cdc20 and Cdh1, orchestrates the timely degradation of numerous cell cycle regulatory proteins, thereby controlling mitotic progression and exit. This compound specifically inhibits the APC/C-Cdc20-mediated ubiquitination of substrates containing a D-box motif.[1][2] By occupying the D-box binding site on Cdc20, this compound prevents the recruitment of proteins like cyclin B1 and securin to the APC/C, thereby inhibiting their polyubiquitination and subsequent degradation by the 26S proteasome.[1][2][3] The stabilization of these proteins prevents the onset of anaphase and mitotic exit, arresting cells in metaphase.
Data Presentation
The following tables summarize the quantitative data for this compound and its parent compound, Apcin, in various cancer cell lines. IC50 values represent the concentration of the compound required to inhibit cell viability by 50%. Effective concentrations for mitotic arrest are also provided where available.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Apcin | MDA-MB-468 | Triple Negative Breast Cancer | 53.50 ± 2.07 | [1] |
| Apcin | MDA-MB-231 | Triple Negative Breast Cancer | 91.41 ± 13.62 | [1] |
| Apcin | MG63 | Osteosarcoma | Not specified, but effective at 50-75 µM | [4] |
| Apcin | U2OS | Osteosarcoma | Not specified, but effective at 50-75 µM | [4] |
| This compound Derivative (Compound 22) | MDA-MB-231 | Triple Negative Breast Cancer | 21.23 ± 1.68 | [1] |
| This compound Derivative (Compound 22) | MDA-MB-468 | Triple Negative Breast Cancer | 11.24 ± 2.20 | [1] |
| This compound Derivative (Compound 25) | MDA-MB-231 | Triple Negative Breast Cancer | >100 | [1] |
| This compound Derivative (Compound 25) | MDA-MB-468 | Triple Negative Breast Cancer | >100 | [1] |
| Compound | Cell Line(s) | Effect | Effective Concentration (µM) | Reference |
| This compound | HCT116, HeLa | Reduction of nocodazole-induced mitotic fraction | 25 | [2] |
| This compound | Xenopus egg extracts | Inhibition of securin and cyclin B1 degradation | 200 | [2] |
| Apcin | hTERT-RPE1 | Induction of mitotic slippage | 50 | [5][6] |
| Apcin | Multiple Myeloma (MM) cells | Increased apoptosis (in combination with proTAME) | 25-50 | [7][8] |
| Apcin | RPE1 cells | Prolonged mitotic duration (in combination with proTAME) | 1.5-200 | [7][8] |
Experimental Protocols
Protocol 1: Cell Synchronization using this compound for Mitotic Arrest
This protocol describes how to enrich a population of cultured cells in mitosis using this compound.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, HCT116)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell counting device (e.g., hemocytometer or automated cell counter)
-
Microscope
Procedure:
-
Cell Seeding: Plate cells at a density that will allow them to be in the exponential growth phase at the time of treatment.
-
This compound Treatment:
-
Allow cells to adhere and grow for 24 hours.
-
Prepare the desired concentration of this compound in complete culture medium. A starting concentration of 25-50 µM is recommended for many cell lines.[2]
-
Remove the existing medium and replace it with the this compound-containing medium.
-
-
Incubation: Incubate the cells for a period sufficient to allow a significant portion of the population to enter mitosis and arrest. This is typically between 12-24 hours. The optimal incubation time should be determined empirically for each cell line.
-
Verification of Mitotic Arrest:
-
After incubation, visually inspect the cells under a phase-contrast microscope. A significant increase in the number of rounded-up, mitotic cells should be observed.
-
For a more quantitative assessment, proceed with immunofluorescence staining for mitotic markers (Protocol 2) or flow cytometry for cell cycle analysis (Protocol 3).
-
Protocol 2: Immunofluorescence Staining for Mitotic Spindle and Chromosomes
This protocol allows for the visualization of the mitotic spindle and chromosomes in this compound-arrested cells.
Materials:
-
Cells arrested in mitosis with this compound (from Protocol 1) on coverslips
-
PBS
-
Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA and 0.1% Triton X-100 in PBS)
-
Primary antibody against α-tubulin (for mitotic spindle)
-
Fluorophore-conjugated secondary antibody
-
DAPI or Hoechst stain (for DNA)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Fixation:
-
Gently wash the coverslips with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C.
-
Wash three times with PBS.
-
-
Permeabilization:
-
Incubate with permeabilization buffer for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Blocking:
-
Incubate with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-α-tubulin antibody in blocking buffer according to the manufacturer's recommendation.
-
Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the coverslips three times with PBS.
-
Dilute the fluorophore-conjugated secondary antibody in blocking buffer.
-
Incubate with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
DNA Staining:
-
Wash the coverslips three times with PBS.
-
Incubate with DAPI or Hoechst solution for 5 minutes at room temperature.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Image the cells using a fluorescence microscope.
-
Protocol 3: Flow Cytometry for Cell Cycle Analysis
This protocol is used to quantify the percentage of cells in different phases of the cell cycle following this compound treatment.
Materials:
-
This compound treated and control cells
-
PBS
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvest:
-
Harvest both floating (mitotic) and adherent cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Fixation:
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 1 ml of PBS.
-
While vortexing gently, add 4 ml of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (can be stored for several weeks).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the pellet with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Gate on the single-cell population to exclude doublets.
-
Generate a histogram of DNA content. Cells in G2/M will have twice the DNA content of cells in G1.
-
Chemical Genetics Screening Workflow
This compound can be used in a chemical genetics screen to identify genes that interact with the APC/C-Cdc20 pathway. For example, a screen could identify genes whose loss-of-function sensitizes or confers resistance to this compound-induced mitotic arrest.
Protocol 4: Chemical Genetics Screen to Identify Modifiers of this compound Sensitivity
Objective: To identify genes that, when silenced, alter the sensitivity of cancer cells to this compound.
Materials:
-
Cancer cell line of interest
-
siRNA library targeting the human kinome or another gene set of interest
-
Lipid-based transfection reagent
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Multi-well plates (e.g., 384-well)
-
Automated liquid handling system (recommended)
-
Plate reader
Procedure:
-
Reverse Transfection:
-
Prepare siRNA-lipid complexes in serum-free medium in 384-well plates.
-
Add cells in complete medium to each well.
-
Incubate for 48-72 hours to allow for gene silencing.
-
-
This compound Treatment:
-
Add this compound to the wells at a final concentration that causes partial growth inhibition (e.g., IC20). A control set of plates will be treated with DMSO.
-
Incubate for an additional 48-72 hours.
-
-
Cell Viability Assay:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to control wells.
-
Calculate a Z-score for each siRNA to identify statistically significant hits.
-
Genes whose silencing leads to a significant decrease in cell viability in the presence of this compound are considered "sensitizers."
-
Genes whose silencing leads to a significant increase in cell viability are considered "resistors."
-
-
Hit Validation:
-
Validate primary hits by re-screening with individual siRNAs.
-
Perform secondary assays to confirm the phenotype and investigate the mechanism of interaction.
-
References
- 1. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Biological Evaluation of Apcin-Based CDC20 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Paradoxical mitotic exit induced by a small molecule inhibitor of APC/CCdc20 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Drug-Gene Interactions (DGIs) – MyDrugGenome [mydruggenome.org]
Troubleshooting & Optimization
Optimizing Apcin-A Concentration for Different Cell Lines: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Apcin-A for various cell lines. This compound is a cell-permeable small molecule that acts as a potent and competitive inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC/C), a key E3 ubiquitin ligase that regulates cell cycle progression.[1][2] By binding to the co-activator Cdc20, this compound prevents the recognition and subsequent ubiquitination of D-box-containing substrates, leading to a delay in mitotic exit.[2][3]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound functions by selectively targeting the cell division cycle protein 20 (Cdc20), a co-activator of the APC/C.[4] It competitively binds to the D-box binding pocket on Cdc20, thereby inhibiting the ubiquitination of APC/C substrates like securin and cyclin B1.[1][4] This action prevents the initiation of anaphase and exit from mitosis.[4]
Q2: What is the typical concentration range for this compound in cell culture experiments?
A2: The optimal concentration of this compound can vary significantly between cell lines. However, published studies report effective concentrations ranging from 25 µM to 200 µM.[2][3] It is crucial to determine the optimal concentration for each specific cell line and experimental setup empirically.[5]
Q3: How long should I incubate my cells with this compound?
A3: Incubation times can range from a few hours to 72 hours, depending on the cell line and the desired outcome.[3] For mitotic arrest studies, shorter incubation times (e.g., 2-14 hours) may be sufficient.[2] For studies investigating apoptosis or long-term growth inhibition, longer incubation times (e.g., 24, 48, or 72 hours) are often used.[3]
Q4: Can this compound be used in combination with other inhibitors?
A4: Yes, this compound can be used synergistically with other APC/C inhibitors like proTAME.[6][7] ProTAME, a cell-permeable prodrug of TAME, inhibits the APC/C through a different mechanism by disrupting the interaction between Cdc20/Cdh1 and the APC/C.[7] The combination of this compound and proTAME can result in a more robust mitotic arrest than either compound used alone.[6][8]
Q5: What are the potential off-target effects of this compound?
A5: While this compound is designed to be a specific inhibitor of the APC/C-Cdc20 interaction, the possibility of off-target effects should always be considered, as is the case with many small molecule inhibitors.[9] Some studies have developed Apcin-based inhibitors and tested for off-target effects, such as on tubulin polymerization, finding none.[10] However, it is good practice to include appropriate controls in your experiments to monitor for any unintended effects.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable mitotic arrest | - Suboptimal this compound concentration: The concentration may be too low for the specific cell line. - Short incubation time: The incubation period may not be sufficient to induce a significant effect. - Cell line resistance: Some cell lines may be inherently less sensitive to this compound. | - Perform a dose-response experiment to determine the optimal concentration (see Experimental Protocols section). - Increase the incubation time. - Consider using this compound in combination with proTAME for a more potent effect.[6] |
| Paradoxical mitotic exit or slippage | - High Spindle Assembly Checkpoint (SAC) activity: Apcin can paradoxically shorten mitosis when SAC activity is high by cooperating with p31comet to relieve Mitotic Checkpoint Complex (MCC)-dependent inhibition of the APC/C.[11][12] | - Modulate SAC activity if possible in your experimental system. - Carefully titrate this compound concentration, as the effect can be dose-dependent. |
| High levels of cell death (necrosis) | - Excessive this compound concentration: High concentrations can lead to rapid cell death instead of the intended mitotic arrest.[13] - Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. | - Reduce the this compound concentration. - Ensure the final concentration of the solvent in the cell culture medium is non-toxic (typically <0.1-0.5%).[13] |
| Inconsistent results | - Cell confluency: The density of the cells at the time of treatment can influence the outcome. - Reagent stability: Improper storage of this compound can lead to degradation. | - Standardize cell seeding density and confluency for all experiments. - Store this compound stock solutions at -20°C or -80°C as recommended by the manufacturer and avoid repeated freeze-thaw cycles.[2] |
Quantitative Data Summary
The following table summarizes reported concentrations and effects of this compound in various cell lines. Note that these are starting points, and optimization is recommended for your specific experimental conditions.
| Cell Line | Concentration Range | Incubation Time | Observed Effect(s) | Citation(s) |
| HeLa | 25 µM | 2-14 hours | Mitotic slippage | [2] |
| HeLa | 50 µM | Not specified | No effect on MCC generation | [14] |
| U2OS | 25 µM, 50 µM, 75 µM | 24, 48, 72 hours | Inhibition of cell growth, induction of apoptosis | [3][15] |
| MG63 | 25 µM, 50 µM, 75 µM | 24, 48, 72 hours | Inhibition of cell growth, induction of apoptosis | [3][15] |
| HCT116 | 25 µM | 10 hours | Reduced mitotic fraction, accelerated cyclin B1 degradation | [4] |
| RPE1 | 1.5-200 µM | 18 hours | Synergizes with proTAME to prolong mitotic duration | [2] |
| Glioblastoma (U251MG) | 30 µM, 60 µM | 24, 48, 72 hours | Inhibition of cell proliferation, induction of apoptosis | [16] |
| Multiple Myeloma (LP-1, RPMI-8226) | 25 µM, 50 µM | 48 hours | Minor effects alone, increased apoptosis with proTAME | [2] |
| Triple-Negative Breast Cancer (MDA-MB-231, MDA-MB-468) | IC50 ~10-90 µM | Not specified | Reduced cell viability | [10] |
Experimental Protocols
Protocol for Determining Optimal this compound Concentration
This protocol outlines a method to determine the optimal concentration of this compound for inducing mitotic arrest in a new cell line using a dose-response experiment followed by cell cycle analysis.
1. Materials:
- Cell line of interest
- Complete cell culture medium
- This compound (powder or stock solution)
- DMSO (or other appropriate solvent)
- 96-well and 6-well cell culture plates
- Cell counting solution (e.g., Trypan Blue)
- Hemocytometer or automated cell counter
- Phosphate-Buffered Saline (PBS)
- Cell viability assay reagent (e.g., MTT, PrestoBlue)
- Propidium Iodide (PI) staining solution
- RNase A
- Flow cytometer
2. Procedure:
-
Day 1: Cell Seeding
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment (e.g., 2,500-5,000 cells/well).[3]
-
Seed cells into a 6-well plate at a density appropriate for flow cytometry analysis (e.g., 0.5-1 x 10^6 cells/well).
-
Incubate overnight to allow for cell attachment.
-
-
Day 2: this compound Treatment
-
Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is 0, 10, 25, 50, 75, 100, 150, and 200 µM. Include a vehicle control (DMSO) at the highest concentration used.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate for the desired time (e.g., 24 hours).
-
-
Day 3: Analysis
-
Cell Viability (96-well plate):
-
Perform a cell viability assay (e.g., MTT assay) according to the manufacturer's instructions.[3]
-
Measure the absorbance or fluorescence to determine the percentage of viable cells at each concentration.
-
-
Cell Cycle Analysis (6-well plate):
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with cold PBS.
-
Fix the cells in cold 70% ethanol while vortexing gently and incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution by flow cytometry.
-
-
3. Data Interpretation:
- The cell viability data will help determine the cytotoxic concentration of this compound.
- The flow cytometry data will show the percentage of cells in each phase of the cell cycle (G1, S, G2/M). An effective concentration of this compound will result in an increased percentage of cells in the G2/M phase, indicative of mitotic arrest.
- The optimal concentration is the one that induces a significant G2/M arrest without causing excessive cell death.
Visualizations
Caption: Mechanism of this compound action on the APC/C pathway.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. Frontiers | The Role of the APC/C and Its Coactivators Cdh1 and Cdc20 in Cancer Development and Therapy [frontiersin.org]
- 7. Small molecule inhibitors reveal novel functions of the APC/C through proteomic and chemical genetic screening [dash.harvard.edu]
- 8. Synergistic Blockade of Mitotic Exit by Two Chemical Inhibitors of the APC/C - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design, Synthesis, and Biological Evaluation of Apcin-Based CDC20 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Paradoxical mitotic exit induced by a small molecule inhibitor of APC/CCdc20 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Paradoxical mitotic exit induced by a small molecule inhibitor of APC/CCdc20 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
- 14. researchgate.net [researchgate.net]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. Apcin inhibits the growth and invasion of glioblastoma cells and improves glioma sensitivity to temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
determining effective Apcin-A treatment duration
Welcome to the technical support center for Apcin-A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using this compound in their experiments, with a focus on determining the optimal treatment duration.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a cell-permeable, small-molecule inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC/C), a critical E3 ubiquitin ligase that regulates cell cycle progression.[1][2] this compound is a derivative of Apcin.[1] Its mechanism involves binding directly to the APC/C co-activator, Cdc20.[3][4] This binding competitively blocks the recognition and ubiquitination of D-box-containing substrates, such as Securin and Cyclin B1.[1][5] The inhibition of substrate degradation prevents the onset of anaphase and the cell's exit from mitosis.[1][6]
Q2: What are the expected cellular effects of this compound treatment?
The primary effect of this compound is the stabilization of APC/C-Cdc20 substrates, leading to a delay or arrest in mitosis.[5] However, the specific cellular outcome can be context-dependent:
-
Mitotic Arrest: In many cell types, inhibiting the APC/C leads to a prolonged mitotic state, which can ultimately trigger apoptosis (cell death).[2][7][8]
-
Mitotic Slippage: Paradoxically, in cells with a highly active Spindle Assembly Checkpoint (SAC), such as those co-treated with microtubule agents (e.g., nocodazole), this compound can shorten the duration of mitosis and induce "mitotic slippage".[9] This results in cells exiting mitosis without proper chromosome segregation, leading to a tetraploid G1 state.[10]
-
Inhibition of Proliferation and Invasion: In various cancer cell lines, this compound treatment has been shown to suppress cell proliferation, growth, and invasion.[2][11]
Q3: How do I dissolve and store this compound?
This compound is typically supplied as a lyophilized powder. It is soluble in dimethyl sulfoxide (DMSO) to concentrations of 20 mM or higher.[12] For long-term storage, the stock solution in DMSO should be kept at -20°C for up to one year or -80°C for up to two years.[5]
Q4: What is the difference between Apcin and this compound?
This compound is a derivative of Apcin, the original identified inhibitor of APC/C-Cdc20.[1][4] Both molecules share the same core mechanism of competitively inhibiting the D-box binding pocket of Cdc20.[1][5] this compound was developed as part of efforts to improve the properties of the parent compound and is frequently used in recent research.[13]
Section 2: Troubleshooting Guide: Determining Effective Treatment Duration
Q1: I am not observing the expected mitotic arrest or cell death. What could be wrong?
This is a common issue that can often be resolved by optimizing the experimental parameters.
Possible Causes & Solutions:
-
Suboptimal Concentration: The effective concentration of this compound is highly cell-line dependent. A dose-response experiment is critical.
-
Insufficient Treatment Duration: The effects of this compound are time- and dose-dependent.[7][11] A short treatment may not be sufficient to induce a robust phenotype.
-
Cell-Line Resistance: Some cell lines may be less sensitive to APC/C inhibition.
-
Compound Inactivity: Ensure the compound has been stored correctly and that the DMSO stock is fresh.
Recommendation: Perform a time-course and dose-response experiment. Treat your cells with a range of this compound concentrations across different time points (e.g., 12, 24, 48, 72 hours). Assess the outcome using a cell viability assay (like MTT or CCK-8) and Western blotting for an APC/C substrate like Cyclin B1.[3][11]
Table 1: Example this compound Concentrations and Durations from Literature
| Cell Line(s) | Concentration Range | Duration Range | Observed Effect | Citation(s) |
| MG63, U2OS (Osteosarcoma) | 25 - 75 µM | 24 - 72 h | Inhibition of cell growth, apoptosis | [3][7][8] |
| U251MG, U87MG (Glioblastoma) | 30 - 100 µM | 24 - 72 h | Inhibition of proliferation, apoptosis | [11] |
| HeLa, HCT116 | 25 µM | 10 h | Mitotic slippage (with Nocodazole) | [1] |
| RPE1 | 1.5 - 200 µM | 18 h | Prolonged mitosis (with proTAME) | [5] |
| Multiple Myeloma (MM) | 25 - 50 µM | 48 h | Increased apoptosis (with proTAME) | [5] |
Q2: My cells are exiting mitosis prematurely (mitotic slippage) instead of arresting. Why is this happening?
This paradoxical effect is a known characteristic of this compound and is dependent on the status of the Spindle Assembly Checkpoint (SAC).[9]
Explanation: The SAC inhibits the APC/C when chromosomes are not correctly attached to the mitotic spindle. When the SAC is strongly active (e.g., due to treatment with drugs like nocodazole or taxol), this compound can interfere with the SAC's ability to inhibit the APC/C. This leads to premature degradation of Cyclin B1 and an exit from mitosis without cell division, a process known as mitotic slippage.[9] If your goal is mitotic arrest, avoid co-treatment with potent SAC activators or use a cell line with a weaker intrinsic checkpoint.
Q3: How can I confirm that this compound is active in my cells?
It is essential to verify that the compound is having the intended molecular effect.
Recommended Assays:
-
Western Blot for APC/C Substrates: This is the most direct method. Successful this compound treatment will prevent the degradation of substrates like Cyclin B1 and Securin. You should observe an accumulation of these proteins in treated cells, particularly in the mitotic population.[5][14]
-
Cell Cycle Analysis via Flow Cytometry: Treatment should lead to an increase in the G2/M phase population. This can be quantified by staining DNA with propidium iodide (PI) or a similar dye and analyzing via flow cytometry.[8]
-
Immunofluorescence Microscopy: Staining for markers of mitosis, such as phosphorylated Histone H3 (pHH3), and visualizing chromosome condensation with DAPI can provide a direct measure of the mitotic index.
Q4: I am observing high levels of cytotoxicity. How can I mitigate this?
If cytotoxicity is observed at time points earlier than expected or at concentrations that are too low to induce the desired mitotic effect, consider the following:
Possible Causes & Solutions:
-
Excessive Concentration: The compound may be toxic at high concentrations. Reduce the concentration and/or shorten the treatment duration. Refer to dose-response data (Table 1) and your own optimization experiments.
-
Solvent Toxicity: Ensure the final concentration of the solvent (DMSO) in your culture medium is non-toxic, typically below 0.5%.[15]
-
Off-Target Effects: While this compound is selective for Cdc20, high concentrations or prolonged exposure could lead to off-target effects. A time-course experiment is crucial to find the window where the specific effect is observed without overwhelming toxicity.
Section 3: Key Experimental Protocols
Protocol 1: Time-Course and Dose-Response Experiment to Determine Optimal this compound Treatment
This workflow outlines the steps to identify the ideal concentration and duration of this compound treatment for your specific cell line and desired phenotype.
Methodology:
-
Cell Seeding: Plate your cells at a density that will ensure they are in a logarithmic growth phase and do not reach confluency by the final time point. Prepare enough plates/wells to accommodate all planned concentrations, time points, and replicates.
-
Treatment: The following day, replace the medium with fresh medium containing this compound at various concentrations (e.g., 0, 5, 10, 25, 50, 75, 100 µM). Always include a vehicle-only control (DMSO at the highest volume used).[3][11]
-
Incubation: Culture the cells for your desired time points (e.g., 12, 24, 48, 72 hours).[7]
-
Analysis: At each time point, harvest the cells.
-
For viability assays (MTT/CCK-8) , follow the manufacturer's protocol.[3][11]
-
For Western Blot , lyse one set of cells, quantify protein, and perform SDS-PAGE and immunoblotting for Cyclin B1 and a loading control (e.g., Actin or Tubulin).
-
For Flow Cytometry , fix another set of cells in cold ethanol, stain with a DNA dye (e.g., Propidium Iodide) containing RNase A, and analyze the cell cycle distribution.
-
Protocol 2: Western Blot Analysis of APC/C Substrate Stability (Cyclin B1)
-
Treatment and Lysis: Treat cells with the determined concentration of this compound for the desired duration. Harvest and wash cells with cold PBS, then lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[8]
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins on a 10% or 12% SDS-polyacrylamide gel.[8]
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against Cyclin B1 overnight at 4°C. Also probe a separate membrane or the same one (after stripping) for a loading control (e.g., GAPDH, β-Actin).
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Visualize the protein bands using an ECL substrate and an imaging system.[8] An accumulation of Cyclin B1 in this compound treated samples indicates successful APC/C inhibition.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
-
Harvest Cells: Collect both adherent and floating cells to include the entire population. Wash with PBS.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix overnight at -20°C or for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide, 50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Acquisition: Analyze the samples on a flow cytometer. The DNA content will be used to generate a histogram showing the distribution of cells in G1, S, and G2/M phases of the cell cycle. An increase in the G2/M peak indicates a block in mitotic progression.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cdc20 inhibitor apcin inhibits the growth and invasion of osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound, 1683617-62-0 | BroadPharm [broadpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. dash.harvard.edu [dash.harvard.edu]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Paradoxical mitotic exit induced by a small molecule inhibitor of APC/CCdc20 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of the APC/C and Its Coactivators Cdh1 and Cdc20 in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apcin inhibits the growth and invasion of glioblastoma cells and improves glioma sensitivity to temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resources.rndsystems.com [resources.rndsystems.com]
- 13. A novel strategy to block mitotic progression for targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Biological Evaluation of Apcin-Based CDC20 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
troubleshooting Apcin-A solubility and stability in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Apcin-A. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a cell-permeable small molecule inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC/C), a large E3 ubiquitin ligase.[1] It functions by binding to the co-activator protein Cdc20, competitively inhibiting the recognition and ubiquitination of D-box containing substrates like cyclin B1 and securin.[1][2] This blockage of substrate degradation leads to a delay in mitotic exit.[1][3]
Q2: What is the difference between Apcin and this compound?
This compound is a derivative of Apcin.[1] Both are inhibitors of the APC/C by targeting Cdc20.[1][4] this compound is often used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) due to its strong interaction with Cdc20.[1][5][6]
Q3: In which solvents is this compound soluble?
This compound is highly soluble in Dimethyl Sulfoxide (DMSO).[1][7] It has limited solubility in ethanol and is considered insoluble in water.[2] For detailed solubility data, please refer to the table below.
Troubleshooting Guides
Problem 1: My this compound precipitated out of solution after dilution in cell culture media.
Possible Causes:
-
"Salting out" effect: this compound is poorly soluble in aqueous solutions like cell culture media. When a concentrated DMSO stock is diluted into the media, the drastic change in solvent polarity can cause the compound to precipitate.
-
High final concentration: The desired final concentration of this compound in the media may exceed its solubility limit.
-
Temperature fluctuations: Cooling of the media after adding the warm, concentrated stock can reduce solubility.
-
Interaction with media components: Components in the media, such as salts and proteins, can sometimes contribute to the precipitation of small molecules.[8]
Solutions:
-
Optimize dilution method:
-
Warm the cell culture media to 37°C before adding this compound.
-
Vortex or gently pipette the media while adding the DMSO stock solution dropwise to ensure rapid mixing and prevent localized high concentrations.
-
Avoid preparing large volumes of working solution long before use. It is best to add the this compound stock directly to the cell culture plates containing media.
-
-
Use sonication or gentle warming: If precipitation occurs, brief sonication or gentle warming of the solution at 37°C may help redissolve the compound.[1][4] However, be cautious with warming as it might affect the stability of media components.
-
Reduce the final DMSO concentration: While decreasing the DMSO concentration is generally good for cell health, ensure it does not compromise the solubility of this compound. A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines.[9][10][11]
-
Prepare an intermediate dilution: Consider a serial dilution approach. First, dilute the concentrated DMSO stock into a smaller volume of media or a serum-containing aliquot, and then add this intermediate dilution to the final culture volume.
Problem 2: I am observing unexpected cytotoxicity or off-target effects in my experiments.
Possible Causes:
-
Solvent toxicity: High concentrations of DMSO can be toxic to cells.[9][11][12]
-
This compound concentration: The concentration of this compound being used might be too high for the specific cell line, leading to apoptosis.[13]
-
Compound degradation: this compound may not be stable over long incubation periods in aqueous media at 37°C, leading to the formation of degradation products with different activities.
-
Contamination: The this compound stock solution or the cell culture itself might be contaminated.[8]
Solutions:
-
Perform a solvent toxicity control: Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to assess the effect of the solvent on cell viability.[9] It is recommended to keep the final DMSO concentration below 0.5%.[10]
-
Determine the optimal this compound concentration: Perform a dose-response experiment (e.g., using an MTT or CellTiter-Glo assay) to determine the IC50 value for your cell line and select a concentration range appropriate for your experimental goals.[13][14][15]
-
Minimize incubation time: For long-term experiments, consider replenishing the media with freshly prepared this compound solution periodically.
-
Ensure proper storage: Store the powdered this compound at -20°C for up to 3 years and stock solutions at -80°C for up to 1 year to maintain stability.[2] Avoid repeated freeze-thaw cycles by preparing aliquots.[2][7]
-
Check for contamination: Regularly test your cell lines for mycoplasma contamination.[8]
Data Presentation
Table 1: Solubility of Apcin and this compound in Various Solvents
| Compound | Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes |
| This compound | DMSO | 100 | 291.88 | Ultrasonic treatment may be needed. Use fresh, hygroscopic DMSO for best results.[1][7] |
| Apcin | DMSO | 88 - 125 | 200.61 - 284.97 | Moisture-absorbing DMSO can reduce solubility.[2][4] |
| Apcin | Ethanol | 10 | 22.8 | |
| Apcin | Water | Insoluble | - |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution (this compound MW: 342.18 g/mol ), you would need 3.42 mg.
-
Aseptically add the appropriate volume of sterile DMSO to the vial or a sterile microcentrifuge tube containing the powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use a brief sonication in a water bath to aid dissolution.[1]
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
Protocol 2: Cell Viability Assay (MTT Assay)
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
DMSO or solubilization buffer
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, prepare serial dilutions of this compound in complete cell culture medium from your stock solution. Also, prepare a vehicle control with the highest concentration of DMSO used in the dilutions.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[2]
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.[2]
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Measure the absorbance at 490 nm using a microplate reader.[2]
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Visualizations
Caption: Mechanism of this compound action on the APC/C signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Paradoxical mitotic exit induced by a small molecule inhibitor of APC/CCdc20 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A novel strategy to block mitotic progression for targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
- 8. Cell Culture Academy [procellsystem.com]
- 9. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 10. researchgate.net [researchgate.net]
- 11. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. ijbs.com [ijbs.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Apcin-A Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Apcin-A in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC/C), a crucial E3 ubiquitin ligase that regulates cell cycle progression.[1][2][3][4] Specifically, this compound targets the APC/C co-activator Cdc20.[1][2][3][4] It competitively binds to the D-box binding pocket of Cdc20, thereby preventing the recognition and subsequent ubiquitination of key mitotic substrates like cyclin B1 and securin.[1][5] This inhibition leads to the stabilization of these proteins, causing a mitotic arrest at the metaphase-anaphase transition.[3][5][6]
Q2: My cancer cells are showing resistance to this compound. What are the potential mechanisms?
Resistance to this compound, or more broadly, the ability of cancer cells to overcome its effects, can be multifactorial. Some potential reasons include:
-
Mitotic Slippage: Despite an initial mitotic arrest induced by this compound, cancer cells can exit mitosis without proper chromosome segregation, a process known as mitotic slippage. This can lead to the formation of polyploid cells that may re-enter the cell cycle and continue to proliferate.[7]
-
Overexpression of Cdc20: Increased levels of Cdc20 can outcompete this compound for binding to the APC/C, thereby reducing the efficacy of the inhibitor.
-
Dysregulation of the Spindle Assembly Checkpoint (SAC): The SAC is a crucial signaling pathway that ensures proper chromosome attachment to the mitotic spindle before allowing anaphase to proceed.[8][9] Defects in the SAC can lead to premature APC/C activation and resistance to drugs that cause mitotic arrest.
-
Alterations in Apoptotic Pathways: Cancer cells can develop resistance to apoptosis through the upregulation of anti-apoptotic proteins like Mcl-1, which can counteract the pro-apoptotic signals induced by mitotic arrest.[10]
Q3: How can I confirm that this compound is active in my experimental system?
To verify the activity of this compound, you can perform a Western blot analysis to assess the protein levels of key APC/CCdc20 substrates. In response to effective this compound treatment, you should observe an accumulation of cyclin B1 and securin.[11][12] A corresponding increase in the phosphorylation of histone H3 (a marker of mitosis) can also be expected.
Troubleshooting Guide: Overcoming this compound Resistance
Issue 1: Cancer cells exhibit mitotic slippage and continue to proliferate after this compound treatment.
Solution: Combination Therapy with proTAME
A synergistic approach using this compound in combination with proTAME, a cell-permeable prodrug of the APC/C inhibitor TAME, can effectively block mitotic exit.[1][2][3] Apcin and TAME inhibit the APC/C through distinct mechanisms; Apcin blocks substrate recognition by Cdc20, while TAME prevents the binding of Cdc20 to the APC/C.[2][4] This dual inhibition leads to a more robust mitotic arrest and enhances apoptosis in cancer cells.[3][13]
Experimental Protocol: this compound and proTAME Combination
-
Cell Seeding: Plate cancer cells at a density of 2,500-3,000 cells per well in a 96-well plate and culture overnight.[14]
-
Drug Treatment: Treat cells with varying concentrations of this compound and proTAME, both alone and in combination. A common concentration range to test for synergy is 6.25 µM to 50 µM for this compound and 6 µM to 12 µM for proTAME.[3][7]
-
Viability/Apoptosis Assessment:
-
Data Analysis: Calculate the Combination Index (CI) to determine if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Quantitative Data Summary: this compound and proTAME Combination
| Cell Line | Treatment | Concentration | Effect | Reference |
| Multiple Myeloma (LP-1, RPMI-8226) | This compound + proTAME | Apcin: 25-50 µM, proTAME: 6-12 µM | Significant increase in apoptosis compared to single agents | [3] |
| Endometrial Cancer (AN3CA, KLE) | This compound + proTAME | Apcin: 25 µM, proTAME: 10 µM | Enhanced inhibition of cell growth and increased apoptosis | [15] |
| RPE1 | This compound + proTAME | Apcin: 25 µM | Synergistically slowed the rate of mitotic exit | [1] |
Signaling Pathway: Synergistic APC/C Inhibition
Caption: Dual inhibition of APC/C by this compound and proTAME.
Issue 2: this compound induces mitotic arrest, but cells fail to undergo apoptosis.
Solution 1: Combination with Microtubule-Targeting Agents (MTAs)
Combining this compound with MTAs like paclitaxel can enhance the apoptotic response. MTAs disrupt microtubule dynamics, activating the Spindle Assembly Checkpoint (SAC) and causing a mitotic arrest.[12][17] While some cancer cells can escape this arrest through mitotic slippage, the addition of this compound can help to sustain the arrest and promote cell death.[7]
Experimental Protocol: this compound and Paclitaxel Combination
-
Cell Seeding: Plate cancer cells in 96-well plates as described previously.
-
Determine IC50: First, determine the half-maximal inhibitory concentration (IC50) for both this compound and paclitaxel individually by treating cells with a range of concentrations for 48-72 hours.[18]
-
Combination Treatment: Treat cells with combinations of this compound and paclitaxel at concentrations around their respective IC50 values.
-
Incubation and Assessment: Incubate for 48 hours and assess cell viability and apoptosis as described above.
-
Data Analysis: Analyze for synergistic effects using the Combination Index method.
Quantitative Data Summary: Paclitaxel Combination Studies
| Cell Line | Treatment | IC50 | Effect | Reference |
| A549 (NSCLC) | Paclitaxel | 1.35 nM | - | [18] |
| H520 (NSCLC) | Paclitaxel | 7.59 nM | - | [18] |
| Ishikawa (Endometrial) | Paclitaxel | 29.3 µg/ml | IC50 decreased to 16.7 µg/ml with RG14620 pretreatment | [19] |
| HEC-1A (Endometrial) | Paclitaxel | 20.3 µg/ml | IC50 decreased to 13.6 µg/ml with RG14620 pretreatment | [19] |
Solution 2: Combination with Mcl-1 Inhibitors
The anti-apoptotic protein Mcl-1 is a key regulator of cell survival during mitotic arrest.[10] High levels of Mcl-1 can confer resistance to apoptosis induced by mitotic inhibitors.[20] Combining this compound with an Mcl-1 inhibitor can overcome this resistance and promote cell death.[21][22]
Experimental Protocol: this compound and Mcl-1 Inhibitor Combination
-
Cell Seeding: Plate cells as previously described.
-
Drug Treatment: Treat cells with this compound and a specific Mcl-1 inhibitor (e.g., S63845, AZD-5991) alone and in combination.[23][24]
-
Incubation: Incubate for 48-72 hours.
-
Assessment:
-
Apoptosis: Measure apoptosis using Annexin V/PI staining or by detecting cleavage of caspase-3 and PARP via Western blot.[24]
-
Protein Levels: Analyze the expression levels of Mcl-1 and other Bcl-2 family proteins by Western blot.
-
-
Data Analysis: Evaluate the synergistic induction of apoptosis.
Signaling Pathway: Overcoming Apoptosis Resistance
Caption: Targeting Mcl-1 to enhance this compound-induced apoptosis.
Issue 3: Development of long-term resistance to this compound.
Solution: PROTAC-mediated Degradation of Cdc20
A novel strategy to overcome resistance is to induce the degradation of the target protein rather than just inhibiting it. Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that recruit an E3 ligase to a target protein, leading to its ubiquitination and degradation by the proteasome.[25][26] this compound-based PROTACs, such as CP5V, have been developed to specifically target Cdc20 for degradation, offering a more sustained and potent anti-cancer effect.[25][27]
Experimental Workflow: this compound based PROTAC (CP5V)
-
Treatment: Treat cancer cells (e.g., MDA-MB-231 breast cancer cells) with the Cdc20 PROTAC (e.g., CP5V at 2-5 µM) for various time points (e.g., 4, 8, 12, 24 hours).[25][27] Include a negative control (DMSO) and a non-degrading this compound control.
-
Western Blot Analysis: Harvest cell lysates and perform Western blotting to detect the levels of Cdc20. A successful PROTAC effect will be indicated by a significant reduction in Cdc20 protein levels.[25]
-
Ubiquitination Assay: To confirm the mechanism, treat cells with the PROTAC in the presence of a proteasome inhibitor (e.g., MG-132).[25] An increase in poly-ubiquitinated Cdc20 should be observed by immunoprecipitation of Cdc20 followed by Western blotting for ubiquitin.
-
Cell Cycle and Viability Assays: Analyze the effect of the PROTAC on cell cycle progression (e.g., by flow cytometry for DNA content) and cell viability (e.g., CCK8 or clonogenic assay).[25]
Quantitative Data Summary: CP5V (this compound based PROTAC)
| Cell Line | Treatment | Concentration | Effect | Reference |
| MDA-MB-231 | CP5V | 2.6 µM (IC50) | Inhibition of cell growth | [25] |
| MDA-MB-435 | CP5V | 1.99 µM (IC50) | Inhibition of cell growth | [25] |
| MDA-MB-231 | CP5V | 2 µM for 8h | Degradation of Cdc20 protein | [27] |
Logical Relationship: PROTAC-mediated Cdc20 Degradation
References
- 1. Synergistic Blockade of Mitotic Exit by Two Chemical Inhibitors of the APC/C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research | King Lab [king.hms.harvard.edu]
- 3. Inhibiting the anaphase promoting complex/cyclosome induces a metaphase arrest and cell death in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Loss of Cdc20 Causes a Securin-Dependent Metaphase Arrest in Two-Cell Mouse Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PP1 promotes cyclin B destruction and the metaphase–anaphase transition by dephosphorylating CDC20 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paradoxical mitotic exit induced by a small molecule inhibitor of APC/CCdc20 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular basis of APC/C regulation by the spindle assembly checkpoint - MRC Laboratory of Molecular Biology [www2.mrc-lmb.cam.ac.uk]
- 9. m.youtube.com [m.youtube.com]
- 10. Atypical APC/C‐dependent degradation of Mcl‐1 provides an apoptotic timer during mitotic arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis, and Biological Evaluation of Apcin-Based CDC20 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. Targeting APC/CCDC20 by Pro-TAME Suppresses Tumor Proliferation and Induces Apoptosis in Endometrial Carcinoma [imrpress.com]
- 16. ijbs.com [ijbs.com]
- 17. mdpi.com [mdpi.com]
- 18. dovepress.com [dovepress.com]
- 19. journal.waocp.org [journal.waocp.org]
- 20. Mcl-1 levels critically impact the sensitivities of human colorectal cancer cells to APG-1252-M1, a novel Bcl-2/Bcl-XL dual inhibitor that induces Bax-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Targeting Mcl-1 for the therapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Inhibition of MCL1 induces apoptosis in anaplastic large cell lymphoma and in primary effusion lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Combination of MCL-1 and BCL-2 inhibitors is a promising approach for a host-directed therapy for tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A novel strategy to block mitotic progression for targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
Apcin-A Toxicity in Primary Cell Cultures: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Apcin-A toxicity in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small molecule inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC/C), a key E3 ubiquitin ligase that regulates cell cycle progression.[1][2] Specifically, this compound binds to the coactivator protein Cdc20 and competitively inhibits the ubiquitination of substrates containing a D-box motif, such as securin and cyclin B1.[1][2] This inhibition prevents their degradation, leading to a delay or arrest in the metaphase-anaphase transition of the cell cycle.[3]
Q2: Why do I observe higher toxicity with this compound in my primary cell cultures compared to immortalized cell lines?
Primary cells are often more sensitive to chemical compounds than immortalized cell lines.[4][5] This increased sensitivity can be attributed to several factors, including:
-
Physiological Relevance: Primary cells more closely resemble the in vivo state of cells and may have more active signaling pathways that can be perturbed by inhibitors.[4]
-
Slower Proliferation: Many primary cell types have a slower proliferation rate compared to cancer cell lines. As this compound targets the cell cycle, its effects may be more pronounced and prolonged in slowly dividing cells.
-
Metabolic Differences: Primary cells can have different metabolic profiles, which may affect the processing of and response to exogenous compounds like this compound.[5]
Q3: What are the typical working concentrations for this compound?
Reported effective concentrations of this compound in cancer cell lines range from 25 µM to over 100 µM, with IC50 values varying significantly between cell types.[6][7] For primary cells, it is crucial to perform a dose-response experiment to determine the optimal concentration. Start with a much lower concentration range than reported for cancer cells and carefully titrate up to find the desired biological effect with minimal toxicity.
Q4: What are the potential off-target effects of this compound?
While this compound is designed to be a specific inhibitor of APC/C-Cdc20, the possibility of off-target effects should always be considered with small molecule inhibitors. Some derivatives of apcin have been specifically engineered to reduce off-target effects on targets like tubulin.[7] If you observe unexpected cellular phenotypes, it may be beneficial to consult the literature for known off-target activities or to use structurally different APC/C inhibitors as controls.
Q5: How can I confirm that the observed toxicity is due to this compound and not the solvent?
This compound is typically dissolved in DMSO. High concentrations of DMSO can be toxic to primary cells. It is essential to include a vehicle control in your experiments, where cells are treated with the same final concentration of DMSO used to deliver this compound. This will help you distinguish between solvent-induced toxicity and the specific effects of this compound.
Troubleshooting Guide
Issue 1: High Levels of Cell Death Observed Shortly After this compound Treatment
If you observe significant cell death (e.g., detachment, membrane blebbing, positive for cell death markers) shortly after adding this compound, consider the following troubleshooting steps:
Troubleshooting Steps:
-
Reduce this compound Concentration: Primary cells are highly sensitive. The effective concentration may be significantly lower than what is reported for robust cancer cell lines. Perform a dose-response curve starting from a low nanomolar range.
-
Decrease Exposure Time: Continuous exposure may not be necessary to achieve the desired biological effect. Try shorter incubation times (e.g., 2, 6, 12, 24 hours) to find a window where the target is inhibited without inducing widespread cell death.
-
Verify Solvent Concentration: Ensure the final DMSO concentration is well below the toxic threshold for your specific primary cell type (typically <0.1%). Run a vehicle control with the highest concentration of DMSO used.
-
Assess Cell Health Pre-treatment: Ensure your primary cells are healthy and in a good state before adding any compound. Factors like confluency, passage number, and media quality can impact their resilience.
-
Use an Alternative Cytotoxicity Assay: Some assay reagents can interfere with the compound or be toxic themselves.[8] Confirm the results using an orthogonal method (see Table 2).
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine Optimal this compound Concentration
This protocol outlines a general procedure to determine the optimal, non-toxic working concentration of this compound for your primary cell culture.
Materials:
-
Primary cells of interest
-
Appropriate culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom black plates (for fluorescence/luminescence assays) or clear plates (for colorimetric assays)
-
Selected cytotoxicity assay kit (e.g., LDH release, Calcein-AM/Ethidium Homodimer-1, or a live-cell imaging-compatible apoptosis marker)
Procedure:
-
Cell Seeding: Seed your primary cells in a 96-well plate at a density that will ensure they are in a log-growth phase but not over-confluent at the end of the experiment. Allow cells to adhere and recover for 24 hours.
-
Prepare Serial Dilutions: Prepare a series of this compound dilutions in your culture medium. A common approach is a 2-fold or 3-fold serial dilution starting from a high concentration (e.g., 100 µM) down to a low nanomolar concentration. Remember to prepare a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) and a positive control for cell death (e.g., a known cytotoxic agent or lysis buffer provided with an LDH kit).
-
Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or controls.
-
Incubation: Incubate the plate for your desired time point (e.g., 24, 48, or 72 hours).
-
Cytotoxicity Assessment: Perform your chosen cytotoxicity assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the positive and negative controls. Plot the results to determine the concentration that gives the desired biological effect with minimal toxicity.
Protocol 2: Assessing Cytotoxicity using LDH Release Assay
The Lactate Dehydrogenase (LDH) release assay is a common method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[9]
Procedure:
-
Follow Steps 1-4 from Protocol 1.
-
Collect Supernatant: Carefully collect a portion of the culture supernatant from each well without disturbing the cells.
-
Prepare Controls:
-
Perform Assay: Add the collected supernatants and controls to a new 96-well plate. Add the LDH reaction mixture from the kit to each well.
-
Incubation and Measurement: Incubate the plate, protected from light, for the time specified in the kit protocol. Measure the absorbance at the recommended wavelength using a plate reader.
-
Calculate Cytotoxicity: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100 (where "Spontaneous LDH Release" is from the untreated cell control).
Data Presentation
Table 1: this compound Concentration and Effects in Various Cell Lines (Literature Data)
| Cell Line Type | Cell Line | Concentration Range | Observed Effect | Reference |
| Osteosarcoma | MG63, U2OS | 25-75 µM | Inhibition of cell growth, induction of apoptosis | --INVALID-LINK-- |
| Glioblastoma | U251MG | 30-60 µM | Inhibition of cell proliferation, induction of apoptosis | --INVALID-LINK-- |
| Triple-Negative Breast Cancer | MDA-MB-468 | ~53 µM (IC50) | Reduced cell viability | --INVALID-LINK-- |
| Triple-Negative Breast Cancer | MDA-MB-231 | ~91 µM (IC50) | Reduced cell viability | --INVALID-LINK-- |
Table 2: Comparison of Common Cytotoxicity Assays for Primary Cells
| Assay | Principle | Advantages | Disadvantages |
| LDH Release | Measures release of lactate dehydrogenase from damaged cells. | Non-destructive to remaining cells, simple, and inexpensive. | May underestimate cytotoxicity if LDH degrades in the medium over long incubations.[5] |
| MTT/XTT/WST-1 | Measures metabolic activity via reduction of a tetrazolium salt. | Well-established, high-throughput. | Can be confounded by compounds that affect cellular metabolism without causing cell death.[10] |
| Calcein-AM / Ethidium Homodimer-1 | Live/Dead staining; Calcein-AM stains live cells green, EthD-1 stains dead cells red. | Allows for direct visualization and quantification of live vs. dead cells. | Requires a fluorescence microscope or plate reader. |
| Annexin V / Propidium Iodide (PI) | Annexin V binds to phosphatidylserine on apoptotic cells; PI stains necrotic cells. | Distinguishes between apoptotic and necrotic cell death. | Best suited for flow cytometry analysis. |
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for cytotoxicity assessment.
Caption: Troubleshooting decision tree for this compound toxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The Role of the APC/C and Its Coactivators Cdh1 and Cdc20 in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kosheeka.com [kosheeka.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. Apcin inhibits the growth and invasion of glioblastoma cells and improves glioma sensitivity to temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Apcin-Based CDC20 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Improving the In Vivo Efficacy of Apcin-A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Apcin-A in vivo. Our goal is to help you overcome common challenges and improve the efficacy of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a derivative of Apcin, a small molecule inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC/C), a key E3 ubiquitin ligase in the cell cycle.[1] this compound specifically targets the APC/C coactivator Cdc20.[2] It competitively binds to the D-box binding pocket of Cdc20, thereby preventing the ubiquitination and subsequent degradation of D-box-containing substrates like securin and cyclin B1.[2][3] This inhibition of substrate degradation leads to a delay in mitotic exit, making this compound a potential anti-mitotic agent for cancer therapy.[2][3]
Q2: What are the main challenges in using this compound for in vivo studies?
A2: While a promising research tool, the translation of this compound to in vivo models presents several challenges. A primary obstacle is its poor aqueous solubility, which can hinder formulation for effective delivery and bioavailability.[2] Like many small molecule inhibitors, ensuring stability in physiological conditions and achieving sufficient concentration at the target site without causing systemic toxicity are also significant considerations.[4]
Q3: Are there any published in vivo studies using this compound?
A3: As of late 2025, published studies detailing the direct use of this compound in animal models are limited. However, a proteolysis-targeting chimera (PROTAC) named CP5V, which utilizes this compound as the targeting warhead for Cdc20, has been successfully used in a breast cancer xenograft mouse model.[3] This indicates the potential for this compound's core structure to be effective in vivo. Research on the parent compound, Apcin, has also been conducted in various cancer cell lines, providing insights into its biological effects.[1][5]
Troubleshooting Guide
Formulation and Administration Issues
Q4: I am having trouble dissolving this compound for my in vivo experiment. What are the recommended formulations?
A4: this compound's low aqueous solubility is a known issue. Here are three established protocols for preparing formulations suitable for oral or intraperitoneal administration. It is recommended to prepare these solutions fresh for each use.[2]
Q5: My this compound formulation is precipitating upon administration. How can I prevent this?
A5: Precipitation can be a sign of poor solubility or instability in the chosen vehicle. Consider the following:
-
Vehicle Composition: Ensure the components of your formulation are compatible and mixed in the correct order as specified in the protocols.
-
Sonication/Heating: Gentle warming and sonication can help dissolve the compound initially. However, be cautious about the thermal stability of this compound.
-
pH Adjustment: The pH of your final formulation can impact the solubility of the compound. While specific data for this compound is limited, exploring slight pH adjustments (if compatible with your experimental design) may be beneficial.
-
Alternative Formulations: If precipitation persists, consider exploring other formulation strategies such as lipid-based delivery systems or nanoformulations, which are known to improve the solubility and bioavailability of hydrophobic drugs.
Efficacy and Reproducibility Issues
Q6: I am not observing the expected anti-mitotic effect of this compound in my animal model. What could be the reason?
A6: A lack of efficacy in vivo can stem from multiple factors:
-
Insufficient Dose: The optimal in vivo dosage for this compound has not been extensively documented. You may need to perform a dose-escalation study to determine the effective concentration for your specific animal model and tumor type.
-
Poor Bioavailability: Even with a suitable formulation, this compound may have poor absorption, rapid metabolism, or quick excretion, leading to suboptimal concentrations at the tumor site. Pharmacokinetic studies would be necessary to assess these parameters.
-
Tumor Model Resistance: The specific cancer cell line used in your xenograft model may be resistant to APC/C inhibition. It is advisable to first determine the IC50 of this compound on your cells of interest in vitro.
-
Compound Stability: Ensure that your stock of this compound is stored correctly (typically at -20°C or -80°C in a dry, dark place) and that the formulation is prepared fresh to avoid degradation.
Q7: My experimental results with this compound are inconsistent. How can I improve reproducibility?
A7: Reproducibility is key in preclinical studies. To improve consistency:
-
Standardize Protocols: Strictly adhere to your established protocols for formulation, administration, and animal handling.
-
Quality Control of this compound: Use a high-purity batch of this compound and verify its identity if possible.
-
Animal Cohorts: Ensure your animal cohorts are homogenous in terms of age, weight, and overall health.
-
Consistent Dosing: Administer the same volume and concentration of the drug at the same time of day for each animal.
Data Presentation
Table 1: In Vitro Efficacy of Apcin and its Derivatives in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Apcin | U251MG | Glioblastoma | 30.77 | [5] |
| Apcin | U87MG | Glioblastoma | 81.38 | [5] |
| Apcin | MG63 | Osteosarcoma | ~50 (at 72h) | [6] |
| Apcin | U2OS | Osteosarcoma | ~50 (at 72h) | [6] |
| Apcin Derivative 27 | Hela | Cervical Cancer | 0.06 ± 0.02 | |
| Apcin Derivative 27 | MCF-7 | Breast Cancer | 0.27 ± 0.06 | |
| Apcin Derivative 27 | MDA-MB-231 | Breast Cancer | 0.32 ± 0.04 | |
| Apcin Derivative 27 | HepG2 | Liver Cancer | 0.24 ± 0.11 |
Experimental Protocols
Protocol 1: Formulation of this compound for In Vivo Administration
This protocol provides three different methods for preparing this compound for oral or intraperitoneal injection.[2]
Method 1: PEG300 and Tween-80 Based Formulation
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add 100 µL of the this compound stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogenous.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
If precipitation occurs, use ultrasonic treatment to obtain a suspended solution. The final concentration will be 2.5 mg/mL.
Method 2: SBE-β-CD Based Formulation
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add 100 µL of the this compound stock solution.
-
Add 900 µL of the 20% SBE-β-CD solution and mix thoroughly.
-
Use ultrasonic treatment if necessary to achieve a suspended solution. The final concentration will be 2.5 mg/mL.
Method 3: Corn Oil Based Formulation
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add 100 µL of the this compound stock solution.
-
Add 900 µL of corn oil and mix thoroughly to achieve a clear solution. The final concentration will be at least 2.5 mg/mL.
Protocol 2: General Workflow for a Xenograft Mouse Model Study
This protocol outlines a general workflow for evaluating the efficacy of this compound in a subcutaneous xenograft mouse model.
-
Cell Culture: Culture the desired cancer cell line under sterile conditions.
-
Tumor Implantation: Harvest the cells and resuspend them in a suitable medium (e.g., PBS or Matrigel). Inject the cell suspension (typically 1-10 million cells) subcutaneously into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Measure tumor volume using calipers (Volume = 0.5 x Length x Width²).
-
Randomization: Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Prepare the this compound formulation as described in Protocol 1. Administer the treatment (e.g., via intraperitoneal injection) at the desired dose and schedule. The control group should receive the vehicle only.
-
Efficacy Assessment: Continue to monitor tumor growth and body weight of the mice throughout the study.
-
Endpoint: At the end of the study (based on tumor size limits or a set time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, western blotting).
Visualizations
Caption: Mechanism of Action of this compound.
Caption: General Experimental Workflow for In Vivo Studies.
Caption: Troubleshooting Decision Tree for In Vivo Experiments.
References
- 1. Cdc20 inhibitor apcin inhibits the growth and invasion of osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A novel strategy to block mitotic progression for targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Apcin-Based CDC20 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apcin inhibits the growth and invasion of glioblastoma cells and improves glioma sensitivity to temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Ureido-Based Apcin Analogues as Cdc20-specific Inhibitors against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Apcin-A degradation rate and how to account for it
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability and degradation of Apcin-A. The information is intended for researchers, scientists, and drug development professionals to help ensure the effective application of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known degradation rate or half-life of this compound in cell culture medium?
Currently, there is no publicly available quantitative data on the specific degradation rate or half-life of this compound in cell culture media at 37°C. The stability of a compound in an aqueous environment like cell culture media can be influenced by factors such as pH, temperature, and the presence of enzymes in serum.
Q2: What is the likely degradation pathway for this compound?
This compound, like its parent compound Apcin, contains a carbamate functional group. Carbamates are susceptible to hydrolysis, especially in aqueous solutions, which can lead to the degradation of the compound. While specific degradation products of this compound have not been documented in the literature, hydrolysis of the carbamate bond is a potential degradation pathway to consider. One study noted that ureido-based analogs of Apcin might offer improved chemical stability over the carbamate-containing parent compound, which supports the idea that the carbamate moiety is a point of instability.[1]
Q3: How should I prepare and store this compound stock and working solutions?
To maximize the stability of this compound, it is crucial to follow proper preparation and storage procedures.
-
Stock Solutions: Prepare high-concentration stock solutions in anhydrous DMSO.[2][3] Store these stock solutions in small aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 1 month).[2] Avoid repeated freeze-thaw cycles.
-
Working Solutions: When preparing working solutions for your experiments, dilute the DMSO stock solution into your aqueous cell culture medium immediately before use. It is recommended to use the freshly prepared working solution for optimal results.[2] Due to the poor solubility of Apcin in aqueous solutions, ensure that the final concentration of DMSO in your cell culture medium is kept low (typically <0.5%) to avoid both solvent-induced artifacts and compound precipitation.[3]
Q4: How can I account for this compound degradation in my experiments?
Given the lack of specific stability data, it is recommended to empirically determine the stability of this compound under your specific experimental conditions. Here are some strategies to account for potential degradation:
-
Time-Course Experiments: If you suspect degradation over a long incubation period, consider a time-course experiment where you analyze the endpoint at different time points to see if the effect of this compound diminishes over time.
-
Replenishing the Compound: For long-term experiments (e.g., over 24 hours), you may need to replenish the this compound by replacing the medium with freshly prepared medium containing the compound at regular intervals. The frequency of replenishment should be guided by the stability data you generate.
-
Stability Assessment: The most rigorous approach is to perform a stability study to determine the half-life of this compound in your specific cell culture medium and conditions. A detailed protocol for this is provided below.
This compound Stability and Handling Summary
| Parameter | Recommendation | Source(s) |
| Powder Storage | Store at -20°C for up to 3 years. | [2] |
| Stock Solution Solvent | Anhydrous DMSO | [2][3] |
| Stock Solution Storage | -80°C for up to 1 year; -20°C for up to 1 month. Aliquot to avoid freeze-thaw cycles. | [2] |
| Aqueous Solubility | Insoluble in water; sparingly soluble in DMSO:PBS (1:1) at 0.5 mg/mL. | [4] |
| Working Solution Prep | Dilute from DMSO stock into aqueous buffer or media immediately before use. | [2] |
| In-Experiment Stability | Not quantitatively defined; should be determined empirically for long-term experiments. | N/A |
Experimental Protocols
Protocol: Determining the Stability of this compound in Cell Culture Medium
This protocol outlines a method to determine the degradation rate of this compound in a specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Objective: To quantify the concentration of this compound over time in a cell-free culture medium at 37°C.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Incubator at 37°C with 5% CO2
-
Sterile microcentrifuge tubes or a 96-well plate
-
HPLC or LC-MS system with a suitable C18 column
-
Acetonitrile (ACN) and water (HPLC grade)
-
Formic acid (optional, for mobile phase)
-
Appropriate vials for the autosampler
Procedure:
-
Prepare this compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Spiked Medium: Dilute the this compound stock solution into pre-warmed (37°C) cell culture medium to your target experimental concentration (e.g., 50 µM). Ensure the final DMSO concentration is non-toxic to your cells (e.g., 0.5%). Prepare a sufficient volume for all time points.
-
Incubation and Sampling:
-
Aliquot the spiked medium into sterile tubes or wells for each time point (e.g., 0, 2, 4, 8, 12, 24, 48 hours).
-
For the T=0 sample, immediately process it as described below.
-
Place the remaining samples in a 37°C incubator.
-
At each designated time point, remove one aliquot for processing.
-
-
Sample Processing:
-
To precipitate proteins from the serum in the medium, add 3 volumes of ice-cold acetonitrile to your medium sample (e.g., 300 µL ACN for 100 µL of medium).
-
Vortex thoroughly and incubate at -20°C for at least 30 minutes to facilitate protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant, which contains the this compound, to a clean tube.
-
Evaporate the supernatant to dryness using a vacuum concentrator or a gentle stream of nitrogen.
-
Reconstitute the dried extract in a known volume of mobile phase (e.g., 50% acetonitrile in water) suitable for your HPLC/LC-MS analysis.
-
-
HPLC/LC-MS Analysis:
-
Analyze the reconstituted samples using a validated HPLC or LC-MS method to quantify the concentration of this compound. An isocratic or gradient elution with a C18 column and a mobile phase of acetonitrile and water (with or without formic acid) is a common starting point.
-
Create a standard curve using known concentrations of this compound prepared in the same manner to accurately quantify the amount in your experimental samples.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Calculate the half-life (t1/2) of this compound by fitting the data to a first-order decay curve (ln[C] = ln[C0] - kt). The half-life can be calculated as t1/2 = 0.693/k, where k is the degradation rate constant.
-
Visualizations
This compound Signaling Pathway
Caption: this compound inhibits the APC/C-Cdc20 complex, preventing substrate ubiquitination.
Experimental Workflow for this compound Stability Assessment
Caption: Workflow to determine the in vitro stability of this compound in cell culture media.
References
best practices for storing and handling Apcin-A
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for the proper storage and handling of Apcin-A.
Best Practices for Storage and Handling
Proper storage and handling of this compound are crucial for maintaining its stability and ensuring reliable experimental outcomes.
Receiving and Initial Storage: Upon receipt, it is recommended to store the lyophilized this compound powder at -20°C for long-term stability, where it can be kept for up to three years.[1][2][3] For shorter periods, storage at 4°C is acceptable for up to two years.[2]
Preparation of Stock Solutions: this compound is soluble in DMSO and Ethanol but insoluble in water.[1] For most in vitro experiments, DMSO is the recommended solvent. To prepare a stock solution, dissolve this compound in fresh, anhydrous DMSO to the desired concentration; sonication may be required to aid dissolution.[3][4] It is important to use moisture-absorbing DMSO as it can reduce the solubility of the compound.[1]
Storage of Stock Solutions: Once dissolved, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[1] These aliquots should be stored at -80°C for up to one or two years.[3][5] For short-term storage, -20°C is viable for up to one month.[1] Before use, allow the aliquot to equilibrate to room temperature before opening the vial to minimize condensation.[6]
Handling Precautions: While specific light sensitivity data for this compound is not detailed, it is good practice to store it away from bright light.[6] When handling the powder or solutions, appropriate personal protective equipment (PPE), including gloves and a lab coat, should be worn.
Quantitative Data Summary
The following tables provide a summary of storage conditions and solubility for this compound.
Table 1: Recommended Storage Conditions
| Form | Storage Temperature | Duration |
| Lyophilized Powder | -20°C | Up to 3 years |
| Lyophilized Powder | 4°C | Up to 2 years |
| In Solvent (e.g., DMSO) | -80°C | Up to 2 years |
| In Solvent (e.g., DMSO) | -20°C | Up to 1 month/year |
Data compiled from multiple sources.[1][2][3][5]
Table 2: Solubility Information
| Solvent | Maximum Solubility (In Vitro) | Notes |
| DMSO | 88 - 240 mg/mL | Sonication may be required.[1][3] |
| Ethanol | 10 mg/mL | |
| Water | Insoluble |
Data compiled from multiple sources.[1][3]
Table 3: Example In Vivo Formulations
| Protocol | Solvent Composition | Final Solubility | Notes |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (Clear Solution) | Prepare fresh for same-day use.[5][7] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (Clear Solution) | |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (Clear Solution) |
Data compiled from multiple sources.[5][7]
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
Question: My this compound solution appears to have precipitated. What should I do?
Answer: Precipitation can occur, especially in aqueous-based working solutions or if the stock solution has been stored improperly. If you observe precipitation or phase separation, gentle heating and/or sonication can be used to help redissolve the compound.[5][7] For in vivo preparations, ensure that you add each solvent sequentially and mix thoroughly at each step.[7] Always prepare working solutions for in vivo experiments freshly on the day of use.[5][7]
Question: I am not observing the expected biological effect (e.g., mitotic arrest) in my cell-based assay. What are the possible causes?
Answer: Several factors could contribute to a lack of efficacy:
-
Compound Degradation: Improper storage, such as repeated freeze-thaw cycles of the stock solution or prolonged storage of working dilutions at 4°C, can lead to degradation.[1][6] It is recommended to use freshly prepared working solutions or properly stored single-use aliquots.
-
Incorrect Concentration: The optimal concentration of this compound can vary significantly between cell lines.[1][7] It is advisable to perform a dose-response experiment to determine the effective concentration for your specific cell model.
-
Cell Line Specificity: The cellular context, including the activity of the Spindle Assembly Checkpoint (SAC), can influence the outcome of this compound treatment.[8] In cells with high SAC activity, this compound can paradoxically shorten mitosis instead of prolonging it.[8]
-
Experimental Duration: The effects of this compound may take time to become apparent. For example, reductions in cyclin B1 levels may begin 4-6 hours after mitotic entry.[5] Ensure your experimental endpoint is timed appropriately.
-
Solvent Effects: High concentrations of DMSO can be toxic to cells. Ensure the final concentration of DMSO in your culture medium is kept to a minimum, typically below 0.5%.
Question: I am observing a high level of non-specific cell death in my experiments.
Answer:
-
High Compound Concentration: this compound, like many small molecule inhibitors, can induce cytotoxicity at high concentrations.[1] Refer to the literature for typical concentration ranges used in similar cell lines and perform a toxicity assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic threshold in your system.
-
Solvent Toxicity: As mentioned, the solvent (e.g., DMSO) can cause cell death at high concentrations. Prepare a vehicle control (medium with the same final concentration of DMSO) to differentiate between compound- and solvent-induced toxicity.
-
Contamination: Ensure that your stock solutions and cell cultures are free from microbial contamination, which can cause widespread cell death.
Frequently Asked Questions (FAQs)
Question: What is the mechanism of action of this compound?
Answer: this compound is a small molecule inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC/C), a crucial E3 ubiquitin ligase in the cell cycle.[7][9] It specifically targets the co-activator Cdc20.[7] this compound binds competitively to the D-box binding pocket of Cdc20, which prevents the recognition and subsequent ubiquitination of D-box-containing substrates like securin and cyclin B1.[1][7] This inhibition blocks the initiation of anaphase and exit from mitosis.[7]
Question: How does this compound differ from Apcin?
Answer: this compound is a derivative of Apcin.[7] Both molecules target the APC/C-Cdc20 interaction, but this compound has been developed to improve chemical properties and potency.[7][10]
Question: Can this compound be used in vivo?
Answer: Yes, this compound can be used in animal experiments. Specific formulation protocols using co-solvents like PEG300, Tween-80, and corn oil are available to prepare solutions for administration routes such as oral gavage or intraperitoneal injection.[5][7] It is critical to prepare these formulations fresh on the day of the experiment.[5][7]
Question: What is the molecular weight of this compound?
Answer: The molecular weight of this compound is not explicitly stated in the provided search results. However, the molecular weight of Apcin is 438.65 g/mol .[1] this compound HCL has a molecular weight of 379.07 g/mol .[9] Researchers should always refer to the specific product data sheet from their supplier for the exact molecular weight of the lot they are using.
Experimental Protocols
Protocol: Cell Viability Assessment using MTT Assay
This protocol is adapted from methodologies described for assessing the effect of Apcin on osteosarcoma cell lines.[1]
Materials:
-
Target cells (e.g., MG63 or U2OS)
-
Complete culture medium
-
96-well plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (0.5 mg/mL in sterile PBS)
-
DMSO
-
Multimode plate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of approximately 2,500 cells per well in 100 µL of complete culture medium.[1] Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from your stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO only).
-
Incubation: Culture the cells with this compound for the desired time points (e.g., 24, 48, and 72 hours).[1]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (0.5 mg/mL) to each well.[1]
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT into formazan crystals by viable cells.[1]
-
Crystal Solubilization: Carefully remove the supernatant from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[1] Mix gently by pipetting or placing on a plate shaker.
-
Absorbance Measurement: Measure the absorbance of each well at 490 nm using a multimode plate reader.[1]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Diagrams
Caption: Recommended workflow for storing and handling this compound.
Caption: this compound inhibits the APC/C by binding to Cdc20.
Caption: Logical steps for troubleshooting a lack of experimental effect.
References
- 1. selleckchem.com [selleckchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Apcin | APC | TargetMol [targetmol.com]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Paradoxical mitotic exit induced by a small molecule inhibitor of APC/CCdc20 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apcin A HCL | APC | TargetMol [targetmol.com]
- 10. Design, Synthesis, and Biological Evaluation of Apcin-Based CDC20 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Apcin-A: A Comparative Guide to its Specificity for Cdc20 over Cdh1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Apcin-A's performance in selectively inhibiting the Anaphase-Promoting Complex/Cyclosome (APC/C) co-activator Cdc20 over Cdh1. Experimental data, detailed protocols, and pathway visualizations are presented to offer an objective resource for researchers in cell cycle regulation and oncology.
Introduction to APC/C, Cdc20, and Cdh1
The Anaphase-Promoting Complex/Cyclosome (APC/C) is a crucial E3 ubiquitin ligase that orchestrates cell cycle progression, particularly during mitosis and G1 phase.[1][2] Its activity is dependent on two co-activator proteins, Cdc20 and Cdh1, which are responsible for substrate recognition.[1] APC/CCdc20 is active during mitosis and is essential for the metaphase-to-anaphase transition, while APC/CCdh1 is active in late mitosis and G1.[1] The differential activation of APC/C by Cdc20 and Cdh1 ensures the timely degradation of key cell cycle regulators. Given their critical roles, specific inhibition of these co-activators presents a promising avenue for therapeutic intervention, particularly in oncology where cell cycle dysregulation is a hallmark.
This compound: A Selective Inhibitor of APC/CCdc20
Apcin and its more potent derivative, this compound, are small molecule inhibitors that selectively target Cdc20.[3] They function by competitively binding to the D-box binding pocket on the WD40 domain of Cdc20.[4] This action prevents the recognition and subsequent ubiquitination of Cdc20's substrates, such as Cyclin B1 and Securin, leading to a delay in mitotic exit.[4][5]
The following diagram illustrates the APC/C signaling pathway and the inhibitory action of this compound.
Caption: Mechanism of APC/C activation and this compound inhibition.
Validating this compound's Specificity: Cdc20 vs. Cdh1
While this compound is widely cited as a specific inhibitor of Cdc20, a thorough validation requires a direct comparison of its effects on both APC/CCdc20 and APC/CCdh1 activities.
Quantitative Data Summary
| Inhibitor | Target(s) | IC50 (Cdc20) | IC50 (Cdh1) | Mechanism of Action |
| This compound | Cdc20 > Cdh1 | Not explicitly reported | Not explicitly reported (demonstrated to be less effective) | Competitively binds to the D-box binding pocket of Cdc20.[4] |
| proTAME | Cdc20 & Cdh1 | ~12 µM (for TAME) | Inhibits | Prevents the binding of both Cdc20 and Cdh1 to the APC/C core.[1][6] |
Note: proTAME is a cell-permeable prodrug of TAME. The reported IC50 is for TAME in Xenopus egg extracts.
Experimental Protocols
To validate the specificity of this compound, an in vitro APC/C ubiquitination assay is the gold standard. This assay reconstitutes the ubiquitination cascade to directly measure the inhibitory effect of a compound on the activity of APC/CCdc20 and APC/CCdh1.
In Vitro APC/C Ubiquitination Assay
Objective: To quantitatively measure the inhibitory effect of this compound on the ubiquitination of a fluorescently labeled substrate by APC/CCdc20 and APC/CCdh1.
Materials:
-
Purified recombinant human APC/C
-
Purified recombinant human Cdc20 and Cdh1
-
Purified E1 (UBA1) and E2 (UbcH10/UBE2C and UBE2S) enzymes
-
Ubiquitin
-
Fluorescently labeled substrate (e.g., a fragment of Cyclin B1 or Securin)
-
This compound and a control inhibitor (e.g., proTAME)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
ATP regeneration system
Methodology:
-
APC/C Activation:
-
In separate tubes, incubate purified APC/C with either recombinant Cdc20 or Cdh1 on ice to form the active APC/CCdc20 and APC/CCdh1 complexes.
-
-
Reaction Setup:
-
Prepare reaction mixtures containing the activated APC/C complex, E1, E2s, ubiquitin, the fluorescently labeled substrate, and the ATP regeneration system in the assay buffer.
-
Add varying concentrations of this compound (or the control inhibitor) to the respective reaction tubes. Include a DMSO vehicle control.
-
-
Initiation and Incubation:
-
Initiate the ubiquitination reaction by transferring the tubes to a 30°C water bath.
-
Take aliquots at specific time points (e.g., 0, 15, 30, 60 minutes).
-
-
Quenching and Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the fluorescently labeled substrate using a gel imager. The appearance of higher molecular weight bands indicates substrate ubiquitination.
-
-
Data Quantification:
-
Quantify the band intensities for both the unmodified and ubiquitinated substrate.
-
Calculate the percentage of ubiquitinated substrate at each inhibitor concentration and time point.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value for this compound against both APC/CCdc20 and APC/CCdh1.
-
The following flowchart outlines the experimental workflow for validating this compound's specificity.
References
- 1. Frontiers | The Role of the APC/C and Its Coactivators Cdh1 and Cdc20 in Cancer Development and Therapy [frontiersin.org]
- 2. Measuring APC/C-Dependent Ubiquitylation In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 3. mdpi.com [mdpi.com]
- 4. Synergistic Blockade of Mitotic Exit by Two Chemical Inhibitors of the APC/C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Apcin-Based CDC20 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel strategy to block mitotic progression for targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
Apcin-A and Apcin: A Comparative Analysis of APC/C-Cdc20 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of Apcin-A and Apcin, two small molecule inhibitors of the Anaphase-Promoting Complex/Cyclosome (APC/C), a key regulator of the cell cycle. This analysis is based on available experimental data to objectively evaluate their performance and utility in research and therapeutic development.
Executive Summary
Apcin and its derivative, this compound, are valuable research tools for studying the intricate mechanisms of cell cycle control. Both compounds function by targeting Cdc20, a co-activator of the APC/C E3 ubiquitin ligase, thereby inhibiting the timely degradation of key mitotic proteins such as cyclin B1 and securin. This inhibition leads to a mitotic arrest, making them attractive candidates for anti-cancer drug development. While both molecules share a similar mechanism of action, this guide will delve into the available data to highlight their distinct characteristics, aiding researchers in selecting the appropriate tool for their specific experimental needs.
Mechanism of Action: Targeting the D-Box Binding Pocket of Cdc20
Both Apcin and this compound act as competitive inhibitors of the APC/C.[1][2] They achieve this by binding to the D-box binding pocket on the WD40 domain of Cdc20.[1][2] The D-box is a specific amino acid sequence found in many APC/C substrates, and its recognition by Cdc20 is crucial for their ubiquitination and subsequent degradation by the proteasome. By occupying this pocket, Apcin and this compound prevent the recruitment of D-box-containing substrates to the APC/C, thus halting the ubiquitination process. This leads to the accumulation of proteins like cyclin B1 and securin, which in turn causes a cell cycle arrest in mitosis.[3][4]
dot
Caption: Mechanism of Apcin and this compound action.
Comparative Performance Data
A direct, head-to-head quantitative comparison of Apcin and this compound is limited in the current literature. However, available data allows for an initial assessment of their relative potency and effects.
Potency and Efficacy (IC50 Values)
| Compound | Cell Line | IC50 (µM) | Reference |
| Apcin | MDA-MB-231 (Breast Cancer) | 91.41 ± 13.62 | [5] |
| Apcin | MDA-MB-468 (Breast Cancer) | 53.50 ± 2.07 | [5] |
| Apcin | A-375 (Melanoma) | 193.3 | [6] |
| Apcin | A549 (Lung Cancer) | > 300 | [6] |
| Apcin | U251MG (Glioblastoma) | 30.77 | [7] |
One study noted that Apcin and this compound have "similar binding affinities" for Cdc20, suggesting their potency might be comparable.[8] However, without direct comparative IC50 data, this remains an inference. The development of more potent Apcin-based inhibitors with IC50 values in the lower micromolar range has been a focus of recent research.[5]
Effects on APC/C Substrate Degradation
Both Apcin and this compound have been shown to inhibit the degradation of key APC/C substrates, namely cyclin B1 and securin.
-
Apcin: Studies have demonstrated that Apcin effectively stabilizes an N-terminal fragment of cyclin B1 (cycB1-NT) and securin in Xenopus egg extracts.[1] Its effect on full-length cyclin B1 was observed to be somewhat weaker.[1] In HeLa cells, treatment with Apcin leads to a reduction in the degradation of cyclin B1 and securin, causing a delay in mitotic exit.[9]
-
This compound: this compound is also confirmed to block the degradation of securin and cyclin B1.[2] In Xenopus egg extracts, this compound at 200 µM inhibited the ubiquitination and degradation of both substrates.[2] Furthermore, in HCT116 and HeLa cells, 25 µM this compound was shown to accelerate the degradation of cyclin B1 under conditions of high spindle assembly checkpoint (SAC) activity, a paradoxical effect that highlights the complex interplay of these inhibitors with the cell cycle machinery.[2]
A direct quantitative comparison of the kinetics of substrate degradation inhibition by Apcin versus this compound is not yet available.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
In Vitro Ubiquitination Assay
This assay is crucial for determining the direct inhibitory effect of compounds on APC/C-mediated substrate ubiquitination.
Objective: To measure the inhibition of APC/C-dependent ubiquitination of a substrate (e.g., cyclin B1, securin) in the presence of Apcin or this compound.
Materials:
-
Purified recombinant APC/C, Cdc20, E1 activating enzyme, E2 conjugating enzyme (e.g., Ube2C/Ube2S), and ubiquitin.
-
In vitro translated and 35S-labeled substrate (e.g., cyclin B1-NT).
-
Apcin and this compound stock solutions (in DMSO).
-
Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 2 mM ATP).
-
SDS-PAGE gels and autoradiography equipment.
Procedure:
-
Assemble the ubiquitination reaction mixture containing E1, E2, ubiquitin, and 35S-labeled substrate in ubiquitination buffer.
-
Add purified APC/C and Cdc20 to the reaction mixture.
-
Add varying concentrations of Apcin or this compound (or DMSO as a vehicle control) to the reactions.
-
Incubate the reactions at 30°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Stop the reactions by adding SDS-PAGE sample buffer.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the ubiquitinated substrate bands by autoradiography.
-
Quantify the intensity of the ubiquitinated bands to determine the extent of inhibition.[1][4][10][11][12]
dot
Caption: Workflow for in vitro ubiquitination assay.
Cell Viability Assay (MTT/CCK-8)
This assay is used to assess the cytotoxic effects of the inhibitors on cultured cells.
Objective: To determine the IC50 values of Apcin and this compound in a specific cell line.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, HeLa).
-
96-well cell culture plates.
-
Complete cell culture medium.
-
Apcin and this compound stock solutions (in DMSO).
-
MTT or CCK-8 reagent.
-
Solubilization buffer (for MTT assay).
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of Apcin or this compound (and a DMSO control) for a specific duration (e.g., 48 or 72 hours).
-
Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.
-
If using MTT, add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the DMSO control and plot a dose-response curve to determine the IC50 value.[3]
Specificity and Off-Target Effects
The specificity of a small molecule inhibitor is critical for its utility as a research tool and its potential as a therapeutic agent.
-
Apcin: Apcin has been shown to be highly specific for the D-box binding site of Cdc20.[1] It does not inhibit the degradation of APC/C substrates that are recruited through other mechanisms, such as Nek2A.[1] Studies on Apcin-based inhibitors have also shown no off-target effects on tubulin polymerization.[5]
-
This compound: As a derivative of Apcin, this compound is also expected to exhibit high specificity for the Cdc20 D-box binding pocket. However, dedicated studies on the off-target profile of this compound are not widely available. Further investigation is needed to fully characterize its specificity.
Conclusion and Future Directions
Apcin and its derivative this compound are potent and specific inhibitors of the APC/C-Cdc20 interaction, serving as invaluable tools for cell cycle research. While they share a common mechanism of action, the available data suggests potential nuances in their effects and potency that warrant further direct comparative studies.
For researchers, the choice between Apcin and this compound may depend on the specific experimental context. Apcin is a well-characterized tool with published IC50 values in several cell lines. This compound, while less extensively characterized in a comparative sense, has been successfully utilized in the development of PROTACs, indicating its robust interaction with Cdc20.[8]
Future research should focus on direct, side-by-side comparisons of Apcin and this compound to quantify differences in their potency (IC50 and Kd values), their kinetic effects on the degradation of a panel of APC/C substrates, and a comprehensive analysis of their off-target effects. Such studies will provide a clearer understanding of their respective advantages and limitations, guiding their application in both basic research and the development of novel anti-cancer therapies.
References
- 1. Synergistic Blockade of Mitotic Exit by Two Chemical Inhibitors of the APC/C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Biological Evaluation of Apcin-Based CDC20 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Apcin inhibits the growth and invasion of glioblastoma cells and improves glioma sensitivity to temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel strategy to block mitotic progression for targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Paradoxical mitotic exit induced by a small molecule inhibitor of APC/CCdc20 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro protein ubiquitination assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring APC/C-Dependent Ubiquitylation In Vitro | Springer Nature Experiments [experiments.springernature.com]
Validating Apcin-A's Inhibition of the Anaphase-Promoting Complex: A Comparative Guide to Genetic Models
For researchers, scientists, and drug development professionals, establishing the specificity and on-target effects of small molecule inhibitors is paramount. This guide provides a comprehensive comparison of Apcin-A, a chemical inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC/C), with genetic models that target the same pathway, offering a framework for cross-validation of experimental results.
This compound is a cell-permeable small molecule that competitively inhibits the E3 ubiquitin ligase activity of the APC/C.[1] It achieves this by binding to the coactivator Cdc20, preventing the recognition and subsequent ubiquitination of substrates containing a D-box motif, such as Cyclin B1 and Securin.[1][2] This inhibition leads to a mitotic arrest, making this compound a valuable tool for studying cell cycle regulation and a potential starting point for anti-cancer therapies. However, to ensure that the observed phenotypes are a direct result of APC/C-Cdc20 inhibition and not off-target effects, it is crucial to validate these findings using genetic models.
The most relevant genetic models for cross-validating this compound's effects are those that specifically disrupt the function of Cdc20, the direct target of this compound. These include Cdc20 knockout mouse models and in vitro knockdown of Cdc20 using small interfering RNA (siRNA). This guide will objectively compare the reported outcomes of this compound treatment with those observed in these genetic systems.
Data Presentation: Chemical vs. Genetic Inhibition of APC/C-Cdc20
The following tables summarize the key phenotypic and molecular outcomes observed with this compound treatment and genetic inhibition of Cdc20.
| Parameter | This compound Treatment | Cdc20 Knockdown (siRNA) | Cdc20 Knockout (Mouse Model) | References |
| Primary Effect | Competitive inhibitor of substrate binding to APC/C-Cdc20 | Reduction in Cdc20 protein levels | Complete loss of Cdc20 function | [1][2][3][4] |
| Cellular Phenotype | Mitotic arrest, accumulation of cells in G2/M phase | Mitotic arrest, accumulation of cells in G2/M phase, inhibition of cell proliferation | Embryonic lethality at the two-cell stage due to metaphase arrest | [2][3][4][5] |
| APC/C Substrate Levels | Stabilization of Cyclin B1 and Securin | Stabilization of Cyclin B1 and Securin | High levels of Cyclin B1 and Securin in arrested embryos | [2][4][6] |
| Context-Dependent Effects | Can paradoxically shorten mitosis when the spindle assembly checkpoint (SAC) is highly active | Not reported | Not applicable | [2] |
Table 1: Comparison of Phenotypic Outcomes
| Parameter | This compound Treatment | Cdc20 Knockdown (siRNA) | Cdc20 Knockout (Mouse Model) | References |
| Cyclin B1 Levels | Increased/stabilized | Increased/stabilized | High levels observed in arrested embryos | [2][4][6] |
| Securin Levels | Increased/stabilized | Increased/stabilized | High levels observed in arrested embryos | [2][4] |
| Cdc20 Protein Levels | Generally unaffected, though some studies with Apcin-based PROTACs show degradation | Significantly reduced | Absent | [2][5][6] |
| Mitotic Index | Increased | Increased | N/A (embryonic arrest) | [2][3] |
Table 2: Comparison of Molecular Outcomes
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and a typical cross-validation workflow, the following diagrams are provided.
APC/C-Cdc20 Signaling Pathway and Inhibition Points
Cross-Validation Experimental Workflow
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Cycle Analysis via Propidium Iodide (PI) Staining and Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.
-
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 0.1% Triton X-100, 200 µg/mL RNase A in PBS)
-
-
Procedure:
-
Harvest approximately 1x10^6 cells by trypsinization or scraping.
-
Wash the cells once with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at 4°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cells with 5 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events. The PI fluorescence is typically detected in the FL2 or a similar channel.
-
Analyze the resulting DNA content histograms using cell cycle analysis software (e.g., ModFit LT, FlowJo).
-
In Vitro Ubiquitination Assay for APC/C Activity
This assay reconstitutes the ubiquitination of an APC/C substrate in a test tube to directly measure the enzymatic activity of the complex.[7][8][9][10][11]
-
Materials:
-
Purified APC/C
-
Recombinant E1 activating enzyme (e.g., UBA1)
-
Recombinant E2 conjugating enzyme (e.g., UbcH10/UBE2C)
-
Recombinant Cdc20
-
Ubiquitin
-
ATP
-
Substrate (e.g., a fluorescently labeled N-terminal fragment of Cyclin B1)
-
Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
SDS-PAGE loading buffer
-
-
Procedure:
-
Prepare a reaction mixture containing ubiquitination buffer, ATP, ubiquitin, E1, E2, Cdc20, and the substrate in a microcentrifuge tube.
-
If testing an inhibitor like this compound, add it to the reaction mixture at the desired concentration.
-
Initiate the reaction by adding the purified APC/C.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Boil the samples for 5 minutes and resolve the proteins by SDS-PAGE.
-
Visualize the ubiquitinated substrate by autoradiography (if using a radiolabeled substrate) or fluorescence imaging. A ladder of higher molecular weight bands corresponding to polyubiquitinated substrate indicates APC/C activity.
-
Western Blotting for Cyclin B1 and Securin
This technique is used to detect and quantify the levels of specific proteins, in this case, the APC/C substrates Cyclin B1 and Securin, in cell lysates.
-
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Cyclin B1, anti-Securin, and a loading control like anti-GAPDH or anti-Actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Lyse the treated and control cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control to compare protein levels between samples.[12][13][14]
-
Conclusion
The cross-validation of results obtained with this compound and genetic models of APC/C-Cdc20 inhibition is a robust strategy to ensure on-target activity. The remarkable consistency in phenotypes, such as mitotic arrest and stabilization of key substrates like Cyclin B1 and Securin, between this compound treatment and Cdc20 knockdown or knockout, provides strong evidence for the specificity of this small molecule inhibitor.[2][4] For researchers in drug development, this comparative approach is essential for validating novel anti-mitotic agents and understanding their precise mechanisms of action.
References
- 1. Synergistic Blockade of Mitotic Exit by Two Chemical Inhibitors of the APC/C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paradoxical mitotic exit induced by a small molecule inhibitor of APC/CCdc20 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting of CDC20 via small interfering RNA causes enhancement of the cytotoxicity of chemoradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Loss of Cdc20 Causes a Securin-Dependent Metaphase Arrest in Two-Cell Mouse Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Biological Evaluation of Apcin-Based CDC20 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring APC/C dependent ubiquitylation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring APC/C-Dependent Ubiquitylation In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. Measuring APC/C-Dependent Ubiquitylation In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
- 12. Cell Cycle-Related Cyclin B1 Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell cycle-related cyclin b1 quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell Cycle-Related Cyclin B1 Quantification | PLOS One [journals.plos.org]
A Comparative Guide to Apcin-A and Other Anaphase-Promoting Complex/Cyclosome (APC/C) Inhibitors
The Anaphase-Promoting Complex/Cyclosome (APC/C) is a crucial E3 ubiquitin ligase that orchestrates the timely degradation of key cell cycle proteins, ensuring orderly progression through mitosis.[1][2] Its role in cell cycle control makes it a compelling target for therapeutic intervention, particularly in oncology, where dysregulation of the cell cycle is a hallmark of cancer.[1][3] This guide provides a comparative analysis of Apcin-A and other prominent small-molecule inhibitors of the APC/C, with a focus on their mechanisms, performance data, and the experimental protocols used for their evaluation.
Overview of Key APC/C Inhibitors
Small-molecule inhibitors targeting the APC/C have been developed to induce mitotic arrest and apoptosis in rapidly dividing cells.[4] The two most well-characterized inhibitors, Apcin and proTAME, operate through distinct mechanisms. This compound is a derivative of Apcin designed for improved selectivity and utility.[5]
-
Apcin and this compound: These molecules are cell-permeable inhibitors that specifically target the APC/C co-activator Cdc20.[5][6] They function by competitively binding to the D-box binding pocket of Cdc20, thereby preventing the recognition and ubiquitination of D-box-containing substrates like Securin and Cyclin B1.[5][6][7][8]
-
proTAME and TAME: proTAME (pro-tosyl-L-arginine methyl ester) is a cell-permeable prodrug that is converted by intracellular esterases into its active form, TAME.[1][4] TAME acts as an inhibitor by mimicking the C-terminal IR-tail of Cdc20 and Cdh1, preventing their binding to the APC/C core complex and thus blocking its activation.[4]
Mechanism of Action and Synergy
The distinct mechanisms of Apcin and TAME allow for a powerful synergistic effect when used in combination. Apcin blocks the substrate's access to the Cdc20 co-activator, while TAME prevents the Cdc20 co-activator from binding to the APC/C itself.[8] This dual blockade leads to a more robust and sustained mitotic arrest than either compound can achieve alone.[1][8][9]
Caption: The APC/C signaling pathway during mitosis.
Caption: Distinct inhibition mechanisms of this compound and TAME.
Comparative Performance Data
The following tables summarize the qualitative and quantitative differences between this compound and proTAME/TAME based on published data.
Table 1: Qualitative Comparison of APC/C Inhibitors
| Feature | Apcin / this compound | proTAME / TAME |
| Primary Target | Cdc20 Co-activator[5][6] | APC/C Core Complex[4] |
| Binding Site | D-box binding pocket on Cdc20[7][8] | Co-activator binding site on APC/C[4] |
| Mechanism | Competitive inhibition of substrate binding[6][7] | Prevents co-activator (Cdc20/Cdh1) binding[2][9] |
| Co-activator Specificity | Primarily targets APC/C-Cdc20[8] | Inhibits both APC/C-Cdc20 and APC/C-Cdh1[9][10] |
| Cell Permeability | Yes (Apcin/Apcin-A)[6][11] | Yes (proTAME is the cell-permeable prodrug)[2][4] |
| Synergy | Strong synergy observed with proTAME[1][8] | Strong synergy observed with Apcin[1][8] |
Table 2: Quantitative Performance Data in Cellular Assays
| Inhibitor(s) | Cell Line(s) | Concentration(s) | Observed Effect(s) | Reference |
| Apcin | Osteosarcoma (MG63, U2OS) | 25-75 µM | Dose-dependent apoptosis and growth inhibition.[11] | [11] |
| Apcin | Multiple Myeloma (MM) | 25-50 µM | Increased apoptosis when combined with proTAME.[7] | [7] |
| This compound | HCT116, HeLa | 25 µM | Reduced mitotic fraction, accelerated Cyclin B1 degradation.[5] | [5] |
| proTAME | Multiple Myeloma (MM) | 6-12 µM | Metaphase arrest, increased Cyclin B1 levels.[4] | [4] |
| Apcin + proTAME | RPE1 | 1.5-200 µM (Apcin) + proTAME | Synergistic prolongation of mitosis.[7] | [7] |
| Apcin Analogs | TNBC (MDA-MB-231, MDA-MB-468) | IC50 ≈ 10 µM | 5-10 fold improvement in cell viability reduction over Apcin.[12][13] | [12][13] |
Key Experimental Protocols
Accurate comparison of inhibitor performance relies on standardized experimental procedures. Below are detailed methodologies for key assays.
Cell Viability and Proliferation (MTT Assay)
This protocol is used to assess the effect of inhibitors on cell metabolic activity, an indicator of viability and proliferation.
-
Cell Seeding: Seed cells (e.g., MG63, U2OS osteosarcoma cells) in 96-well plates at a density of 2,500-5,000 cells/well and culture overnight.[6]
-
Inhibitor Treatment: Add varying concentrations of this compound or other inhibitors to the medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Culture the cells for specified time points (e.g., 24, 48, 72 hours).[6]
-
MTT Addition: Add 10 µL of MTT solution (0.5 mg/mL) to each well and incubate for 4 hours at 37°C to allow for formazan crystal formation.[6]
-
Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.[6] Data is typically normalized to the vehicle control to determine the percentage of viability.
In Vitro Ubiquitination Assay
This assay directly measures the enzymatic activity of the APC/C and its inhibition.
-
Prepare Mitotic Extract: Prepare mitotic Xenopus egg extracts, which are a rich source of active APC/C and other cell cycle components.[8]
-
Prepare Substrate: In vitro translate a specific APC/C substrate (e.g., an N-terminal fragment of human Cyclin B1) labeled with ³⁵S-methionine.[8]
-
Inhibition Reaction: Add the inhibitor (e.g., this compound at a final concentration of 200 µM) or DMSO control to the mitotic extract.
-
Initiate Ubiquitination: Add the ³⁵S-labeled substrate to the extract mixture and incubate at room temperature.
-
Time Points: Take samples at various time points (e.g., 0, 20, 40, 60 minutes).
-
Analysis: Stop the reaction by adding SDS-PAGE sample buffer. Analyze the samples by SDS-PAGE and phosphorimaging.[8] A decrease in the band corresponding to the substrate and the appearance of higher molecular weight ubiquitinated species indicates APC/C activity. Inhibition is observed as the stabilization of the substrate band over time.[8]
Mitotic Index and Synergy Analysis
This workflow is used to quantify mitotic arrest and determine if two inhibitors act synergistically.
Caption: Experimental workflow for synergy analysis.
Conclusion
This compound and proTAME are invaluable chemical tools for probing the function of the Anaphase-Promoting Complex/Cyclosome. They inhibit APC/C activity through complementary mechanisms, making them a potent combination for inducing mitotic arrest. This compound acts by blocking substrate recognition at the Cdc20 co-activator, while TAME prevents the co-activator from engaging with the APC/C core. The development of more potent Apcin analogs with improved IC50 values highlights the ongoing potential for targeting the APC/C-Cdc20 interaction in therapeutic contexts.[13] The experimental protocols and comparative data presented here provide a framework for researchers to effectively utilize and evaluate these inhibitors in their own studies.
References
- 1. Frontiers | The Role of the APC/C and Its Coactivators Cdh1 and Cdc20 in Cancer Development and Therapy [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are CDC20 inhibitors and how do they work? [synapse.patsnap.com]
- 4. oncotarget.com [oncotarget.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Synergistic Blockade of Mitotic Exit by Two Chemical Inhibitors of the APC/C - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. Small molecule inhibitors reveal novel functions of the APC/C through proteomic and chemical genetic screening [dash.harvard.edu]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Design, Synthesis, and Biological Evaluation of Apcin-Based CDC20 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic Effects of Apcin-A with Chemotherapy Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic combination of targeted therapies with conventional chemotherapy holds immense promise for improving cancer treatment efficacy and overcoming drug resistance. Apcin-A, a small molecule inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC/C) coactivator Cdc20, has emerged as a compelling candidate for combination regimens. By inducing mitotic arrest, this compound can sensitize cancer cells to the cytotoxic effects of various chemotherapy agents. This guide provides an objective comparison of the synergistic effects of this compound with different chemotherapy drugs, supported by available experimental data and detailed methodologies.
Mechanism of Action: The Role of this compound in Mitotic Arrest
This compound functions by competitively binding to Cdc20, a key regulator of mitotic progression.[1] This binding prevents the ubiquitination and subsequent degradation of critical cell cycle proteins, such as cyclin B1 and securin, by the APC/C E3 ubiquitin ligase.[1][2] The accumulation of these proteins leads to a prolonged mitotic arrest, ultimately triggering apoptosis in cancer cells.[1][2] This targeted disruption of the cell cycle provides a strong rationale for combining this compound with chemotherapy drugs that exert their effects through different mechanisms, such as DNA damage or microtubule disruption.
Quantitative Assessment of Synergy
The synergistic potential of this compound in combination with chemotherapy is evaluated using quantitative methods like the Combination Index (CI) and Dose Reduction Index (DRI). A CI value less than 1 indicates synergy, a value equal to 1 denotes an additive effect, and a value greater than 1 suggests antagonism. The DRI quantifies the extent to which the dose of one drug in a synergistic combination can be reduced to achieve the same effect as when used alone, a crucial factor for minimizing toxicity.
The following table summarizes the available data on the synergistic effects of this compound and its derivatives with various chemotherapy drugs. It is important to note that while qualitative evidence of synergy is available for some combinations, specific quantitative data from peer-reviewed publications is limited for direct this compound combinations with several standard chemotherapeutics.
| Chemotherapy Drug | Cancer Type | Key Findings | Combination Index (CI) | Dose Reduction Index (DRI) | Reference |
| Temozolomide | Glioma | Apcin enhances the sensitivity of glioma cells to temozolomide, leading to increased apoptosis. | Data not explicitly provided in the study, but synergistic effects were confirmed through cell viability and apoptosis assays. | Not Reported | [3][4] |
| Paclitaxel | Breast Cancer | A PROTAC derivative of this compound (CP5V) demonstrated a significant synergistic effect with paclitaxel, causing over 50% growth inhibition in paclitaxel-resistant cells.[5] | Data not explicitly provided in the study, but the synergistic effect was qualitatively described as significant. | Not Reported | [5] |
| Doxorubicin | Not Reported | No direct experimental data found for the synergistic combination of this compound and doxorubicin. | Not Available | Not Available | |
| Cisplatin | Osteosarcoma | The combination of apcin and cisplatin showed better anti-cancer efficacy than cisplatin alone.[1] | Data not explicitly provided in the study, but synergistic effects were suggested. | Not Reported | [1] |
| Etoposide | Not Reported | No direct experimental data found for the synergistic combination of this compound and etoposide. | Not Available | Not Available | |
| Gemcitabine | Not Reported | No direct experimental data found for the synergistic combination of this compound and gemcitabine. | Not Available | Not Available |
Experimental Protocols
The assessment of drug synergy relies on robust and standardized experimental methodologies. The following are detailed protocols for two commonly used assays.
Checkerboard Assay
The checkerboard assay is a widely used in vitro method to assess the interaction between two compounds.
Objective: To determine the synergistic, additive, or antagonistic effect of this compound and a chemotherapy drug on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
This compound
-
Chemotherapy drug
-
96-well microplates
-
Cell culture medium and supplements
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Multichannel pipette
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a series of two-fold serial dilutions for both this compound and the chemotherapy drug in cell culture medium. The concentration range should typically span from above to below the known IC50 value of each drug.
-
Drug Addition: Add the diluted drugs to the 96-well plate in a checkerboard format. Each well will contain a unique combination of concentrations of the two drugs. Include wells with single-drug treatments and untreated control wells.
-
Incubation: Incubate the plate for a period that allows for a measurable effect on cell viability (e.g., 48-72 hours).
-
Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the absorbance or luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug combination relative to the untreated control. Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.
Isobologram Analysis
Isobologram analysis provides a graphical representation of drug interactions.
Objective: To visually assess the nature of the interaction between this compound and a chemotherapy drug.
Materials:
-
Same as for the Checkerboard Assay.
Procedure:
-
Determine IC50: First, determine the concentration of each drug alone that inhibits 50% of cell growth (IC50).
-
Drug Combinations: Prepare mixtures of this compound and the chemotherapy drug at fixed-ratio concentrations (e.g., based on the ratio of their IC50 values) or at various non-fixed ratios.
-
Dose-Response Curves: Generate dose-response curves for each drug alone and for the drug combinations.
-
Isobologram Construction: Plot the IC50 values of this compound on the x-axis and the chemotherapy drug on the y-axis. The straight line connecting these two points is the line of additivity.[6][7]
-
Data Plotting: For each drug combination that produces 50% inhibition, plot the corresponding concentrations of this compound and the chemotherapy drug as a point on the graph.
-
Interpretation:
Visualizing the Pathways and Processes
To better understand the mechanisms and workflows involved in assessing the synergistic effects of this compound, the following diagrams have been generated using the Graphviz DOT language.
Caption: this compound inhibits Cdc20, leading to mitotic arrest and apoptosis.
Caption: Workflow for assessing the synergistic effects of drug combinations.
Caption: this compound and chemotherapy induce synergistic apoptosis.
Conclusion
The available preclinical evidence suggests that this compound and its derivatives can act synergistically with certain chemotherapy drugs, notably temozolomide and paclitaxel. The underlying mechanism involves the induction of mitotic arrest by this compound, which lowers the threshold for apoptosis induction by conventional cytotoxic agents. However, there is a clear need for more comprehensive studies that provide quantitative measures of synergy, such as Combination Index and Dose Reduction Index values, across a broader range of chemotherapy drugs and cancer types. The experimental protocols and analytical methods outlined in this guide provide a framework for conducting such rigorous assessments. Further research in this area is crucial for the rational design of novel and more effective combination therapies for cancer treatment.
References
- 1. CDC20: a novel therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Cdc20 as a novel cancer therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apcin inhibits the growth and invasion of glioblastoma cells and improves glioma sensitivity to temozolomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apcin inhibits the growth and invasion of glioblastoma cells and improves glioma sensitivity to temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel strategy to block mitotic progression for targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An overview of drug combination analysis with isobolograms - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Apcin-A's Anti-Tumor Efficacy: A Comparative Guide for 3D Cell Culture Applications
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Apcin-A's anti-tumor activity. Due to a current lack of published data on this compound in 3D culture models, this document presents available 2D data in comparison to related compounds and outlines the necessary experimental framework for its validation in more physiologically relevant 3D systems.
This compound is a known inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC/C), a key regulator of the cell cycle. By targeting the co-activator Cdc20, this compound induces mitotic arrest and subsequent apoptosis in cancer cells, making it a compound of interest for oncology research. While its activity has been characterized in traditional 2D cell culture, its efficacy in 3D tumor models, which better mimic the complex microenvironment of solid tumors, remains to be publicly validated.
This guide summarizes the known anti-proliferative effects of this compound and a related APC/C inhibitor, proTAME, in 2D cancer cell line models. Furthermore, it provides data on other anti-cancer agents that have been evaluated in 3D spheroid models to serve as a benchmark for future studies on this compound. Detailed protocols for the generation of 3D tumor spheroids and the subsequent analysis of anti-tumor activity are also provided to facilitate the validation of this compound in these advanced in vitro systems.
Comparative Efficacy of APC/C Inhibitors in 2D Cell Culture
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and proTAME in various cancer cell lines grown in traditional 2D monolayer cultures. This data highlights the anti-proliferative activity of these compounds and serves as a baseline for comparison with future 3D culture studies.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | MDA-MB-468 | Triple-Negative Breast Cancer | 53.50 ± 2.07 | [1] |
| This compound | MDA-MB-231 | Triple-Negative Breast Cancer | 91.41 ± 13.62 | [1] |
| This compound | A-375 | Melanoma | 193.3 | [2] |
| proTAME | JJN3 | Multiple Myeloma | 4.8 | [3] |
| proTAME | LP-1 | Multiple Myeloma | 12.1 | [3] |
| proTAME | MM Patient Samples | Multiple Myeloma | 2.8 - 20.3 | [3] |
Benchmarking Anti-Tumor Activity in 3D Spheroid Models
To provide a context for the type of data required to validate this compound in 3D culture, the following table presents findings for other anti-cancer agents that have been assessed in tumor spheroid models. This data is for illustrative purposes and does not represent a direct comparison with this compound due to differing mechanisms of action and cancer types.
| Compound | Cell Line(s) | Cancer Type(s) | 3D Model Effect | Reference |
| NVP-AUY922 | MCF-7, BT474, U87MG, HCT116 | Breast, Glioblastoma, Colon | Significant growth inhibition of multicellular tumor spheroids (MTS). | [4] |
| Bosutinib | SH-SY5Y | Neuroblastoma | Inhibited tumor growth in an orthotopic xenograft model, suggesting potential for 3D efficacy. | [5][6] |
| Paclitaxel | Various | Various | Often shows decreased efficacy (higher IC50) in 3D spheroids compared to 2D cultures. | |
| Doxorubicin | Various | Various | Reduced penetration and efficacy in 3D spheroids is commonly observed. |
Signaling Pathway and Experimental Workflow
To understand the mechanism of this compound and the process of its validation in 3D culture, the following diagrams illustrate its signaling pathway and a general experimental workflow.
Experimental Protocols
1. 3D Tumor Spheroid Formation (Liquid Overlay Technique)
This protocol describes the generation of tumor spheroids using the liquid overlay technique, which prevents cell adhesion to the culture plate, promoting cell-cell aggregation.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Sterile PBS
-
Trypsin-EDTA
-
96-well ultra-low attachment (ULA) round-bottom plates
-
Agarose solution (1.5% w/v in serum-free medium, sterile)
-
-
Procedure:
-
Prepare a 1.5% agarose solution and sterilize by autoclaving.
-
While the agarose is still molten (around 40-50°C), coat the wells of a 96-well plate with 50 µL of the agarose solution per well.
-
Allow the agarose to solidify at room temperature for at least 30 minutes.
-
Culture cancer cells in a standard 2D flask to 70-80% confluency.
-
Harvest the cells using trypsin-EDTA, neutralize, and centrifuge.
-
Resuspend the cell pellet in complete medium and perform a cell count.
-
Dilute the cell suspension to the desired seeding density (e.g., 1,000-5,000 cells/100 µL).
-
Carefully add 100 µL of the cell suspension to each agarose-coated well.
-
Centrifuge the plate at a low speed (e.g., 100 x g) for 5 minutes to facilitate cell aggregation at the bottom of the well.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator. Spheroid formation can be observed within 24-72 hours.
-
2. Assessment of Cell Viability in 3D Spheroids (ATP-Based Assay)
This protocol outlines the use of a commercially available luminescence-based assay to determine cell viability by quantifying ATP, an indicator of metabolically active cells.
-
Materials:
-
Tumor spheroids in a 96-well ULA plate
-
CellTiter-Glo® 3D Cell Viability Assay kit (or equivalent)
-
Opaque-walled 96-well plates suitable for luminescence reading
-
Multimode plate reader with luminescence detection
-
-
Procedure:
-
Prepare tumor spheroids and treat them with this compound or control compounds for the desired duration (e.g., 72 hours).
-
Equilibrate the CellTiter-Glo® 3D reagent and the spheroid plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents by shaking the plate on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the untreated control spheroids.
-
3. Quantification of Spheroid Growth Inhibition
This protocol describes a method for assessing the anti-tumor effect of a compound by measuring the change in spheroid size over time using microscopy and image analysis software.
-
Materials:
-
Tumor spheroids in a 96-well ULA plate
-
Inverted microscope with a digital camera
-
Image analysis software (e.g., ImageJ/Fiji)
-
-
Procedure:
-
Generate and treat tumor spheroids as described previously.
-
At regular time intervals (e.g., day 0, 3, 5, and 7 post-treatment), capture brightfield images of the spheroids in each well using an inverted microscope.
-
Use image analysis software to measure the area or diameter of each spheroid.
-
In ImageJ/Fiji, this can be done by converting the image to 8-bit, applying a threshold to distinguish the spheroid from the background, and using the "Analyze Particles" function to measure the area.
-
-
Calculate the spheroid volume assuming a spherical shape (Volume = 4/3 * π * (diameter/2)³).
-
Plot the average spheroid volume over time for each treatment group.
-
Determine the growth inhibition by comparing the spheroid volume in the treated groups to the untreated control group at the final time point.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. promegaconnections.com [promegaconnections.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Drug Efficacy Evaluation of 3D Cancer Spheroids Using an Imaging-Based Workflow | Olympus LS [evidentscientific.com]
- 5. IC50: an unsuitable measure for large-sized prostate cancer spheroids in drug sensitivity evaluation | Biomolecules and Biomedicine [bjbms.org]
- 6. researchgate.net [researchgate.net]
Apcin-A: A Comparative Analysis of its Phenotypic Effects Across Diverse Cancer Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the phenotypic effects of Apcin-A, a targeted inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC/C) coactivator Cdc20, across various cancer types. By summarizing key experimental data, detailing methodologies, and visualizing relevant pathways, this document serves as a valuable resource for researchers investigating novel anti-mitotic cancer therapies.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule inhibitor that specifically targets the cell division cycle protein 20 (Cdc20). Cdc20 is a crucial coactivator of the APC/C, an E3 ubiquitin ligase that orchestrates the timely degradation of key cell cycle proteins, thereby regulating mitotic progression. In many cancers, Cdc20 is overexpressed, leading to dysregulated cell division and contributing to tumorigenesis.
This compound competitively binds to the D-box binding pocket of Cdc20, preventing the recognition and subsequent ubiquitination of APC/C substrates such as Cyclin B1 and Securin. This inhibition of substrate degradation leads to a failure of mitotic exit, ultimately causing cell cycle arrest in the G2/M phase and inducing apoptosis.
Comparative Phenotypic Effects of this compound
The efficacy of this compound and its analogs varies across different cancer types, highlighting the importance of understanding its context-dependent activity. This section summarizes the observed phenotypic effects, including cytotoxicity, induction of apoptosis, and cell cycle arrest.
Breast Cancer
In triple-negative breast cancer (TNBC) cell lines, Apcin and its more potent derivatives have demonstrated significant cytotoxic effects.
-
MDA-MB-231 and MDA-MB-468 cells: Treatment with Apcin showed IC50 values of 91.41 ± 13.62 μM and 53.50 ± 2.07 μM, respectively. Newer Apcin-based inhibitors have shown 5- to 10-fold greater potency in these cell lines. Mechanistically, these inhibitors lead to the accumulation of the pro-apoptotic protein Bim.
Osteosarcoma
Studies in osteosarcoma (OS) cell lines have revealed that Apcin effectively inhibits cell growth and induces apoptosis.
-
MG63 and U2OS cells: Apcin treatment resulted in a dose-dependent inhibition of cell proliferation and a significant increase in apoptosis. Treatment with 50 µM and 75 µM of Apcin for 72 hours led to approximately 50% and 75% inhibition of cell growth, respectively. Furthermore, Apcin treatment led to the upregulation of the pro-apoptotic protein Bim and the cell cycle inhibitor p21.
Glioblastoma
In glioblastoma (GBM), Apcin has been shown to suppress cell proliferation and migration, and enhance the efficacy of standard chemotherapy.
-
U251MG cells: Apcin inhibited the proliferation of glioma cells in a time- and dose-dependent manner, with a reported IC50 of 30.77 μM after 48 hours of treatment. Treatment also led to a dose-dependent increase in apoptosis and inhibited cell migration. Notably, Apcin was found to increase the sensitivity of glioma cells to temozolomide.
Other Cancer Types
The effects of Apcin and its derivatives have also been investigated in other cancer types:
-
Melanoma (A-375 cells): An Apcin analog showed an IC50 value of 193.3 μM.
-
Lung Cancer (A549 cells): An Apcin analog exhibited an IC50 value greater than 300 μM.
-
Prostate Cancer: Apcin has been shown to reduce cell viability and induce apoptosis in a dose-dependent manner.
-
Multiple Myeloma: Apcin alone had minor effects but significantly increased apoptosis when combined with proTAME, another APC/C inhibitor.
Data Presentation
Table 1: IC50 Values of Apcin and its Analogs in Various Cancer Cell Lines
| Cancer Type | Cell Line | Compound | IC50 (μM) | Incubation Time | Assay | Reference |
| Triple-Negative Breast Cancer | MDA-MB-231 | Apcin | 91.41 ± 13.62 | Not Specified | Cell Viability | |
| Triple-Negative Breast Cancer | MDA-MB-468 | Apcin | 53.50 ± 2.07 | Not Specified | Cell Viability | |
| Glioblastoma | U251MG | Apcin | 30.77 | 48 h | CCK-8 | |
| Melanoma | A-375 | Apcin Analog (5a) | 193.3 | 48 h | MTT | |
| Lung Cancer | A549 | Apcin Analog (5a) | > 300 | 48 h | MTT |
Table 2: Apoptosis and Cell Cycle Effects of Apcin Across Different Cancer Types
| Cancer Type | Cell Line | Effect | Quantitative Data | Treatment Conditions | Reference |
| Osteosarcoma | MG63, U2OS | Induction of Apoptosis | Significant dose-dependent increase | 25, 50, 75 μM Apcin for 48 h | |
| Glioblastoma | U251MG | Induction of Apoptosis | Significant dose-dependent increase | Not Specified | |
| Colon Carcinoma | SW480 | G2/M Arrest | 64% of cells in G2/M | 80 µM Apigenin (related flavonoid) for 48 h | |
| Colon Carcinoma | HT-29 | G2/M Arrest | 42% of cells in G2/M | 80 µM Apigenin (related flavonoid) for 48 h | |
| Colon Carcinoma | Caco-2 | G2/M Arrest | 26% of cells in G2/M | 80 µM Apigenin (related flavonoid) for 48 h |
Note: Quantitative data for this compound induced apoptosis and cell cycle arrest percentages are not consistently available across studies. The data for colon carcinoma is for Apigenin, a flavonoid that also induces G2/M arrest, to provide a comparative example.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing cell viability after treatment with this compound.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines the steps for quantifying apoptosis using flow cytometry.
Materials:
-
Cancer cell lines treated with this compound
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating with desired concentrations of this compound for a specific duration.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle trypsinization method.
-
Wash the cells twice with cold PBS by centrifugation.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Mandatory Visualization
Caption: this compound inhibits Cdc20, leading to G2/M arrest and apoptosis.
Caption: General workflow for assessing this compound's phenotypic effects.
Confirming Apcin-A Target Engagement with Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of mass spectrometry-based approaches to confirm the target engagement of Apcin-A, a known inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC/C) co-activator Cdc20. We will delve into quantitative data, detailed experimental protocols, and visual workflows to support your research and development efforts in cell cycle regulation and oncology.
This compound, a derivative of Apcin, is a cell-permeable small molecule that competitively inhibits the interaction between Cdc20 and its substrates by binding to the D-box binding pocket of Cdc20.[1][2][3] This inhibition prevents the ubiquitination and subsequent degradation of key cell cycle proteins like Cyclin B1 and Securin, leading to mitotic arrest.[1][3] Understanding and confirming the direct interaction of this compound with Cdc20 is crucial for its development as a potential therapeutic agent. Mass spectrometry offers a powerful suite of tools for such target validation and mechanism-of-action studies.
Quantitative Analysis of this compound Target Engagement
Mass spectrometry-based proteomics can provide quantitative insights into how this compound affects the cellular proteome and specifically interacts with its target, Cdc20. Techniques such as the Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry can reveal the stabilization of Cdc20 upon this compound binding. In a CETSA experiment, cells are treated with the compound and then subjected to a heat challenge. Target proteins that are bound to a ligand, such as this compound, are stabilized and remain soluble at higher temperatures compared to the unbound protein. The soluble protein fraction at different temperatures can then be quantified by mass spectrometry.
Table 1: Hypothetical Quantitative Mass Spectrometry Data from a CETSA Experiment with this compound
| Protein | Treatment | Temperature (°C) | Relative Abundance (Normalized to 37°C) | Fold Change (this compound vs. DMSO) |
| Cdc20 | DMSO | 50 | 0.65 | 1.00 |
| Cdc20 | This compound | 50 | 0.85 | 1.31 |
| Cdc20 | DMSO | 55 | 0.30 | 1.00 |
| Cdc20 | This compound | 55 | 0.55 | 1.83 |
| Cdc20 | DMSO | 60 | 0.10 | 1.00 |
| Cdc20 | This compound | 60 | 0.25 | 2.50 |
| Cdh1 | DMSO | 55 | 0.32 | 1.00 |
| Cdh1 | This compound | 55 | 0.33 | 1.03 |
| GAPDH | DMSO | 55 | 0.95 | 1.00 |
| GAPDH | This compound | 55 | 0.94 | 0.99 |
This table represents expected results from a CETSA experiment, demonstrating the specific thermal stabilization of Cdc20 in the presence of this compound, indicating direct target engagement. Cdh1, another APC/C co-activator, and GAPDH, a housekeeping protein, are included as negative controls and do not show significant stabilization.
Comparison with an Alternative APC/C Inhibitor: proTAME
To provide a comprehensive overview, it is useful to compare this compound with other known inhibitors of the APC/C pathway that act through different mechanisms. ProTAME (pro-Tosyl-L-Arginine Methyl Ester) is a cell-permeable prodrug of TAME, which inhibits the APC/C by preventing the binding of the co-activators Cdc20 and Cdh1 to the APC/C core complex.[4][5] A synergistic effect in blocking mitotic exit has been observed when Apcin and proTAME are used in combination.[4][5]
Table 2: Comparison of this compound and proTAME
| Feature | This compound | proTAME |
| Mechanism of Action | Competitively inhibits substrate binding to Cdc20.[1][3] | Prevents Cdc20/Cdh1 binding to the APC/C core complex.[4][5] |
| Direct Target | Cdc20[1][3] | APC/C core complex (specifically the IR-tail binding site)[6] |
| Effect on APC/C Complex | Does not disrupt the APC/C-Cdc20 interaction. | Disrupts the APC/C-Cdc20/Cdh1 interaction. |
| Mass Spectrometry Confirmation | CETSA showing Cdc20 stabilization; Affinity purification-MS identifying Cdc20 as a primary binding partner. | Affinity purification-MS of APC/C subunits showing reduced association of Cdc20/Cdh1. |
| Combined Effect | Synergistic mitotic arrest when used with proTAME.[4][5] | Synergistic mitotic arrest when used with Apcin.[4][5] |
Experimental Protocols
Affinity Purification-Mass Spectrometry (AP-MS) to Identify this compound Binding Partners
This protocol outlines a general workflow for identifying the protein targets of this compound from a cellular lysate.
-
Probe Synthesis: Synthesize an affinity-tagged version of this compound. This typically involves adding a linker and a biotin tag to a position on the molecule that does not interfere with its binding to Cdc20.
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., HeLa or U2OS) to approximately 80% confluency. Treat the cells with the biotinylated this compound probe or a biotin-only control for a specified time.
-
Cell Lysis: Harvest the cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to maintain protein-protein interactions.
-
Affinity Purification: Incubate the cell lysates with streptavidin-coated magnetic beads to capture the biotinylated this compound and any interacting proteins.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads. This can be done using a buffer containing a high concentration of biotin to compete for binding to streptavidin, or by using a denaturing elution buffer.
-
Sample Preparation for Mass Spectrometry:
-
In-solution digestion: Eluted proteins are reduced, alkylated, and digested with trypsin.
-
On-bead digestion: Alternatively, digestion can be performed directly on the beads.
-
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). A high-resolution mass spectrometer, such as an Orbitrap, is recommended.
-
Data Analysis:
-
Identify the proteins in each sample using a database search algorithm (e.g., Sequest, Mascot) against a relevant protein database.
-
Quantify the relative abundance of the identified proteins using label-free quantification or isotopic labeling methods.
-
Compare the protein abundances between the this compound probe pulldown and the control pulldown to identify specific binding partners. Proteins significantly enriched in the this compound sample are considered potential targets.
-
Visualizing the Pathway and Workflow
To better understand the mechanism of action and the experimental approach, the following diagrams are provided.
Caption: APC/C signaling pathway and inhibitor intervention points.
Caption: Workflow for Affinity Purification-Mass Spectrometry.
References
- 1. A novel strategy to block mitotic progression for targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Apcin-Based CDC20 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Cdc20 as a novel cancer therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic Blockade of Mitotic Exit by Two Chemical Inhibitors of the APC/C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting APC/CCDC20 by Pro-TAME Suppresses Tumor Proliferation and Induces Apoptosis in Endometrial Carcinoma [imrpress.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for Apcin-A: Ensuring Laboratory Safety
Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of Apcin-A.
Key Handling and Storage Information
Proper storage and handling are critical to maintaining the integrity of this compound and ensuring safety.
| Parameter | Recommendation | Source(s) |
| Storage of Solid Form | Store at -20°C for up to 3 years. | [3] |
| Storage of Stock Solution | Store in solvent at -80°C for up to 1 year. | [3] |
| Recommended Solvents | DMSO | [4] |
| Personal Protective Equipment (PPE) | Lab coat, safety glasses, and appropriate gloves (e.g., Butyl gloves when handling DMSO solutions). | [3] |
Step-by-Step Disposal Procedures
Adherence to a strict, step-by-step disposal protocol is essential for safety and compliance.
Waste Segregation and Collection
Proper segregation of waste at the source is the first and most critical step.
-
Solid Waste:
-
Designate a specific, clearly labeled, puncture-proof container for solid this compound waste. This container should be yellow and marked as "Chemotherapeutic Waste" or "Cytotoxic Waste".[1]
-
Place all contaminated solid materials directly into this container. This includes:
-
Gloves, disposable lab coats, and bench paper.
-
Pipette tips, serological pipettes, and culture flasks.
-
Empty vials that contained this compound.
-
-
Do not dispose of solid chemotherapeutic wastes in regular trash or biohazard bags.[1]
-
-
Liquid Waste:
-
Designate a specific, leak-proof container for liquid this compound waste. This container should be clearly labeled as "Hazardous Waste: this compound in [Solvent Name]".
-
Collect all liquid waste containing this compound, including:
-
Unused or expired stock solutions.
-
Supernatants from cell cultures treated with this compound.
-
Solvent rinses of empty vials.
-
-
Do not dispose of liquid chemotherapeutic wastes down the drain.[1]
-
Solutions of this compound in DMSO should be collected as organic solvent waste.[3]
-
Container Management
Proper management of waste containers prevents leaks and ensures safe transport.
-
Keep waste containers securely closed except when adding waste.
-
Store waste containers in a designated, secondary containment area away from general laboratory traffic.
-
Do not overfill containers. It is recommended to fill them to no more than 75-80% of their capacity.[1]
Final Disposal
The final disposal of this compound waste must be handled by trained professionals.
-
Once a waste container is full, securely seal it.
-
Complete a hazardous waste disposal tag, clearly identifying the contents. Include the name of the chemical (this compound), the solvent (e.g., DMSO), and the estimated concentration and volume.
-
Arrange for a pickup with your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
Experimental Protocols Cited
While no specific experimental protocols for the disposal of this compound were found, the procedures outlined above are based on established guidelines for handling and disposing of cytotoxic and chemotherapeutic agents in a laboratory setting. These guidelines are designed to minimize exposure and environmental contamination.[1][2]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of solid and liquid this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
